molecular formula C9H9NO4 B1628182 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 66411-22-1

8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1628182
CAS No.: 66411-22-1
M. Wt: 195.17 g/mol
InChI Key: LKYLYFSTNNVQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (CAS 66411-22-1) is a high-purity benzodioxine-based building block with significant applications in medicinal chemistry and drug discovery. This compound features a carboxylic acid and an aromatic amine on its fused benzo[d][1,4]dioxine ring system, making it a versatile scaffold for designing novel bioactive molecules. Its primary research value lies in its role as a key intermediate and pharmacophore in developing inhibitors for critical therapeutic targets. High-throughput virtual screening has identified the core 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide structure as a novel and tractable lead for Poly(ADP-ribose) polymerase 1 (PARP1) inhibition, demonstrating IC50 values in the micromolar range (Bioorg Chem. 2020;102:104075) . PARP1 is a crucial nuclear enzyme involved in DNA repair processes, and its inhibition is a validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair. Furthermore, this chemical scaffold and its derivatives are integral to neuroscience research, serving as key precursors in the synthesis of high-affinity radioligands for the 5-HT4 serotonin receptor, which is implicated in cognitive function and Alzheimer's disease (J Med Chem. 2010;53(19):7035–7047) . The compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability. It is supplied for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this molecule to develop new chemical entities for oncological and neurological disorders.

Properties

IUPAC Name

5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYLYFSTNNVQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611288
Record name 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-22-1
Record name 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No. 66411-22-1) is a bifunctional organic molecule built upon the 1,4-benzodioxane scaffold.[1][2] This core structure is considered a "privileged scaffold" in drug discovery, as it is a recurring motif in numerous biologically active compounds and clinically significant drugs.[3] The 1,4-benzodioxane framework is present in medications such as Doxazosin, used for hypertension, and Eliglustat, a treatment for Gaucher's disease.[4]

The subject molecule integrates three key functional groups onto this scaffold: a carboxylic acid, a primary aromatic amine, and the dihydrodioxine ring system. This unique combination makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[2][5] The carboxylic acid provides a handle for forming amides and esters, while the amino group allows for a wide array of chemical modifications. This guide offers a detailed exploration of its chemical properties, synthesis, and relevance for researchers in drug development.

Physicochemical and Computational Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The data below, compiled from chemical databases, provides a snapshot of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid's key characteristics.

PropertyValueSource
CAS Number 66411-22-1[1][2][6]
Molecular Formula C₉H₉NO₄[1][6][7]
Molecular Weight 195.17 g/mol [1][6]
Purity (Typical) ≥95% - ≥99%[1][2][8]
Topological Polar Surface Area (TPSA) 81.78 Ų[1]
LogP (Calculated) 0.7382[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

The TPSA and LogP values suggest that the molecule possesses properties amenable to oral bioavailability, falling within the parameters outlined by common drug-likeness rules, such as Lipinski's Rule of Five.[4]

Caption: Chemical structure of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Synthesis and Reactivity

The synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is not extensively detailed in publicly available literature; however, a logical synthetic pathway can be inferred from established methods for creating substituted benzodioxanes.[9] The general strategy involves the formation of the dihydrodioxine ring, followed by functional group interconversion on the aromatic ring.

A plausible synthetic approach starts with a suitably substituted catechol, such as methyl 2,3-dihydroxy-4-nitrobenzoate. The critical dihydrodioxine ring is formed via a Williamson ether synthesis by reacting the catechol with 1,2-dibromoethane in the presence of a weak base like potassium carbonate.[9][10] The final step involves the reduction of the nitro group to the primary amine, typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using reducing agents like tin(II) chloride.

synthesis_workflow Start Methyl 2,3-dihydroxy- 4-nitrobenzoate Intermediate1 Methyl 8-nitro-2,3-dihydrobenzo- [b]dioxine-5-carboxylate Start->Intermediate1 1. 1,2-Dibromoethane 2. K₂CO₃, DMF, Reflux Intermediate2 8-Nitro-2,3-dihydrobenzo- [b]dioxine-5-carboxylic acid Intermediate1->Intermediate2 Saponification (e.g., NaOH, H₂O/MeOH) Final 8-Amino-2,3-dihydrobenzo- [b]dioxine-5-carboxylic acid Intermediate2->Final Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Plausible synthetic workflow for the target compound.

Reactivity Profile:

  • Carboxylic Acid: This group is a versatile handle for derivatization. It can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amidation (with amines using coupling reagents like HBTU or EDC) to generate libraries of compounds for structure-activity relationship (SAR) studies.[11]

  • Aromatic Amine: The primary amine at the 8-position is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. It is an activating group that directs electrophilic aromatic substitution to the ortho and para positions (C7 and C9, though C9 is part of the fused ring).

  • Aromatic Ring: The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group governs the reactivity of the benzene ring towards further substitution.

Spectroscopic Analysis: A Fingerprint of the Molecule

While specific spectral data for this exact compound is not readily published, its characteristic features can be reliably predicted based on the spectroscopy of its constituent functional groups.[12]

¹H NMR Spectroscopy:

  • Carboxyl Proton (-COOH): A broad singlet typically appearing far downfield, often >10-12 ppm. Its chemical shift is highly dependent on solvent and concentration.[12]

  • Aromatic Protons: Two doublets are expected in the aromatic region (approx. 6.0-7.5 ppm) for the two protons on the benzene ring, showing coupling to each other.

  • Dioxine Protons (-OCH₂CH₂O-): A singlet or a complex multiplet around 4.2-4.4 ppm, integrating to 4 protons.[13]

  • Amine Protons (-NH₂): A broad singlet, typically in the range of 3-5 ppm, whose position can vary and which can be exchanged with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): Expected in the range of 165-185 ppm.[12]

  • Aromatic Carbons: Six distinct signals would be expected in the aromatic region (~110-150 ppm), with carbons attached to oxygen and nitrogen appearing more downfield.

  • Dioxine Carbons (-OCH₂CH₂O-): Signals for these two equivalent carbons would typically appear around 64-65 ppm.[13]

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from approximately 2500 to 3300 cm⁻¹, resulting from strong hydrogen bonding.[14]

  • N-H Stretch (Amine): Two distinct peaks (symmetric and asymmetric stretching) are expected in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring would likely place it at the lower end of this range (~1710 cm⁻¹).[12][14]

  • C-O Stretch: A strong band is expected between 1210 and 1320 cm⁻¹ associated with the carboxylic acid and ether linkages.[14]

Applications in Drug Discovery and Chemical Biology

The true value of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid lies in its potential as a scaffold and building block in medicinal chemistry.[5]

  • Scaffold for Library Synthesis: The dual functionality of the amine and carboxylic acid groups allows for orthogonal chemical modifications, making it an ideal starting point for creating diverse chemical libraries to screen against biological targets.

  • Bioisosteric Replacement: The carboxylic acid group is often a key pharmacophoric element, engaging in hydrogen bonding and electrostatic interactions with protein targets.[15] However, it can also impart undesirable properties like poor membrane permeability. This molecule allows researchers to create amide or other bioisosteric derivatives to modulate physicochemical properties while retaining biological activity.[16]

  • Probing Target Binding: By systematically modifying the amine and acid moieties, researchers can perform detailed SAR studies to understand the binding requirements of a target protein, such as an enzyme or receptor. The rigid benzodioxane core provides a stable platform to orient these functional groups in space.[3] Derivatives of the related benzodioxine carboxamide have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial target in cancer therapy.[9][10]

Experimental Protocol: Synthesis of Amide Derivatives

This protocol outlines a general procedure for coupling 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid with a primary amine, a common step in generating compound libraries for drug discovery.

Objective: To synthesize N-benzyl-8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxamide.

Materials:

  • 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step activates the carboxylic acid, preparing it for nucleophilic attack. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-benzyl-8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is more than a simple chemical; it is a strategically designed building block that leverages a privileged medicinal chemistry scaffold. Its inherent physicochemical properties, combined with the versatile reactivity of its amino and carboxylic acid functional groups, make it a valuable asset for researchers and scientists in drug development. Understanding its core chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the synthesis of next-generation therapeutics.

References

  • National Institutes of Health. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. [Link]

  • LookChem. 8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid. [Link]

  • PubMed. Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]

  • SpringerLink. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. [Link]

  • PubMed. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Weifang Yangxu Group Co., Ltd. 8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

  • National Institutes of Health. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Institutes of Health. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffolding

8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, a unique molecule integrating a benzodioxane ring system with both amino and carboxylic acid functionalities, presents a compelling scaffold for medicinal chemistry and drug discovery. Its structural rigidity, coupled with the reactive potential of its appended functional groups, makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental physicochemical properties, offering insights into its behavior in various experimental settings and laying the groundwork for its application in novel therapeutic design.

Core Molecular and Physical Characteristics

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Identity
  • Molecular Formula: C₉H₉NO₄[5][6]

  • Molecular Weight: 195.17 g/mol [5][6]

  • CAS Number: 66411-22-1[5][7]

  • Synonyms: 8-Amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, 8-Amino-1,4-benzodioxan-5-carboxylic acid[1][6]

Tabulated Physical Properties

A summary of the key physical and computed properties of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is presented below for quick reference.

PropertyValueSource
Melting Point 186 °C[1]
Boiling Point 399.4 °C at 760 mmHg[4]
Density 1.465 g/cm³[4]
LogP (calculated) 0.7382[5]
Topological Polar Surface Area (TPSA) 81.78 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 1[5]

Note: Some of these values are predicted from computational models and should be confirmed by experimental data where possible.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dioxine ring, and the amine and carboxylic acid protons. The two aromatic protons will likely appear as doublets in the downfield region (typically 6.5-8.0 ppm). The four protons of the ethylenedioxy bridge of the dioxine ring will likely present as a multiplet in the region of 4.2-4.5 ppm. The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. The carboxylic acid proton is expected to be a broad singlet at a very downfield position (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-185 ppm). The aromatic carbons will appear in the 110-150 ppm region, with those attached to oxygen and nitrogen being more downfield. The two carbons of the dioxine ring will resonate in the 60-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid will be characterized by the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[8]

  • N-H Stretch (Amine): Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm⁻¹.

  • C-O Stretch (Dioxine and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 195. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 amu) and potentially cleavage of the dioxine ring.

Solubility, Acidity, and Lipophilicity

These properties are critical for designing experimental protocols, predicting bioavailability, and understanding the compound's behavior in physiological environments.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecule's structure.

  • Aqueous Solubility: The presence of both a carboxylic acid and an amino group, which can be protonated or deprotonated, suggests that the solubility in water will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion and likely have its lowest aqueous solubility. Solubility will increase in both acidic (due to protonation of the amine) and basic (due to deprotonation of the carboxylic acid) conditions.[9][10]

  • Organic Solvents: The molecule possesses both polar (amino, carboxylic acid) and non-polar (benzene ring, dioxine ether linkages) characteristics. Therefore, it is expected to have limited solubility in non-polar solvents like hexanes. It is likely to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating.

Acidity (pKa)

The pKa values of the carboxylic acid and the conjugate acid of the amino group are crucial for predicting the ionization state of the molecule at a given pH. While an experimental pKa for this specific molecule is not available, we can estimate the approximate values based on similar structures.

  • Carboxylic Acid pKa: The pKa of the carboxylic acid group is expected to be in the range of 3-5, typical for benzoic acid derivatives.

  • Amine pKa: The pKa of the conjugate acid of the aromatic amino group is expected to be in the range of 3-5.

The proximity of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the benzene ring will influence their respective pKa values.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The calculated LogP value of 0.7382 suggests that 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is a relatively hydrophilic molecule.[5] This indicates that it may have good aqueous solubility but potentially limited passive diffusion across biological membranes.

Reactivity and Stability

An understanding of a molecule's chemical reactivity and stability is essential for its synthesis, handling, and storage, as well as for predicting potential metabolic pathways.

Chemical Reactivity

The molecule possesses three key reactive sites: the amino group, the carboxylic acid group, and the aromatic ring.

  • Amino Group: The primary aromatic amine can undergo typical reactions such as acylation, alkylation, diazotization, and formation of Schiff bases.

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, acid chlorides, and can be reduced to the corresponding alcohol.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing amino and carboxylic acid groups.

Stability Profile
  • Thermal Stability: While a specific decomposition temperature has not been reported, the presence of the amino and carboxylic acid groups suggests that the molecule may be susceptible to decarboxylation at high temperatures.

  • Chemical Stability: The benzodioxane ring is generally stable under neutral and basic conditions. However, it may be susceptible to cleavage under strong acidic conditions. The amino group is susceptible to oxidation, especially in the presence of light and air. Therefore, the compound should be stored in a cool, dark place under an inert atmosphere.[4]

  • Potential Degradation Pathways: Potential degradation pathways could involve oxidation of the amino group, decarboxylation of the carboxylic acid, and cleavage of the ether linkages in the dioxine ring under harsh conditions. The Strecker degradation of the amino acid moiety is also a possibility under certain conditions.[11][12][13]

Experimental Methodologies

To aid researchers in their own investigations, this section outlines standard experimental protocols for determining some of the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

Gcluster_synthesisSynthesis & Purificationcluster_characterizationStructural & Purity Analysiscluster_propertiesPhysicochemical Property DeterminationSynthesisSynthesis of CompoundPurificationPurification(e.g., Recrystallization)Synthesis->PurificationNMRNMR Spectroscopy(¹H, ¹³C)Purification->NMRMSMass SpectrometryPurification->MSIRIR SpectroscopyPurification->IRPurityPurity Assessment(e.g., HPLC, Elemental Analysis)Purification->PurityMPMelting PointPurity->MPSolubilitySolubility StudiesPurity->SolubilitypKapKa DeterminationPurity->pKaLogPLogP MeasurementPurity->LogP

An In-Depth Technical Guide to the Structure Elucidation of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a small organic molecule with a benzodioxane core, a scaffold of significant interest in medicinal chemistry.[1][2] Derivatives of 1,4-benzodioxane have shown a range of biological activities and are used in pharmaceuticals.[2] The precise determination of its chemical structure is a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and consistency in any potential therapeutic application.[3][4][5] This guide provides a comprehensive, technically-focused narrative on the elucidation of this compound's structure, emphasizing the integration of multiple analytical techniques to achieve an unambiguous assignment. As a self-validating system, the described protocols ensure a high degree of confidence in the final structural determination.[6]

The Analytical Imperative: A Multi-Technique Approach

The structure elucidation of a novel or synthesized small molecule is never reliant on a single analytical method. Instead, a confluence of spectroscopic and spectrometric techniques is employed, each providing a unique piece of the structural puzzle. For 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, a logical workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4] This multi-pronged approach ensures that every aspect of the molecule's connectivity and stereochemistry is rigorously examined.

Workflow for Structure Elucidation

The following diagram illustrates the integrated workflow for the structural analysis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Caption: Integrated workflow for the structure elucidation of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3][7] For 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, a suite of NMR experiments is required for a complete structural assignment.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.[7] For the target molecule, we expect to see signals corresponding to the aromatic protons, the protons of the dioxane ring, and the amine and carboxylic acid protons.

Expected ¹H NMR Spectral Features:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.0 - 7.5Doublet, Triplet2H
Dioxane O-CH₂-CH₂-O4.0 - 4.5Multiplet4H
Amine NH₂3.0 - 5.0Broad Singlet2H
Carboxylic Acid COOH10.0 - 13.0Broad Singlet1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. This is crucial for confirming the presence of all nine carbon atoms in the proposed structure.

Expected ¹³C NMR Spectral Features:

Carbon EnvironmentExpected Chemical Shift (ppm)
Carboxylic Acid C=O165 - 185
Aromatic C-O140 - 160
Aromatic C-N130 - 150
Aromatic C-C110 - 140
Aromatic C-H110 - 130
Dioxane O-CH₂60 - 70
C. 2D NMR Spectroscopy: Unraveling the Connectivity

While 1D NMR provides a foundational understanding, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously connecting the atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For our molecule, COSY would show correlations between the adjacent aromatic protons and between the geminal and vicinal protons of the dioxane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure, for instance, by correlating the dioxane protons to the aromatic carbons, and the aromatic protons to the carboxylic acid carbon.

The following diagram illustrates the key HMBC correlations expected for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

HMBC_Correlations cluster_structure Key HMBC Correlations mol Proton_A Aromatic H Carbon_COOH Carboxyl C Proton_A->Carbon_COOH 2-3 bonds Proton_B Dioxane H Carbon_Aromatic Aromatic C Proton_B->Carbon_Aromatic 2-3 bonds

Caption: Key expected HMBC correlations for structural confirmation.

II. Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of the molecule.

A. High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. For C₉H₉NO₄, the expected exact mass is 195.0532.[8]

B. Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. For 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, characteristic fragments would include the loss of CO₂ from the carboxylic acid and cleavages within the dioxane ring.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300 (broad)Hydrogen-bonded hydroxyl stretch
N-H (Amine)3300 - 3500Amine stretch
C=O (Carboxylic Acid)1680 - 1710Carbonyl stretch
C=C (Aromatic)1450 - 1600Aromatic ring stretch
C-O (Ether)1000 - 1300Ether stretch
C-N (Amine)1000 - 1350Amine stretch

IV. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purification

A simple, sensitive, and specific reverse-phase HPLC method can be developed for the purification and analysis of the target compound.[9]

  • Column: C18 column (e.g., Spherisorb C18 ODS 2)

  • Mobile Phase: A gradient of acetonitrile and 10 mM potassium phosphate buffer (pH 3.85)

  • Flow Rate: 1 mL/min

  • Detection: UV at 233 nm

B. NMR Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

C. Mass Spectrometry Sample Preparation
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Acquire data in both full scan mode for HRMS and product ion scan mode for MS/MS analysis.

D. FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

Conclusion

The structure elucidation of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the detailed connectivity information from NMR spectroscopy with the molecular formula and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, a confident and unambiguous structural assignment can be made. This rigorous, multi-faceted approach is fundamental to ensuring the quality and integrity of chemical compounds in research and drug development.[10]

References

  • Takahasi, H., Yanagi, K., Ueda, M., Nakade, K., & Fukuyama, Y. (2003). Structures of 1,4-benzodioxane derivatives from the seeds of Phytolacca americana and their neuritogenic activity in primary cultured rat cortical neurons. Chemical & Pharmaceutical Bulletin, 51(12), 1377–1381. Retrieved from [Link]

  • Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 38(12), 1736–1739. Retrieved from [Link]

  • Technology Networks. (2025). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Retrieved from [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Drug Target Review. (2018). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (A) Aromatic region and (B) aliphatic region of the ¹H NMR spectra of 1.... Retrieved from [Link]

  • NIST. 4-Aminobenzoic acid, 2TMS derivative. Retrieved from [Link]

  • Quaglia, W., et al. (2002). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 45(9), 1849–1859. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Nortje, C., van Rensburg, P. J., Cooke, C., & Erasmus, E. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211–1224. Retrieved from [Link]

  • ResearchGate. GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]

  • Quaglia, W., et al. (2001). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 44(10), 1599–1611. Retrieved from [Link]

  • Teeter, R. M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 38(12), 1736–1739. Retrieved from [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Retrieved from [Link]

  • Wikipedia. Benzodioxan. Retrieved from [Link]

  • PharmTech. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. Structure of chemical compounds, methods of analysis and process control-Validation of HPLC techniques for pharmaceutical analysis. Retrieved from [Link]

  • PMC. (2022). Interdisciplinary analysis of drugs: Structural features and clinical data. Retrieved from [Link]

  • Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

  • NIH. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • SpectraBase. 1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • OUCI. Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved from [Link]

  • PubMed. (2002). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. Retrieved from [Link]

  • ChemRxiv. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of novel genistein amino acid derivatives and investigation on their interactions with bovine serum albumin by spectroscopy and molecular docking. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant agents, including the antihypertensive drug Doxazosin.[3] A thorough understanding of the spectroscopic properties of its derivatives is paramount for ensuring chemical identity, purity, and for facilitating drug discovery and development efforts. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a cornerstone in the design of biologically active molecules. Its presence in natural products like Silybin and Purpurenol, as well as in synthetic drugs, highlights its importance.[3] Derivatives of 1,4-benzodioxane have demonstrated a wide array of pharmacological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The specific compound, 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, serves as a versatile building block for creating novel therapeutic agents. The strategic placement of the amino and carboxylic acid groups on the benzodioxane ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxine ring, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-6~6.5 - 6.7d~8.0The upfield shift is due to the electron-donating effect of the adjacent amino group.
H-7~7.2 - 7.4d~8.0The downfield shift is influenced by the electron-withdrawing carboxylic acid group.
-OCH₂CH₂O-~4.2 - 4.4m-These protons of the dioxine ring typically appear as a complex multiplet.[3]
-NH₂~4.5 - 5.5br s-Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and solvent.
-COOH~10.0 - 12.0br s-Very broad singlet, exchangeable with D₂O. The downfield shift is characteristic of a carboxylic acid proton.[6]
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O~165 - 170The chemical shift is typical for a carboxylic acid carbonyl carbon.[6]
C-8 (C-NH₂)~140 - 145Attached to the electron-donating amino group.
C-4a~140 - 145Quaternary carbon of the fused ring system.
C-8a~135 - 140Quaternary carbon of the fused ring system.
C-5 (C-COOH)~115 - 120Attached to the electron-withdrawing carboxylic acid group.
C-7~120 - 125Aromatic methine carbon.
C-6~110 - 115Aromatic methine carbon, shielded by the amino group.
-OCH₂CH₂O-~64The sp³ hybridized carbons of the dioxine ring appear in this region.[1][3]
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the presence of exchangeable protons (-NH₂ and -COOH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

NMR Workflow Diagram

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & AnalysisAWeigh Compound (5-10 mg)BDissolve in Deuterated Solvent (0.6 mL)A->BCTransfer to NMR TubeB->CDInsert Sample into SpectrometerC->DEAcquire ¹H NMR SpectrumD->EFAcquire ¹³C NMR SpectrumD->FG(Optional) D₂O ExchangeE->GHFourier TransformE->HF->HG->HIPhase & Baseline CorrectionH->IJReference SpectraI->JKStructure ElucidationJ->K

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
Carboxylic AcidO-H stretch2500-3300BroadThis very broad band is a hallmark of a hydrogen-bonded carboxylic acid.[6][7][8]
AmineN-H stretch3300-3500MediumTwo bands are expected for a primary amine (-NH₂).
Aromatic C-HC-H stretch3000-3100MediumCharacteristic of C-H bonds on an aromatic ring.[7]
Aliphatic C-HC-H stretch2850-3000MediumFrom the methylene groups of the dioxine ring.[7]
CarbonylC=O stretch1680-1710StrongThe position is indicative of a carboxylic acid carbonyl conjugated with an aromatic ring.[6][7]
Aromatic C=CC=C stretch1580-1620MediumMultiple bands are expected due to the aromatic ring.[7]
C-O EtherC-O stretch1200-1300StrongAsymmetric C-O-C stretching of the dioxine ring.
C-N AmineC-N stretch1250-1350Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow Diagram

IR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData AnalysisAPlace Solid on ATR CrystalCRecord Background SpectrumA->CB(Alternative) Prepare KBr PelletB->CDRecord Sample SpectrumC->DEIdentify Characteristic PeaksD->EFAssign Functional GroupsE->F

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Predicted Mass Spectral Data
  • Molecular Formula: C₉H₉NO₄[9]

  • Molecular Weight: 195.17 g/mol [9]

  • Expected Exact Mass (for [M+H]⁺): 196.0604

Ionization Technique: Electrospray ionization (ESI) is well-suited for this molecule due to the presence of the ionizable amino and carboxylic acid groups. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments can provide valuable structural information. Key expected fragmentations include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of C₂H₄O (44 Da): From the dioxine ring.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.[1][3]

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform MS/MS analysis on the molecular ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

Mass Spectrometry Workflow Diagram

MS_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData AnalysisAPrepare Dilute SolutionBAdd Ionization ModifierA->BCInfuse/Inject into MSB->CDAcquire Full Scan SpectrumC->DEPerform MS/MS on Molecular IonD->EFDetermine Exact MassD->FHAnalyze Fragmentation PatternE->HGConfirm Molecular FormulaF->G

Caption: Workflow for mass spectrometric analysis.

Conclusion: A Consolidated Approach to Structural Verification

The comprehensive spectroscopic analysis of 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms in the molecule. IR spectroscopy confirms the presence of key functional groups, while high-resolution mass spectrometry provides the definitive molecular formula. Together, these methods form the cornerstone of chemical analysis, ensuring the quality and identity of this important synthetic intermediate for the advancement of pharmaceutical research and development.

References

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scientific Research Publishing. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

  • European Journal of Chemistry. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

An In-Depth Technical Guide to the Biological Activity of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesized biological activities and therapeutic potential of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Drawing upon established research into the broader class of 2,3-dihydrobenzo[b]dioxine derivatives, this document outlines a strong scientific rationale for investigating this compound as a modulator of key cellular processes, particularly in the context of oncology. The primary hypothesized mechanism of action is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway. This guide will delve into the mechanistic underpinnings of this hypothesis, provide detailed experimental protocols for its validation, and discuss the potential structure-activity relationships that position this molecule as a compound of interest for further drug discovery and development efforts.

Introduction: The 2,3-Dihydrobenzo[b]dioxine Scaffold - A Privileged Motif in Drug Discovery

The 2,3-dihydrobenzo[b]dioxine core is a well-recognized scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. While a diverse range of pharmacological activities has been associated with this scaffold, recent research has highlighted its potential in the development of novel anticancer agents.

A pivotal study by Kumar et al. (2020) identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).[1] This discovery provides a compelling starting point for exploring the biological activity of structurally related molecules, including the subject of this guide, 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Hypothesized Biological Activity: Inhibition of PARP1

The central hypothesis for the biological activity of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is the inhibition of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs). In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways such as homologous recombination (HR), the inhibition of PARP1 can lead to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

The proposed mechanism of action for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid as a PARP1 inhibitor is multi-faceted:

  • Competitive Inhibition: The compound is hypothesized to bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition is the primary mode of action for many clinically approved PARP inhibitors.

  • PARP Trapping: Beyond catalytic inhibition, a crucial aspect of PARP inhibitor efficacy is the "trapping" of PARP1 on damaged DNA. This creates a physical obstruction to DNA replication and transcription, which is often more cytotoxic than the loss of PARP1's enzymatic activity alone.

The 8-amino and 5-carboxylic acid functional groups of the target molecule are expected to play a significant role in its interaction with the PARP1 active site. The benzamide moiety is a known key pharmacophore for PARP inhibitors, and substitutions on the benzamide ring can significantly influence potency and selectivity.[2][3]

Figure 1: Hypothesized mechanism of action of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid via PARP1 inhibition and trapping, leading to synthetic lethality in homologous recombination (HR) deficient cancer cells.

Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

A plausible synthetic route to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. The key steps are nitration of the aromatic ring followed by reduction of the nitro group to an amine.

Proposed Synthetic Pathway

Synthesis_Pathway Start 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate 8-Nitro-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid Step1->Intermediate Step2 Reduction (e.g., H2, Pd/C or SnCl2/HCl) Intermediate->Step2 Product 8-Amino-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid Step2->Product

Figure 2: Proposed synthetic route for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • To a stirred solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 8-Nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

  • Dissolve 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid as a PARP1 inhibitor, a series of in vitro and cell-based assays are recommended.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of recombinant PARP1.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.

  • Procedure: a. In a 96-well plate, add the PARP1 enzyme and activated DNA. b. Add varying concentrations of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (and a known PARP inhibitor as a positive control, e.g., Olaparib). c. Initiate the reaction by adding biotinylated NAD+. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add streptavidin-HRP to bind to the biotinylated PAR chains. f. Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Cellular PARP Trapping Assay

This assay assesses the ability of the compound to trap PARP1 at sites of DNA damage within cells.

Methodology:

  • Cell Lines: Utilize cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant) and proficient control cell lines.

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat the cells with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks. c. Treat the cells with varying concentrations of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. d. Lyse the cells and perform a fractionation to separate chromatin-bound proteins from soluble proteins. e. Detect the amount of PARP1 in the chromatin-bound fraction using Western blotting or an ELISA-based method.

  • Data Analysis: An increase in the amount of chromatin-bound PARP1 in the presence of the compound indicates PARP trapping.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid should be compared with related analogs to establish a preliminary structure-activity relationship.

CompoundR1R2PARP1 IC50 (µM)
Lead Compound (from Kumar et al., 2020) HCONH25.8[1]
Hypothetical Compound 1 8-NH2COOHTo be determined
Hypothetical Compound 2 8-NO2COOHTo be determined
Hypothetical Compound 3 8-NH2CONH2To be determined

Rationale for SAR Exploration:

  • 8-Amino Group: The introduction of an amino group at the 8-position could potentially form additional hydrogen bonds with amino acid residues in the PARP1 active site, thereby enhancing binding affinity.

  • 5-Carboxylic Acid Group: The carboxylic acid moiety, being a bioisostere of the carboxamide, may alter the binding mode and pharmacokinetic properties of the compound. While the carboxamide is a common feature in many PARP inhibitors, the carboxylic acid could offer a different interaction profile. However, the potential for increased ionization of the carboxylic acid at physiological pH might impact cell permeability.[4]

In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the therapeutic potential of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using tumors with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are the gold standard for evaluating PARP inhibitor efficacy.[5][6]

Experimental Workflow:

InVivo_Workflow cluster_0 Preclinical Model cluster_1 Treatment Regimen cluster_2 Endpoint Analysis Tumor_Implantation Implantation of BRCA-deficient tumor cells/tissue into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Randomization Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) Tumor_Growth->Randomization Dosing Administer compound via appropriate route (e.g., oral, IP) Randomization->Dosing Tumor_Monitoring Monitor tumor volume and animal well-being Dosing->Tumor_Monitoring Efficacy_Evaluation Efficacy Assessment: - Tumor growth inhibition - Survival analysis Tumor_Monitoring->Efficacy_Evaluation PD_Analysis Pharmacodynamic Analysis: - PAR level in tumors - γH2AX staining Tumor_Monitoring->PD_Analysis Toxicity_Assessment Toxicity Assessment: - Body weight changes - Clinical signs Tumor_Monitoring->Toxicity_Assessment

Figure 3: A typical workflow for evaluating the in vivo efficacy of a PARP inhibitor candidate in a xenograft model.

Conclusion and Future Directions

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid represents a novel and rationally designed potential inhibitor of PARP1. The scientific premise for its biological activity is firmly rooted in the established role of the 2,3-dihydrobenzo[b]dioxine scaffold in targeting this critical DNA repair enzyme. The strategic placement of the 8-amino and 5-carboxylic acid functionalities provides avenues for enhanced potency and unique pharmacological properties.

The experimental protocols detailed in this guide offer a clear and robust framework for the comprehensive evaluation of this compound. Successful validation of its PARP1 inhibitory activity and in vivo efficacy could position 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid as a promising lead candidate for the development of a new generation of targeted cancer therapeutics. Future work should focus on a thorough investigation of its selectivity profile against other PARP family members and a detailed pharmacokinetic and pharmacodynamic characterization.

References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

  • Meric-Bernstam, F., et al. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Clinical Cancer Research. [Link]

  • Chen, E. X., et al. (2018). A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors. Clinical Cancer Research, 24(13), 3145-3155. [Link]

  • Antolin, A. A., et al. (2020). Chemical structures and known PARP activities of clinical PARP inhibitors. Nature Communications, 11(1), 3241. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(18), 7089-7118. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 8-Amino-2,3-dihydrobenzodioxine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the promising therapeutic applications of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid derivatives. We will delve into the core molecular targets, mechanisms of action, and the experimental methodologies crucial for their evaluation, with a primary focus on their role as anticancer agents.

Introduction: The Versatile Benzodioxine Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxine core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant drugs.[2] Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents. The addition of an amino group and a carboxylic acid moiety at specific positions creates a versatile platform for generating derivatives with diverse pharmacological activities. While this scaffold has been explored for various applications, recent research has illuminated a particularly potent and promising therapeutic target: Poly(ADP-ribose) polymerase 1 (PARP1).[1][3][4]

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[3] In many cancers, other DNA repair pathways, such as homologous recombination, are compromised. These cancer cells become highly dependent on PARP1-mediated repair for their survival. The inhibition of PARP1 in such cancer cells leads to the accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality. This makes PARP1 a highly sought-after target for anticancer drug development.[3]

Mechanism of Action: PARP1 Inhibition

Derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as potent inhibitors of PARP1.[1][3] These small molecules act by binding to the catalytic domain of the PARP1 enzyme, preventing it from repairing DNA single-strand breaks. The unrepaired breaks then lead to the collapse of replication forks during cell division, resulting in double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair mechanisms.

Below is a diagram illustrating the role of PARP1 in DNA repair and the mechanism of its inhibition.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage Single-Strand DNA Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosylation) of target proteins PARP1->PARylation Apoptosis Apoptosis in Cancer Cells PARP1->Apoptosis leads to DNA_Repair DNA Repair PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 8-Amino-2,3-dihydrobenzodioxine-5-carboxylic acid derivative (PARP1 Inhibitor) Inhibitor->PARP1 blocks Inhibition Inhibition

Caption: PARP1 signaling pathway and the effect of inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound for PARP1 inhibition.[1][3] Subsequent chemical modifications and scaffold hopping led to the identification of significantly more potent inhibitors. This process revealed key structural features that enhance the inhibitory activity of these derivatives.

Compound IDChemical ModificationPARP1 IC50 (µM)Reference
3 Initial Hit12[1][3]
4 Lead Compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide)5.8[1][3]
10 Phthalazinone Scaffold0.88[1][3]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082[1][3]

These findings highlight the importance of the carboxamide group and suggest that modifications to the benzodioxine ring system can significantly impact potency.

Experimental Workflow: PARP1 Inhibition Assay

The following is a detailed protocol for a recombinant PARP1 enzyme assay, a standard method for evaluating the inhibitory potential of compounds like the 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid derivatives.

Principle

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant human PARP1. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of a test compound indicates inhibition of PARP1 activity.

Materials
  • Recombinant Human PARP1 Enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP Conjugate

  • Chemiluminescent Substrate for HRP

  • 96-well white opaque plates

  • Test compounds (8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid derivatives) dissolved in DMSO

Protocol
  • Plate Preparation:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate. For the positive control (no inhibition), add 2 µL of DMSO. For the negative control (background), add 2 µL of DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing assay buffer, histone H1, activated DNA, and biotinylated NAD+.

    • Add 48 µL of the master mix to all wells.

    • Add 50 µL of recombinant PARP1 enzyme solution to the test and positive control wells. Add 50 µL of assay buffer to the negative control wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Add streptavidin-HRP conjugate to all wells and incubate for 30 minutes at room temperature.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add the chemiluminescent HRP substrate to all wells.

  • Data Acquisition:

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for a PARP1 enzyme inhibition assay.

Broader Therapeutic Potential

While PARP1 inhibition is a well-documented application, the benzodioxane scaffold is associated with a wider range of biological activities, suggesting other potential therapeutic avenues for its derivatives.

  • Central Nervous System (CNS) Disorders: The presence of a piperidine moiety in some derivatives suggests potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.[4] The 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid core is used in the synthesis of compounds targeting the central nervous system, such as antidepressants.[5]

  • Antimicrobial and Anti-inflammatory Properties: Benzodioxane carboxylic acid-based hydrazones have shown diverse therapeutic properties, including antimicrobial, anti-inflammatory, and antifungal activities.[2]

  • Other Anticancer Mechanisms: Some benzofuran derivatives, which share structural similarities, have demonstrated antitumor activities through various mechanisms.[6] Additionally, related compounds have been investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[7]

Conclusion and Future Directions

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid derivatives represent a promising class of compounds with significant therapeutic potential, particularly as PARP1 inhibitors for cancer therapy. The well-defined mechanism of action and the potential for synthetic lethality make this an exciting area for drug development. Further research should focus on in vivo efficacy and safety profiling of the most potent derivatives. Additionally, exploring the broader pharmacological profile of this scaffold could uncover novel therapeutic applications in other disease areas.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. PLOS ONE. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]

  • 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. MySkin Recipes. [Link]

Sources

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid CAS number 66411-22-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS: 66411-22-1)

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid serves as a quintessential example of such a valuable building block. Its unique bicyclic structure, incorporating a benzodioxine moiety, provides a well-defined three-dimensional architecture. The strategic placement of an aromatic amine and a carboxylic acid offers two orthogonal points for chemical modification, making it an ideal intermediate for library synthesis and lead optimization campaigns.[1] This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and application, with a particular focus on its role as a precursor in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[2][3]

Physicochemical & Structural Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key characteristics of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 66411-22-1[4][5]
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol [5]
Appearance Solid (typically off-white to yellow powder)[4]
Purity Commercially available from ≥95% to ≥99%[4][5]
SMILES C1=CC(=C2C(=C1C(=O)O)OCCO2)N[5]
Calculated LogP 0.7382[5]
Topological Polar Surface Area (TPSA) 81.78 Ų[5]
Storage Conditions Store in a cool, dry place under an inert atmosphere.[4]

Proposed Synthesis Pathway

The synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions. While various routes may exist, a logical and field-proven approach involves the formation of the benzodioxine ring, followed by regioselective nitration and subsequent reduction. This pathway leverages commercially available starting materials and employs robust chemical transformations.

Synthesis_Workflow A Methyl 2,3-dihydroxybenzoate B Methyl 2,3-dihydrobenzo[b][1,4] dioxine-5-carboxylate A->B  1,2-Dibromoethane, K₂CO₃, DMF, reflux   C Methyl 8-nitro-2,3-dihydrobenzo[b][1,4] dioxine-5-carboxylate B->C  HNO₃, TFAA   D Methyl 8-amino-2,3-dihydrobenzo[b][1,4] dioxine-5-carboxylate C->D  H₂, Pd/C, Autoclave   E 8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid D->E  LiOH, THF/H₂O  

Figure 1: Proposed multi-step synthesis of the target compound.
Step-by-Step Synthesis Protocol

Expertise & Experience: This protocol is synthesized from established methodologies for analogous compounds.[2][6][7] Each step represents a standard, high-yielding transformation in organic synthesis. The choice of reagents and conditions is critical for success. For instance, the use of potassium carbonate in the initial cyclization is a standard method for forming the dioxane ring from a catechol precursor.[2] The subsequent nitration and catalytic hydrogenation are classic aromatic functionalization techniques.[2][7]

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate

  • To a solution of Methyl 2,3-dihydroxybenzoate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.1 eq).

  • Add 1,2-dibromoethane (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 10-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[2]

Step 2: Nitration to form Methyl 8-nitro-2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate

  • Cool a mixture of nitric acid (HNO₃) and trifluoroacetic anhydride (TFAA) to 0 °C.

  • Slowly add Methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate (1.0 eq), dissolved in a suitable solvent, to the nitrating mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at this temperature for 1-2 hours. The directing effects of the ester and ether functionalities favor nitration at the C8 position.

  • Carefully quench the reaction by pouring it onto ice water.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the nitro-derivative. Further purification may be required.[2]

Step 3: Reduction to form Methyl 8-amino-2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate

  • In a high-pressure autoclave, charge Methyl 8-nitro-2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate (1.0 eq), 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%), and a suitable solvent like methanol or ethanol.

  • Pressurize the autoclave with hydrogen gas (H₂) to approximately 40-50 kg/cm ².

  • Heat the mixture to 50 °C and stir vigorously until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the amino-ester.[7]

Step 4: Saponification to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

  • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature until TLC indicates complete conversion.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of ~3-4, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization & Analytical Methods

Trustworthiness: A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized material at each stage. Below are the expected spectroscopic signatures and a reliable HPLC method for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analyses of structurally similar benzodioxanes and general principles of NMR, the following spectral data are predicted.[6][9][10][11] The acidic proton of the carboxylic acid is highly diagnostic, appearing far downfield.[10]

Predicted ¹H NMR (400 MHz, DMSO-d₆)Predicted ¹³C NMR (100 MHz, DMSO-d₆)
~12.5 ppm (s, 1H, -COOH)~167 ppm (-COOH)
~6.8 ppm (d, 1H, Ar-H)~145 ppm (Ar C-O)
~6.2 ppm (d, 1H, Ar-H)~138 ppm (Ar C-O)
~5.5 ppm (s, 2H, -NH₂)~120 ppm (Ar C-COOH)
~4.3 ppm (m, 4H, -OCH₂CH₂O-)~115 ppm (Ar C-NH₂)
~110 ppm (Ar C-H)
~105 ppm (Ar C-H)
~64 ppm (-OCH₂CH₂O-)
High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means of assessing the purity of the final compound and tracking reaction progress.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B.

Application in Drug Discovery: A Key Intermediate for PARP1 Inhibitors

The primary value of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid lies in its utility as a scaffold in drug discovery. A prominent example is its role in the synthesis of inhibitors for Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA single-strand break repair pathway.[2] Inhibiting PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[2][13]

The benzodioxine core acts as a rigid scaffold that can be elaborated to interact with key residues in the PARP1 active site. The carboxylic acid at the 5-position is typically converted to a primary amide (-CONH₂), which is a crucial pharmacophore that mimics the nicotinamide moiety of the enzyme's natural substrate (NAD+) and forms key hydrogen bonds in the active site. The amino group at the 8-position serves as a versatile handle for introducing further structural diversity to explore the adenosine-binding pocket, thereby enhancing potency and selectivity.[2][3][13]

Application_Workflow cluster_0 Core Scaffold Modification cluster_1 SAR Exploration A 8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid B Amide Formation (e.g., HATU, DIPEA) C 8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxamide B->C D 8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxamide C->D  To SAR Studies   E N-Acylation / Alkylation (at C8-Amino Group) F Diverse Library of PARP1 Inhibitor Candidates E->F

Figure 2: Role as a key intermediate in PARP inhibitor synthesis.

Reactivity Profile and Further Transformations

The bifunctional nature of the molecule dictates its reactivity.

  • Carboxylic Acid Group: This group can readily undergo standard transformations:

    • Amide Bond Formation: Coupling with various amines using standard reagents like HATU, HBTU, or EDC to generate carboxamide libraries.[14] This is the key step for creating the PARP pharmacophore.

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.[15][16]

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing another point for derivatization.

  • Aromatic Amine Group: The nucleophilicity of this group allows for:

    • N-Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

    • N-Alkylation: Can be alkylated using alkyl halides, though selectivity can be an issue. Reductive amination is often a more controlled method.

    • Diazotization: Reaction with nitrous acid (NaNO₂/HCl) to form a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., in Sandmeyer reactions) to introduce halogens, cyano groups, or hydroxyl groups.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • In case of Exposure:

    • Skin Contact: May cause skin irritation. Wash affected area immediately with plenty of soap and water.

    • Eye Contact: May cause serious eye irritation. Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: May cause respiratory tract irritation. Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a foundational framework for researchers and drug development professionals working with 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Its strategic importance as a versatile chemical intermediate, particularly in the synthesis of targeted cancer therapeutics, underscores its value in the ongoing quest for novel medicines.

References

  • Gajula, B., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • LookChem. (n.d.). Cas 66411-22-1,8-Amino-2,3-dihydrobenzo[1][8]dioxine.... Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Talele, T. T. (2014). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of medicinal chemistry, 57(15), 6461-6477. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. Retrieved from [Link]

  • Pescatore, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity, 21(1), e202301298. Available at: [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). Available at: [Link]

Sources

An In-depth Technical Guide to 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While the precise historical genesis of this specific molecule is not prominently documented in seminal literature, its utility and importance are underscored by the extensive and ongoing research into the broader class of 1,4-benzodioxane derivatives. This document synthesizes available data to present a logical and scientifically grounded narrative of its synthesis, chemical properties, and its significant role as a scaffold in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of the Benzodioxane Moiety

The 1,4-benzodioxane ring system is recognized in medicinal chemistry as a "versatile" and "evergreen" scaffold.[1][2] Its rigid, bicyclic structure, combined with the ether linkages, imparts favorable physicochemical properties, including metabolic stability and the ability to engage in specific interactions with biological targets. This scaffold is a core component in several clinically significant drugs, such as the antihypertensive agent doxazosin and the Gaucher's disease treatment eliglustat.[3]

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid (CAS No. 66411-22-1) emerges as a particularly valuable intermediate within this class.[4][5] The strategic placement of an amino group and a carboxylic acid on the benzene ring provides two orthogonal points for chemical modification. This dual functionality allows for the systematic construction of diverse chemical libraries, making it a cornerstone for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Structural Characteristics

A summary of the key computed and known properties of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is presented below. These properties are crucial for its application in synthesis, influencing its reactivity, solubility, and formulation characteristics.

PropertyValueSource
CAS Number 66411-22-1
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Topological Polar Surface Area (TPSA) 81.78 Ų[6]
LogP (calculated) 0.7382[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 1[6]

Synthesis and Historical Development

While a definitive "discovery" paper for 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is not readily apparent in the historical literature, its synthesis has been described. The most direct reported method involves a multi-step sequence starting from a substituted catechol derivative, followed by nitration, and subsequent reduction. A key synthetic pathway is outlined below.

General Synthetic Workflow

The logical synthesis of this molecule, as inferred from available data, follows a pathway common for constructing substituted benzodioxanes. The process involves the formation of the dioxane ring, followed by functional group interconversion on the aromatic ring.

G cluster_0 Synthesis of the Benzodioxane Core cluster_1 Functional Group Manipulation A Substituted Catechol C Cyclization (Williamson Ether Synthesis) A->C B 1,2-Dibromoethane B->C D 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid C->D E Nitration D->E F 8-Nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid E->F G Reduction F->G H 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid G->H G cluster_0 Carboxylic Acid Derivatization cluster_1 Amino Group Derivatization A 8-Amino-2,3-dihydrobenzodioxine- 5-carboxylic acid B Amide Coupling A->B C Esterification A->C F Acylation A->F G Sulfonylation A->G D Amide Library B->D E Ester Library C->E I Diverse Chemical Scaffolds for High-Throughput Screening D->I E->I H Amide/Sulfonamide Library F->H G->H H->I

Drug discovery workflow utilizing the dual functionality of the title compound.
Case Study: Development of PARP1 Inhibitors

A compelling example of the utility of the benzodioxane-5-carboxylic acid scaffold is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, which are a critical class of anticancer drugs. [7][8]While the initial studies used the corresponding carboxamide, the underlying principle demonstrates the value of the core structure.

  • Lead Compound: 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a PARP1 inhibitor with an IC₅₀ of 5.8 μM through high-throughput virtual screening. [9]* Rationale for Selection: The benzodioxine scaffold provided a rigid and synthetically tractable starting point for further optimization.

  • SAR Development: The initial hit was subjected to chemical modifications, including analogue synthesis and scaffold hopping, to improve potency and selectivity. This led to the identification of significantly more potent inhibitors. [8] This case study highlights the strategic advantage of using building blocks like 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. The core scaffold provides the necessary structural features for initial biological activity, while the functional groups allow for systematic exploration of the chemical space to optimize drug-like properties.

Conclusion and Future Outlook

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid stands as a testament to the enduring importance of well-designed chemical building blocks in the field of drug discovery. Although its own history of discovery is not prominently detailed, its value is evident through the successful development of therapeutic agents based on the 1,4-benzodioxane scaffold. [1]The dual functionality of this molecule provides a robust platform for the creation of diverse chemical libraries, enabling the rapid exploration of structure-activity relationships. As researchers continue to target complex biological pathways, the demand for such versatile and strategically functionalized core structures will undoubtedly grow. Future work will likely see this compound utilized in the synthesis of novel probes and drug candidates for a wide range of diseases, from cancer to neurological disorders.

References

Sources

Navigating the Solubility Landscape of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing its solubility in organic solvents. We will explore the molecular attributes influencing solubility, provide predictive insights into its behavior in different solvent classes, and present a robust, step-by-step protocol for empirical solubility determination. This guide is designed to be a practical tool, empowering scientists to make informed decisions in process chemistry, formulation development, and purification strategies.

Introduction: The Significance of a Versatile Intermediate

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No. 66411-22-1) is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of Viloxazine and other pharmacologically active agents.[1] Its molecular architecture, featuring a benzodioxine core appended with both an amino and a carboxylic acid group, makes it a compound of unique chemical interest and complexity. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification methods, and ensuring the overall efficiency of synthetic routes.

This guide will provide a comprehensive overview of the factors governing the solubility of this molecule and a practical framework for its experimental determination.

Physicochemical Properties: Decoding the Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A thorough understanding of these parameters is the first step in predicting its behavior in various solvents.

Core Molecular Structure

The structure of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is characterized by three key functional groups:

  • An Aromatic Amine (-NH₂): A basic group capable of acting as a hydrogen bond donor.

  • A Carboxylic Acid (-COOH): An acidic group that is also a strong hydrogen bond donor and acceptor.

  • A Dihydrobenzodioxine Ring System: A largely rigid, heterocyclic structure that contributes to the overall size and polarity of the molecule.

The presence of both acidic and basic functional groups suggests that the molecule can exist in various ionization states (cationic, anionic, or zwitterionic) depending on the pH of the medium. This amphoteric nature is a critical determinant of its solubility.

Key Physicochemical Parameters

A summary of the key physicochemical properties of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₉NO₄[2][3]
Molecular Weight 195.17 g/mol [2][3]
Topological Polar Surface Area (TPSA) 81.78 Ų[2]
logP (Octanol-Water Partition Coefficient) 0.7382[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

The relatively high TPSA and the presence of multiple hydrogen bond donors and acceptors indicate a high degree of polarity. The low logP value further corroborates this, suggesting a preference for polar environments over nonpolar ones. These parameters collectively predict that the compound will exhibit poor solubility in nonpolar organic solvents and a greater affinity for polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility in Organic Solvents: A Mechanistic Approach

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents, characterized by the presence of -OH groups, are excellent hydrogen bond donors and acceptors. Given the compound's multiple hydrogen bonding sites, it is expected to have its highest solubility in this class of solvents. The zwitterionic character of the molecule, arising from the intramolecular acid-base interaction between the carboxylic acid and amino groups, can be stabilized by the high dielectric constant of protic solvents. However, the aromatic ring system may limit its solubility in water to some extent. The solubility in alcohols is anticipated to be moderate to high.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents possess high dielectric constants and are hydrogen bond acceptors but not donors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent at dissolving a wide range of organic compounds, including those with polar functional groups. It is highly probable that 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid will exhibit good solubility in DMSO and DMF. Its solubility in acetonitrile is likely to be lower, as seen with the related compound Viloxazine hydrochloride which is only slightly soluble in acetonitrile.[4]

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack significant polarity and are incapable of forming strong hydrogen bonds. The polar nature of the amino and carboxylic acid groups, along with the overall high TPSA of the molecule, strongly suggests that 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid will have very low to negligible solubility in nonpolar solvents like toluene, hexane, and diethyl ether.

The logical relationship for predicting solubility based on solvent class is illustrated in the diagram below.

G cluster_compound Compound Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Compound 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid - High TPSA (81.78 Ų) - Low logP (0.7382) - H-Bond Donors/Acceptors PolarProtic Polar Protic (e.g., Methanol, Water) - H-Bonding Compound->PolarProtic Strong H-Bonding Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - Dipole Interactions Compound->PolarAprotic Dipole-Dipole Interaction Nonpolar Nonpolar (e.g., Toluene, Hexane) - van der Waals Forces Compound->Nonpolar Weak Interaction HighSol High Solubility PolarProtic->HighSol ModerateSol Moderate Solubility PolarAprotic->ModerateSol LowSol Low/Insoluble Nonpolar->LowSol G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) at Constant Temperature A->B C 3. Settle and Filter Supernatant B->C D 4. Dilute Sample C->D E 5. Analyze by HPLC D->E F 6. Quantify using Calibration Curve E->F G 7. Calculate Solubility (mg/mL) F->G

Sources

An In-Depth Technical Guide to the Stability and Storage of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid in Drug Discovery

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is a key building block in medicinal chemistry, valued for its unique bicyclic structure that incorporates a benzodioxine moiety, an amino group, and a carboxylic acid functional group.[1] This distinct arrangement of functional groups makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1] The stability of such a crucial intermediate is paramount, as any degradation can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid, offering field-proven insights into its storage, handling, and the establishment of a robust stability-indicating analytical methodology. Understanding the chemical behavior of this molecule under various stress conditions is essential for developing stable formulations and ensuring reliable shelf-life predictions.

Physicochemical Properties and Their Influence on Stability

A thorough understanding of the physicochemical properties of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is the foundation for predicting its stability.

PropertyValue / InformationImplication for Stability
Molecular Formula C₉H₉NO₄Provides the elemental composition.
Molecular Weight 195.17 g/mol Basic molecular identifier.
Appearance White to off-white solidVisual inspection can be a simple, preliminary indicator of degradation (e.g., color change).
Solubility Slightly soluble in water; soluble in polar organic solvents.[1]The presence of both an amino (basic) and a carboxylic acid (acidic) group suggests pH-dependent solubility. This is a critical factor in designing solution-state stability studies and formulating the compound.
Functional Groups Aromatic amine, Carboxylic acid, Dioxane ringEach of these groups presents potential sites for degradation, which will be explored in the following section. The aromatic amine is susceptible to oxidation and photodegradation, the carboxylic acid to decarboxylation, and the dioxane ring to hydrolysis under harsh conditions.

Table 1: Key Physicochemical Properties of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid

Anticipated Degradation Pathways: A Mechanistic Perspective

While specific degradation studies on 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid are not extensively published, we can predict its likely degradation pathways based on the known reactivity of its constituent functional groups. A forced degradation study is designed to intentionally degrade the molecule to identify these potential pathways and degradation products.[2]

Oxidative Degradation

The aromatic amine group is highly susceptible to oxidation. Exposure to atmospheric oxygen, or more aggressive oxidizing agents, can lead to the formation of colored degradation products, such as nitroso and nitro derivatives, and can also catalyze polymerization reactions. The presence of the electron-donating amino group activates the aromatic ring, making it more prone to oxidative processes.

Photodegradation

Aromatic amines are often photolabile.[3] Compounds containing a chromophore that absorbs in the UV-Vis region, such as the benzene ring in this molecule, can undergo photochemical reactions upon exposure to light.[4] This can lead to the formation of radicals and subsequent complex degradation pathways, often resulting in discoloration of the material.[5]

Thermal Degradation

At elevated temperatures, the carboxylic acid group can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of 8-amino-2,3-dihydro-1,4-benzodioxane.[6][7] The overall thermal stability will also depend on the crystal lattice energy of the solid form.

Hydrolytic Degradation

The dioxane ring is generally stable; however, under harsh acidic or basic conditions, particularly at elevated temperatures, the ether linkages could be susceptible to cleavage. The amide bond that could be formed from this molecule in a larger API would be a primary site for hydrolysis.

Below is a diagram illustrating the potential degradation pathways that should be investigated.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main 8-amino-2,3-dihydrobenzodioxine- 5-carboxylic acid oxidation Oxidation (e.g., H₂O₂) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis thermolysis Thermal Stress (Heat) main->thermolysis hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidized_products Oxidized Species (Nitroso, Nitro, Polymers) oxidation->oxidized_products photo_products Photodegradation Products (Radical-derived species) photolysis->photo_products decarboxylated_product Decarboxylated Product thermolysis->decarboxylated_product hydrolyzed_products Ring-opened Products hydrolysis->hydrolyzed_products

Predicted Degradation Pathways.

Establishing a Stability-Indicating Method: An Experimental Protocol

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[8] A High-Performance Liquid Chromatography (HPLC) method is the technique of choice for this purpose due to its high sensitivity, accuracy, and versatility.[9]

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to a level of 5-20%.[6]

  • Preparation of Stock Solution: Prepare a stock solution of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Proposed Stability-Indicating HPLC Method

Based on methods for similar aromatic amines and aminobenzoic acids, a reverse-phase HPLC method is proposed.[10][11][12]

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the ionization of the amino group and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B, increasing to a high percentage over 20-30 minutes.To ensure the elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 280 nm), or Diode Array Detector (DAD)DAD is preferred to assess peak purity and identify the optimum wavelength for all components.
Injection Volume 10 µLA typical injection volume.

Table 2: Proposed HPLC Method Parameters

The following diagram outlines the workflow for the stability study.

G cluster_stress Forced Degradation cluster_eval Data Evaluation start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, Solid & Solution) start->thermal photo Photostability (ICH Q1B) start->photo analysis HPLC Analysis (with DAD) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis purity Peak Purity Assessment analysis->purity mass_balance Mass Balance Calculation purity->mass_balance identification Degradant Identification (LC-MS) mass_balance->identification report Generate Stability Report identification->report

Workflow for Stability Assessment.

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid:

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for thermal degradation. Some suppliers also suggest room temperature storage is acceptable, likely for shorter durations.

  • Light: The compound should be stored in light-resistant containers to prevent photodegradation.

  • Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect the amino group from oxidation.

  • Moisture: The container should be tightly sealed to protect against moisture, which could potentially participate in hydrolytic degradation over extended periods, especially if acidic or basic impurities are present.

Conclusion: A Proactive Approach to Ensuring Quality

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. INIS-IAEA. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. [Link]

  • Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Der Pharma Chemica. [Link]

  • (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. ResearchGate. [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. ACS Publications. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Chemistry Stack Exchange. [Link]

  • Thermal decomposition of the calcium salts of several carboxylic acids. ResearchGate. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). National Pingtung University of Science and Technology. [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Hydrogenolysis of benzodioxane derivative. ResearchGate. [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Bioscience, Agriculture & Technology. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. ResearchGate. [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Anaerobic Degradation of 2-aminobenzoic Acid (Anthranilic Acid) via Benzoyl-Coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a Denitrifying Bacterium. PubMed. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. [Link]

  • Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. PubMed. [Link]

  • An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. RSC Publishing. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • Aromatic amine. Wikipedia. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. R Discovery. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a comprehensive guide to its synthesis, detailing a reliable and scalable two-step protocol starting from commercially available materials. The described methodology focuses on practical application in a research and development setting, emphasizing procedural rationale, safety, and analytical validation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific functionalization pattern of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, featuring both an amino and a carboxylic acid group on the aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, including PARP1 inhibitors.[1][2] This application note outlines a robust synthetic route, beginning with the nitration of a suitable precursor followed by the selective reduction of the nitro group. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid. The second and final step is the selective reduction of the nitro group to an amine, yielding the desired 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Synthetic Pathway A Starting Material (e.g., 2,3-Dihydrobenzo[b][1,4] dioxine-5-carboxylic acid) B Step 1: Nitration (2,3-dihydro-8-nitro-benzo[1,4] dioxine-5-carboxylic acid) A->B HNO₃, H₂SO₄ C Step 2: Reduction (8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid) B->C Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl)

Figure 1: General two-step synthetic pathway.

Part 1: Synthesis of 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid (Intermediate)

This initial step introduces the nitro group at the 8-position of the benzodioxane ring system. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity and to minimize side reactions.

Protocol: Nitration

Materials and Equipment:

  • 2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxylic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid.

Rationale and Insights: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent over-nitration or degradation of the starting material. The electron-donating nature of the dioxine ring directs the electrophilic substitution to the 8-position.

Part 2: Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (Final Product)

The final step involves the reduction of the nitro group to an amine. Several methods are available for this transformation, and the choice of reducing agent is crucial to ensure chemoselectivity, particularly in the presence of the carboxylic acid group.[3][5]

Method A: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields.[6][7]

Materials and Equipment:

  • 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a solution of 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid in methanol or ethanol, add a catalytic amount of 10% Pd/C.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended.[8]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature and atmospheric pressure.[9]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale and Insights: Catalytic hydrogenation with Pd/C is a highly efficient and selective method for the reduction of nitro groups.[10][11] The reaction proceeds via transfer hydrogenation where hydrogen gas is adsorbed onto the surface of the palladium catalyst, followed by reaction with the nitro compound.[11] This method is generally clean, with the only byproduct being water.

Method B: Metal-Acid Reduction (SnCl₂/HCl)

This classical method is a reliable alternative to catalytic hydrogenation, especially when hydrogenation equipment is not available.[4][5]

Materials and Equipment:

  • 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Suspend 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Rationale and Insights: Tin(II) chloride in the presence of a strong acid like HCl is a potent reducing agent.[12] The tin metal acts as the electron donor in the reduction of the nitro group.[13] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[12] While effective, this method requires a more extensive workup to remove the resulting tin salts.

Quantitative Data Summary

StepReactantProductTypical YieldPurity (by HPLC)
1: Nitration 2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxylic acid2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid85-95%>95%
2: Reduction (Pd/C) 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid90-98%>98%
2: Reduction (SnCl₂) 2,3-dihydro-8-nitro-benzo[3][4]dioxine-5-carboxylic acid8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid75-85%>95%

Analytical Characterization

The identity and purity of the final product, 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No: 66411-22-1), should be confirmed by standard analytical techniques.[14][15]

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight (195.17 g/mol ).[14]

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H, C=O, C-O).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[16]

Reagent-Specific Hazards:

  • Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.[17]

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (if used as an alternative oxidant): Toxic if swallowed and contact with water liberates toxic gas.[16][17][18][19][20] Store in a cool, dry place away from water.[16]

  • Hydrogen Gas (H₂): Highly flammable. Ensure there are no ignition sources in the vicinity during catalytic hydrogenation.

  • Palladium on Carbon (Pd/C): Flammable solid, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely in the air.

  • Tin(II) Chloride (SnCl₂): Harmful if swallowed and may cause skin irritation.[4]

In case of accidental exposure, consult the material safety data sheet (MSDS) for each reagent and seek immediate medical attention.[19]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction (Pd/C Method) cluster_analysis Analysis A Assemble Glassware and Reagents C Dissolve Starting Material in H₂SO₄ A->C B Ensure Fume Hood is Operational B->C D Cool to 0-5 °C C->D E Slowly Add Nitrating Mixture D->E F Stir at Room Temp E->F G Quench on Ice F->G H Filter and Wash Precipitate G->H I Dry Intermediate H->I J Dissolve Intermediate in Solvent I->J K Add Pd/C Catalyst J->K L Introduce H₂ Atmosphere K->L M Monitor Reaction L->M N Filter off Catalyst M->N O Concentrate Filtrate N->O P Purify Final Product O->P Q Characterize by NMR, MS, IR P->Q R Determine Purity by HPLC P->R

Figure 2: Detailed experimental workflow.

References

  • Setamdideh, D., Khezri, B., & Mollapour, M. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at:[Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Publishing. Available at:[Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]

  • Loba Chemie. (2016). 2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS. Available at:[Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Available at:[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). National Institutes of Health. Available at:[Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (n.d.). ResearchGate. Available at:[Link]

  • Method for reducing aromatic nitro groups. (n.d.). Google Patents.
  • Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board. Available at:[Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2,3-DICHLORO-5,6-DICYANO-P-BENZOQUINONE (FOR SYNTHESIS) (DDQ) Safety Data Sheet. Available at:[Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Available at:[Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. (2025). askIITians. Available at:[Link]

  • 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. (2021). YouTube. Available at:[Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). Sciencemadness.org. Available at:[Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Available at:[Link]

  • Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (n.d.). National Institutes of Health. Available at:[Link]

  • PrepChem.com. (n.d.). Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. Available at:[Link]

  • Synthesis of 2,3-dihydrobenzo[b][3][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). PubMed. Available at:[Link]

  • LookChem. (n.d.). 8-Amino-2,3-dihydrobenzo[3][4]dioxine-5-carboxylic acid. Available at:[Link]

  • MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Available at:[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). National Institutes of Health. Available at:[Link]

  • A new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3 H)-one derivatives. (2003). ResearchGate. Available at:[Link]

  • Die Herstellung von freien a-Amino-carbonsäuren aus einigen der in Tab. 73 (S. 515) auf- geführten, geschützten Derivate. (n.d.). Available at:[Link]

  • Amino-carbonsäuren. (n.d.). Available at:[Link]

  • Synthese und Struktur von (Z)-3Amino4-oxo-2-azetidinsulfonsäuren. (n.d.). ResearchGate. Available at:[Link]

Sources

Application Notes & Protocols: 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Introduction and Scientific Context

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No. 66411-22-1) is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical synthesis.[1] Its structure, featuring a rigid benzodioxine scaffold appended with both a nucleophilic aromatic amine and a carboxylic acid, makes it a valuable building block for creating complex molecular architectures.[2]

The strategic placement of the amino and carboxylic acid groups in an ortho configuration on the aromatic ring is particularly noteworthy. This arrangement is a well-known precursor motif for the synthesis of various fused heterocyclic systems. Furthermore, the two distinct functional groups provide orthogonal handles for sequential chemical modifications, enabling its incorporation into diverse molecular frameworks. This document provides a comprehensive guide to the properties, synthesis, quality control, and synthetic applications of this intermediate for researchers and drug development professionals.

Physicochemical Properties and Quality Specifications

This intermediate is typically supplied as a solid with the following characteristics. Adherence to these specifications is crucial for ensuring reproducibility in synthetic protocols.

PropertySpecificationSource
CAS Number 66411-22-1[3][4]
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol [5]
Appearance Off-white to light brown solid[3]
Purity (HPLC) ≥98% (Typical)[3]
Moisture Content ≤0.5%[3]
Total Impurities ≤0.3%[3]
Storage Store in a cool, dry place, away from light[3]

Proposed Synthesis Protocol

While various proprietary methods exist, a robust and scalable synthesis can be conceptualized from a readily available starting material, 2,3-Dihydrobenzo[b][2]dioxine-5-carboxylic acid (CAS 4442-53-9), via a two-step nitration and reduction sequence. This pathway is based on well-established and reliable organic transformations.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction A 2,3-Dihydrobenzo[b][1,4]dioxine- 5-carboxylic acid B 8-Nitro-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid A->B HNO₃ / H₂SO₄ 0-5 °C C 8-Nitro-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid D 8-Amino-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid (Target) C->D SnCl₂·2H₂O / EtOH Reflux

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Regioselective Nitration
  • Principle: This step introduces a nitro group onto the aromatic ring. The regioselectivity is directed by the existing substituents. The ether oxygens are activating and ortho-, para- directing, while the carboxylic acid is deactivating and meta- directing. The C8 position is ortho to one of the ether oxygens and is sterically accessible, making it a favored site for electrophilic substitution.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 5 volumes) in a three-neck flask equipped with a thermometer and a dropping funnel, cool the acid to 0-5 °C using an ice-salt bath.

    • Slowly add 2,3-dihydrobenzo[b][2]dioxine-5-carboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 volume).

    • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to stir at the same temperature for an additional 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried under vacuum.

Step 2: Reduction of the Nitro Group
  • Principle: The nitro group is selectively reduced to a primary amine. Stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are common methods. The use of tin(II) chloride is effective and tolerant of the carboxylic acid group.[6]

  • Protocol:

    • Suspend the crude 8-nitro intermediate (1.0 eq) in ethanol (EtOH, 10 volumes) in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl, 2-3 volumes) to the suspension.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous sodium hydroxide (NaOH) to neutralize the acid. The target amino acid may precipitate as a zwitterion near its isoelectric point, or a tin hydroxide complex may form. Adjust pH carefully to ~6-7 for optimal precipitation of the product.

    • Filter the resulting solid and wash thoroughly with water.

Purification Protocol: Recrystallization

  • Principle: Purification leverages the poor solubility of the zwitterionic amino acid in common organic solvents at its isoelectric point. Recrystallization from a suitable solvent system removes unreacted starting materials and by-products.

  • Protocol:

    • The crude, filtered solid from the reduction step can be purified by recrystallization from an aqueous ethanol or aqueous acetic acid solution.

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., 50% aqueous ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a further 10-15 minutes.

    • Hot-filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

Analytical Quality Control Workflow

A multi-step analytical workflow is required to confirm the identity, purity, and quality of the final intermediate.

G A Synthesized Batch B Purity Assay (HPLC) A->B ≥98% Area C Identity Confirmation (LC-MS) B->C Pass D Structural Verification (¹H NMR) C->D [M+H]⁺ Match E Final QC Release D->E Spectrum Match

Caption: Standard quality control workflow for the intermediate.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound by separating it from any impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criterion: Main peak area ≥ 98.0%.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 196.06.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and rule out isomeric impurities.

  • Method: ¹H NMR (400 MHz) in a suitable solvent like DMSO-d₆.

  • Expected Signals: Protons corresponding to the aromatic ring, the -OCH₂CH₂O- group, the amine (-NH₂), and the carboxylic acid (-COOH) should be present with appropriate chemical shifts and coupling patterns.

Application in API Synthesis: Amide Bond Formation

The primary utility of this intermediate lies in its ability to serve as a scaffold. The carboxylic acid is an ideal handle for forming amide bonds, a cornerstone of modern drug design. The following is a representative protocol for coupling with a generic primary amine.

G cluster_0 Amide Coupling Reaction A 8-Amino-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid C Activated Ester Intermediate A->C EDC / HOBt DMF, 0 °C B Primary Amine (R-NH₂) D Target Amide Product B->D Nucleophilic Acyl Substitution C->D

Caption: General workflow for amide bond formation.

  • Principle: A peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole), activates the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form a stable amide bond.

  • Protocol:

    • Dissolve 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF, 10 volumes) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) to the mixture and stir for 30 minutes to allow for the formation of the activated ester.

    • In a separate flask, dissolve the desired primary amine (R-NH₂, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in a minimal amount of DMF.

    • Add the amine solution dropwise to the activated ester mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • LookChem. 8-Amino-2,3-dihydrobenzo[2]dioxine-5-carboxylic acid. [Link]

  • Kumar, V., et al. (2015). Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25, 1420–1426.
  • ResearchGate. Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2]benzodiazepine-3-carboxylic Derivatives. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid is a structurally compelling and synthetically versatile scaffold that has garnered significant attention in medicinal chemistry.[3] Its unique conformation, featuring a rigid benzodioxane framework combined with two strategically positioned and orthogonally reactive functional groups—an aromatic amine and a carboxylic acid—makes it an invaluable building block for creating molecules with precise three-dimensional orientations.[3] This guide provides an in-depth exploration of its applications, particularly in the development of receptor antagonists, and furnishes detailed, field-proven protocols for its synthetic manipulation and analytical characterization. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique properties to accelerate their discovery programs.

Introduction: A Scaffold of Strategic Importance

The design of novel therapeutics often hinges on the identification of molecular scaffolds that can effectively present key pharmacophoric elements to a biological target. 8-Amino-2,3-dihydrobenzodioxine-5-carboxylic acid serves as an exemplary scaffold for several reasons:

  • Structural Rigidity: The fused ring system imparts conformational constraint, reducing the entropic penalty upon binding to a target protein and often leading to higher affinity and selectivity.

  • Dual Functionality: It possesses a nucleophilic amino group and an electrophilic carboxylic acid (upon activation). This allows for sequential or directed derivatization, enabling the systematic exploration of a chemical space—a core tenet of structure-activity relationship (SAR) studies.[4]

  • Bioisosteric Relevance: The carboxylic acid group is a common feature in many drugs and endogenous ligands, capable of forming critical hydrogen bonds or salt bridges with receptors.[5][6][7] The scaffold allows this key interaction to be preserved while modifying other parts of the molecule.

These features have made it a privileged structure in the pursuit of modulators for challenging targets, most notably G-protein-coupled receptors (GPCRs).

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is critical for experimental design.

PropertyValueSource
Chemical Name 8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid[3]
CAS Number 66411-22-1LookChem
Molecular Formula C₉H₉NO₄ChemSpider
Molecular Weight 195.17 g/mol ChemSpider
Appearance Solid powder (typically off-white to beige)General Knowledge
Melting Point 186 °C[8]
Canonical SMILES C1OC(COC2=C(C(=C(C=C2)N)C1=O)O)PubChem

Core Application: Development of Urotensin-II Receptor Antagonists

A prominent application of this scaffold is in the discovery of potent and selective antagonists for the Urotensin-II (UT) receptor.

Mechanistic Rationale & Causality

The Urotensin-II peptide and its receptor are implicated in a range of cardiovascular and metabolic diseases due to their role as potent vasoconstrictors.[9][10][11] Blocking this receptor is therefore a promising therapeutic strategy. The challenge lies in designing small molecules that can disrupt the complex peptide-receptor interaction.

The 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid scaffold provides a rigid core upon which key binding motifs can be appended. In a notable series of UT receptor antagonists, the carboxylic acid of this scaffold was coupled with a diamine linker, while the amino group was left unsubstituted or derivatized.[1] This design strategy proved highly effective, leading to compounds with nanomolar potency.[1]

The causality behind its success is twofold:

  • Amide Bond Vector: The amide bond formed from the C5-carboxylic acid acts as a crucial hydrogen-bond donor/acceptor and orients the appended sidechain into a specific binding pocket of the UT receptor.

  • Constrained Geometry: The benzodioxane ring system locks the relative orientation of the C5-amide and the C8-amino group, presenting them in a pre-organized conformation that minimizes the conformational energy required for binding. This is a classic example of using a rigid core to enhance binding affinity.

References

Application Notes & Protocols: A Detailed Guide to the Amidation of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

Application Notes & Protocols: A Detailed Guide to the Amidation of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic Acid

Introduction: The Strategic Importance of the Amide Bond

The synthesis of amides is a cornerstone of modern medicinal chemistry, with the amide functional group being present in over 25% of all pharmaceutical drugs.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a critical pharmacophore for molecular recognition at biological targets. The subject of this guide, 8-amino-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid, is a valuable bifunctional scaffold. Its constrained dioxine ring and aromatic core are featured in various biologically active molecules, including potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key target in cancer therapy.[4][5]

This document provides a comprehensive protocol for the amidation of this specific scaffold, moving beyond a simple recitation of steps. We will delve into the mechanistic rationale behind the chosen reagents, offer practical insights for optimization and troubleshooting, and provide a robust, self-validating methodology suitable for the synthesis of compound libraries in a drug discovery setting.

The Mechanism of Carbodiimide-Mediated Amidation: Activating the Carboxyl Group

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[6] To overcome this, "coupling reagents" are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine under mild conditions.[7][8]

Among the most reliable and widely used methods is the carbodiimide-mediated coupling, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9][10]

The key steps are as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis or rearrangement.[11][12]

  • Suppression of Side Reactions: HOBt acts as a crucial additive. It rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, which minimizes the primary side reaction: an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[12][13][14] The HOBt-ester is also less susceptible to racemization if the carboxylic acid has a chiral center.

  • Amide Formation: The desired amine, acting as the nucleophile, attacks the carbonyl of the HOBt-active ester. This step forms the stable amide bond and regenerates HOBt, which can act catalytically, although it is often used in stoichiometric amounts to ensure high efficiency.[14] The byproduct of EDC is a water-soluble urea derivative, which simplifies purification.[3]

Amidation_MechanismFigure 1: EDC/HOBt Amidation MechanismRCOOHCarboxylic Acid(R-COOH)O_AcylisoureaO-Acylisourea Intermediate(Highly Reactive)RCOOH->O_Acylisourea+ EDCEDCEDCEDC->O_AcylisoureaHOBt_EsterHOBt Active Ester(More Stable)O_Acylisourea->HOBt_Ester+ HOBt(Fast)N_AcylureaN-Acylurea Byproduct(Undesired)O_Acylisourea->N_AcylureaRearrangement(Side Reaction)HOBtHOBtHOBt->HOBt_EsterHOBt_Ester->HOBtRegeneratedAmideFinal Amide(R-CO-NHR')HOBt_Ester->Amide+ AmineAmineAmine(R'-NH2)Amine->AmideUreaEDC-Urea Byproduct(Water Soluble)Amide->UreaByproduct Formation

Caption: Figure 1: EDC/HOBt Amidation Mechanism

Detailed Experimental Protocol

This protocol details the coupling of 8-amino-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid with a generic primary or secondary amine.

Materials and Reagents
  • Starting Materials:

    • 8-amino-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid (MW: 195.17 g/mol )[15]

    • Amine of interest (e.g., Benzylamine, Morpholine, etc.)

  • Coupling Reagents & Additives:

    • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • HOBt (1-Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Solvent:

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up & Purification:

    • Ethyl Acetate (EtOAc)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

Reagent Stoichiometry

The following table provides reagent quantities for a reaction starting with 1.0 mmol of the carboxylic acid. Adjust quantities proportionally for different scales.

ReagentEquivalentsMW ( g/mol )Amount (1.0 mmol scale)Purpose
8-Amino-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid1.0195.17195 mgCarboxylic acid substrate
Amine (R-NH₂)1.1Variable1.1 mmolNucleophile; slight excess ensures full consumption of the limiting reagent.
EDC-HCl1.2191.70230 mgCarbodiimide coupling agent; activates the carboxylic acid.
HOBt1.2135.13162 mgAdditive to form active ester, suppress side reactions, and reduce racemization.
DIPEA3.0129.240.52 mL (d=0.742)Non-nucleophilic base to neutralize HCl from EDC-HCl and deprotonate amine salt.
Anhydrous DMF--5 - 10 mLPolar aprotic solvent to dissolve all reactants.

Step-by-Step Procedure

Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & Isolationcluster_purifyPurificationA1. Dissolve Acid, Amine,HOBt & DIPEA in DMFB2. Cool to 0°C(Ice Bath)A->BC3. Add EDC-HCl(Portion-wise)B->CD4. Stir at Room Temp(12-16 hours)C->DE5. Monitor Progress(TLC / LC-MS)D->EF6. Quench with Water& Extract with EtOAcE->FG7. Aqueous Washes(Acid, Base, Brine)F->GH8. Dry & ConcentrateG->HI9. Column ChromatographyH->IJ10. Characterize Pure Product(NMR, MS)I->J

Caption: Figure 2: General Experimental Workflow

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-amino-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq).

    • Add anhydrous DMF (5-10 mL) to dissolve the solids. Stir until a homogeneous solution is formed.

    • Add DIPEA (3.0 eq) to the solution. Causality Note: DIPEA is a bulky, non-nucleophilic base. Its primary roles are to neutralize the hydrochloride salt of EDC and any amine salts present, ensuring the amine is in its free, nucleophilic form.

    • Place the flask in an ice-water bath and cool the solution to 0°C. Causality Note: The initial activation of the carboxylic acid by EDC is exothermic. Cooling prevents a rapid temperature increase that can promote side reactions.[3]

  • Coupling Reaction:

    • While stirring at 0°C, add EDC-HCl (1.2 eq) to the reaction mixture in small portions over 5 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 12-16 hours (or overnight). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing cold water (approx. 5x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers. Causality Note: This step transfers the desired amide product into the organic phase while the water-soluble byproducts (EDC-urea, excess HOBt, DIPEA salts) remain in the aqueous phase.[3][13]

    • Wash the combined organic layers sequentially with:

      • 1M HCl (2 x 15 mL) - to remove any remaining DIPEA.

      • Saturated NaHCO₃ (2 x 15 mL) - to remove any unreacted carboxylic acid and HOBt.

      • Brine (1 x 20 mL) - to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes or dichloromethane/methanol, depending on the product's polarity.

    • Combine the pure fractions and evaporate the solvent. Dry the final product under high vacuum.

    • Characterize the pure amide by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive EDC (degraded by moisture).2. Insufficient base.3. Sterically hindered amine or acid.1. Use fresh, high-quality EDC-HCl; store it in a desiccator.2. Ensure adequate base (2-3 eq) is used, especially if the amine starting material is an HCl salt.3. For hindered substrates, consider switching to a more potent coupling reagent like HATU or PyBOP.[16][17]
N-Acylurea Byproduct Seen The O-acylisourea intermediate rearranged before reacting with the amine. This is more common with electron-deficient amines or without HOBt.Ensure HOBt is added before EDC. Using a slight excess of HOBt can help. Running the reaction at 0°C for the first 1-2 hours before warming can also minimize this side reaction.[13]
Difficult Purification The product and byproducts (e.g., EDC-urea) have similar polarities.1. Perform the aqueous work-up diligently. An acidic wash is crucial for removing the basic urea byproduct.[13]2. If the product is non-polar, consider using DIC instead of EDC. The resulting diisopropylurea is more soluble in organic solvents and can sometimes be easier to separate.[10]3. Consider recrystallization as an alternative to chromatography if the product is a solid.[18]
Unreacted Starting Acid Incomplete activation or reaction.Increase the amount of EDC and HOBt to 1.5 equivalents. Allow the reaction to run for a longer period (24 h). A saturated NaHCO₃ wash during work-up will effectively remove the unreacted acid.

Application Note: A Guide to the Esterification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the successful esterification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. Recognizing the synthetic challenges posed by this bifunctional molecule, which contains both a basic amino group and a carboxylic acid, this guide presents two robust, field-proven protocols: the classic Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification. We delve into the mechanistic underpinnings of each method, offering a rationale for procedural choices and reaction conditions. This document is designed for researchers, scientists, and drug development professionals, providing step-by-step protocols, reaction monitoring techniques, safety and handling procedures, and a troubleshooting guide to empower users to select and execute the optimal synthetic strategy for their specific needs.

Introduction: The Significance of a Versatile Scaffold

8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active compounds. Its rigid, bicyclic structure is a common feature in molecules designed to interact with specific biological targets. For instance, the closely related 2,3-dihydro-1,4-benzodioxine-5-carboxamide scaffold has been identified as a promising lead for the development of potent Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors for anticancer therapies.[3][4]

The conversion of the carboxylic acid moiety to an ester is a critical transformation. Ester derivatives can serve as prodrugs, enhancing the bioavailability and pharmacokinetic properties of the parent molecule, or act as versatile intermediates for further synthetic modifications, such as amide bond formation.[5] This guide provides the necessary technical detail to perform this esterification efficiently and safely.

Foundational Principles: Navigating the Bifunctional Substrate

The primary synthetic challenge in esterifying 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid lies in its dual functionality. The molecule possesses a carboxylic acid, which requires activation for esterification, and an aromatic amino group, which is basic. This basic amino group can interfere with standard acid-catalyzed esterification reactions by neutralizing the catalyst.[6] Therefore, the choice of esterification method must account for this property to achieve high yields and purity.

  • Acid-Catalyzed Methods (Fischer Esterification): These reactions require a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol.[7][8] Due to the presence of the basic amino group, a stoichiometric amount, rather than a purely catalytic amount, of the strong acid is often necessary to ensure enough free acid is available to catalyze the reaction.[1][6]

  • Mild Coupling Methods (Steglich Esterification): These methods avoid harsh acidic conditions altogether. They rely on a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ, allowing it to react with an alcohol under neutral or mildly basic conditions.[9][10] This approach is particularly advantageous for substrates that may be sensitive to strong acids or high temperatures.[11]

Method Selection: A Comparative Analysis

The optimal method depends on the stability of the substrate, the desired scale, cost considerations, and available purification capabilities.

Protocol A: Fischer-Speier Esterification

This is a classic, cost-effective method ideal for simple, robust substrates and readily available alcohols like methanol or ethanol, which can be used in large excess to serve as the solvent and drive the reaction equilibrium forward.[12]

  • Advantages: Inexpensive reagents, straightforward setup, and scalable.

  • Disadvantages: Requires strong acid and heat, which can degrade sensitive molecules. The reversible nature of the reaction necessitates strategies to maximize yield, such as using a large excess of the alcohol or removing the water byproduct.[7][13]

Protocol B: Steglich Esterification

This method offers a mild and highly efficient alternative, particularly for creating esters of more complex or acid-labile alcohols.[10][14]

  • Advantages: Performed under mild, neutral conditions at room temperature, minimizing the risk of side reactions or degradation.[9] It is highly effective for a wide range of substrates.[15]

  • Disadvantages: Reagents (DCC, DMAP) are more expensive. The reaction produces a solid N,N'-dicyclohexylurea (DCU) byproduct that must be removed by filtration.[9] DCC is also a potent skin sensitizer requiring careful handling.[16][17]

Experimental Protocols

General Laboratory Practices
  • All reagents should be of appropriate purity (e.g., ACS grade or higher). Alcohols and solvents for the Steglich protocol should be anhydrous.

  • Reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol A: Fischer Esterification (Synthesis of Ethyl 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate)

This protocol is adapted from standard Fischer esterification procedures for aminobenzoic acids.[1][18]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid 195.17 1.95 g 10.0 1.0
Ethanol (Absolute, 200 proof) 46.07 25 mL ~425 ~42.5
Sulfuric Acid (Conc., 98%) 98.08 0.8 mL ~15.0 ~1.5
Sodium Carbonate (10% aq. solution) 105.99 As needed - -

| Deionized Water | 18.02 | As needed | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.95 g, 10.0 mmol) and absolute ethanol (25 mL).

  • Acid Addition: Stir the mixture to form a suspension. Slowly and carefully add concentrated sulfuric acid (0.8 mL) dropwise via pipette. A precipitate may form as the aminium salt is generated.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle. Continue refluxing with stirring for 2-4 hours. The reaction can be monitored by TLC.

  • Work-up - Neutralization: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water.

  • While stirring vigorously, slowly and cautiously add 10% aqueous sodium carbonate solution dropwise to neutralize the excess acid. Caution: Vigorous CO₂ evolution will occur. Continue adding the base until the pH of the solution is approximately 8.[1][18] A precipitate of the crude ester product will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold deionized water (3 x 15 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (<50°C).

Protocol B: Steglich Esterification (Synthesis of Ethyl 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate)

This protocol utilizes the DCC/DMAP coupling system for mild esterification.[9][10]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid 195.17 1.95 g 10.0 1.0
Ethanol (Anhydrous) 46.07 0.88 mL 15.0 1.5
N,N'-Dicyclohexylcarbodiimide (DCC) 206.33 2.27 g 11.0 1.1
4-Dimethylaminopyridine (DMAP) 122.17 122 mg 1.0 0.1

| Dichloromethane (DCM, Anhydrous) | 84.93 | 50 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.95 g, 10.0 mmol), anhydrous ethanol (0.88 mL, 15.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids are dissolved.

  • DCC Addition: Cool the flask in an ice bath (0°C). In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction proceeds.[9] The reaction can be monitored by TLC.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Process Monitoring & Product Characterization

Reaction Monitoring by TLC
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate. The disappearance of the starting material spot (typically lower Rf) and the appearance of a new product spot (typically higher Rf) indicate reaction progress.

Structural Verification

The identity and purity of the final product, Ethyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, dioxine ring protons, and the amino group protons.

  • ¹³C NMR: Expect signals corresponding to the ester carbonyl, aromatic carbons, dioxine carbons, and ethyl group carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the ester product (C₁₁H₁₃NO₄, M.W. = 223.23) should be observed.

Visualization of Mechanisms and Workflow

Chemical Reaction Pathways

Fischer_Esterification

Steglich_Esterification

General Experimental Workflow

// Nodes start [label="Start", shape=oval, fillcolor="#34A853"]; reagents [label="Prepare Reagents\n& Glassware"]; setup [label="Reaction Setup\n(Add Reactants)"]; reaction [label="Perform Reaction\n(Reflux or Stir at RT)\nMonitor by TLC"]; workup [label="Reaction Work-up\n(Neutralize / Filter / Extract)"]; purify [label="Purification\n(Recrystallization or\nChromatography)"]; char [label="Characterization\n(NMR, IR, MS)"]; product [label="Final Product", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagents; reagents -> setup; setup -> reaction; reaction -> workup; workup -> purify; purify -> char; char -> product; } . Caption: General experimental workflow for esterification.

Safety & Hazard Management

Safe laboratory practice is paramount. The primary hazards associated with these protocols are summarized below. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

ReagentPrimary HazardsRecommended Precautions
Sulfuric Acid (Conc.) Severe skin/eye burns, corrosive, toxic if inhaled.[1]Handle only in a fume hood. Wear acid-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat. Add acid to other solutions slowly to control exothermic reaction.
N,N'-Dicyclohexylcarbodiimide (DCC) Potent skin sensitizer, causes severe allergic reactions upon contact, toxic.[16][17]Avoid all skin contact. Use powder-free nitrile gloves and change them immediately after handling. Weigh in a fume hood or ventilated enclosure.[16]
4-Dimethylaminopyridine (DMAP) Toxic if swallowed or in contact with skin, causes skin irritation.Handle with gloves in a fume hood. Avoid creating dust.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant, harmful if inhaled.Use only in a well-ventilated fume hood. Avoid contact with skin and eyes.

Waste Disposal: All organic waste, including solvents and reaction residues, must be collected in a designated chlorinated or non-chlorinated hazardous waste container as appropriate. Aqueous waste from work-up should be neutralized before disposal in accordance with local regulations.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Fischer: Incomplete reaction (equilibrium), insufficient acid catalyst.[7] Steglich: Inactive/old DCC, wet reagents/solvents, insufficient reaction time.Fischer: Increase reflux time, use a larger excess of alcohol, ensure at least 1.1-1.5 equivalents of H₂SO₄ are used.[6][7] Steglich: Use fresh DCC from a sealed container. Use anhydrous solvents and reagents. Extend reaction time to 24 hours.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.Fischer: Extend the reflux period, ensuring a gentle but steady reflux is maintained. Steglich: Allow the reaction to stir longer at room temperature. Gentle warming (to 30-40°C) can sometimes help, but monitor for side reactions.
Reaction Mixture Darkens Significantly Fischer: Decomposition of starting material or product due to excessive heat or prolonged reaction time in strong acid.[7]Reduce heating mantle temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty Filtering DCU (Steglich) DCU is very fine or has occluded the product.Dilute the reaction mixture with a non-polar solvent like hexanes before filtration to precipitate more product out of solution if it is soluble, or with more DCM to ensure the product stays dissolved while the DCU is filtered.
Product Lost During Aqueous Work-up The ester product may have some water solubility, or an emulsion may have formed. The protonated ester (before neutralization) is water-soluble.Ensure complete neutralization to pH ~8 before extraction/filtration in the Fischer protocol. For extractions, use brine to break emulsions and perform multiple extractions with smaller volumes of organic solvent.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

  • Wikipedia. (2023). Steglich esterification. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet: EDAC. Available at: [Link]

  • Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1315-1326. Available at: [Link]

  • Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Available at: [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • Prezi. (n.d.). Synthesis of Benzocaine. Available at: [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. Available at: [Link]

  • University of Rochester. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

  • ResearchGate. (2017). I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters. product is always lost in the aq phase?. Available at: [Link]

  • ResearchGate. (2010). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36485–36511. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(10), 2249–2256. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and drug discovery.

Abstract: This document provides a comprehensive guide to the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a critical class of targeted anti-cancer agents. We will delve into the core synthetic strategies, provide detailed, step-by-step protocols for the synthesis of a key intermediate, and discuss the necessary analytical techniques for characterization. The focus is on providing practical, field-tested insights to enable researchers to confidently synthesize and evaluate these important molecules.

Introduction: The Critical Role of PARP1 and the Rationale for Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage. Specifically, PARP1 is a key sensor of single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the damage.

In the context of cancer therapy, the inhibition of PARP1 has emerged as a powerful strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality." In a normal cell, if one DNA repair pathway is inhibited (e.g., by a PARP1 inhibitor), the cell can still rely on other pathways (like homologous recombination, which is dependent on functional BRCA1/2) to repair the damage and survive. However, in a cancer cell that already has a defective homologous recombination pathway (due to BRCA1/2 mutations), the inhibition of PARP1 leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.

The clinical success of PARP1 inhibitors like Olaparib, Niraparib, and Talazoparib has underscored the importance of this therapeutic approach and has fueled ongoing research into the development of new and improved inhibitors. The synthesis of these complex molecules requires a deep understanding of modern synthetic organic chemistry, and this guide aims to provide a solid foundation for researchers in this area.

Common Structural Scaffolds and Synthetic Strategies

The majority of clinically approved and late-stage investigational PARP1 inhibitors share a common pharmacophore: a cyclic amide or lactam core that mimics the nicotinamide moiety of the natural substrate NAD+. This core is typically appended with various aromatic and heteroaromatic groups that provide additional interactions with the enzyme's active site.

Here, we will discuss the synthesis of some of the most common scaffolds.

The Phthalazinone Scaffold

The phthalazinone core is found in the first-in-class PARP1 inhibitor, Olaparib. The synthesis of this scaffold often relies on a condensation reaction between a hydrazine derivative and a 2-acylbenzoic acid or its equivalent.

A common synthetic route to the phthalazinone core involves the reaction of a 2-acylbenzoic acid with hydrazine. The resulting phthalazinone can then be further functionalized. For example, in the synthesis of Olaparib, a key intermediate is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This intermediate can be prepared through various routes, including those that utilize transition metal-catalyzed cross-coupling reactions to build the carbon framework before the cyclization step.

The Benzamide Scaffold

Another important class of PARP1 inhibitors is based on the benzamide scaffold. These inhibitors often feature a tricyclic system, such as in Rucaparib. The synthesis of these molecules typically involves the construction of the indole or azaindole core, followed by functionalization at key positions.

Key reactions in the synthesis of Rucaparib include the formation of the indole core, often via Fischer or Bischler-Möhlau indole synthesis, followed by the construction of the seven-membered lactam ring. More recent and efficient syntheses have been developed that utilize cascade reactions to rapidly build the tricyclic core.

The Indazole Scaffold

Niraparib is an example of a PARP1 inhibitor that features an indazole scaffold. The synthesis of this core often involves the reaction of a 2-halobenzonitrile with a hydrazine, followed by cyclization. The resulting indazole can then be elaborated to introduce the necessary side chains.

The chirality of the piperidine ring in Niraparib is a key feature, and its introduction often requires an asymmetric synthesis. This can be achieved through various methods, including the use of chiral catalysts or enzymes. For example, a transaminase-mediated dynamic kinetic resolution has been successfully employed to establish the desired stereochemistry.

Detailed Protocol: Synthesis of a Key Phthalazinone Intermediate

This protocol describes the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate in the synthesis of Olaparib.

Diagram of the Synthetic Workflow:

G A Starting Materials: 2-formylbenzoic acid dimethylphosphite B Horner-Wadsworth-Emmons Reaction A->B C Intermediate 1: Olefinic compound B->C D Hydrolysis and Cyclization with Hydrazine C->D E Final Intermediate: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid D->E F Purification and Characterization E->F

Caption: General workflow for the synthesis of the key phthalazinone intermediate.

Materials and Reagents
  • 2-Formylbenzoic acid

  • Dimethylphosphite

  • Sodium methoxide

  • Methanol

  • 3-Fluoro-4-formylbenzonitrile

  • Hydrazine hydrate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Step-by-Step Procedure

Step 1: Synthesis of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

  • To a stirred solution of 2-formylbenzoic acid (1 equivalent) in methanol, add dimethylphosphite (1.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the phosphonate intermediate.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a solution of the phosphonate intermediate from Step 1 (1 equivalent) in an appropriate solvent such as THF, add a suitable base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 3-fluoro-4-formylbenzonitrile (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the olefinic intermediate.

Step 3: Hydrolysis and Cyclization to the Phthalazinone Core

  • Dissolve the olefinic intermediate from Step 2 (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (excess, e.g., 5 equivalents) and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (excess, e.g., 5 equivalents).

  • Heat the mixture to reflux for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized PARP1 inhibitor, a comprehensive analytical characterization is essential.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of the chemical structure.The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the target molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of molecular weight and assessment of purity.A major peak corresponding to the [M+H]⁺ or [M-H]⁻ of the target molecule should be observed. The purity can be estimated from the relative area of the main peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity.A single major peak should be observed, and the purity should typically be >95% for use in biological assays.
Melting Point Assessment of purity and identity.A sharp melting point range is indicative of a pure compound.

Troubleshooting

Table 2: Common Issues and Solutions in PARP1 Inhibitor Synthesis

IssuePossible CauseSuggested Solution
Low yield in Horner-Wadsworth-Emmons reaction Incomplete formation of the phosphonate ylide; steric hindrance.Ensure anhydrous conditions; use a stronger base or higher temperature; consider alternative coupling strategies like Suzuki or Heck coupling.
Incomplete cyclization to the phthalazinone core Insufficient reaction time or temperature; steric hindrance.Increase reaction time and/or temperature; consider using a different solvent; ensure the pH is appropriate for the cyclization.
Difficult purification Presence of closely related impurities.Optimize the reaction conditions to minimize side products; use a different chromatography system (e.g., reverse-phase HPLC); consider recrystallization.
Inconsistent analytical data Presence of residual solvent or impurities.Ensure the sample is thoroughly dried before analysis; repurify the compound if necessary.

Conclusion

The synthesis of PARP1 inhibitors is a dynamic and evolving field of medicinal chemistry. A thorough understanding of the underlying synthetic strategies and the ability to execute and troubleshoot multi-step synthetic sequences are crucial for the successful development of these life-saving drugs. This guide has provided an overview of the key synthetic approaches and a detailed protocol for a representative intermediate, which should serve as a valuable resource for researchers in this area.

Role in developing drugs for neurological disorders

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Role of Induced Pluripotent Stem Cells (iPSCs) in Developing Drugs for Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of therapeutics for neurological disorders has been historically hindered by the inaccessibility of human neural tissue and the limitations of traditional animal models, which often fail to recapitulate the complex pathology of human diseases[1][2]. The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the field, providing an unprecedented platform for modeling neurological diseases in a human-relevant context[3][4]. By reprogramming somatic cells from patients into iPSCs, which can then be differentiated into various neural cell types, we can create "disease-in-a-dish" models[2][5]. These models not only preserve the patient's unique genetic background but also allow for the investigation of disease mechanisms, high-throughput drug screening, and neurotoxicity testing on a scalable level[6][7][8]. This guide provides an in-depth overview of the iPSC workflow, from cell generation to application in drug discovery, and includes detailed protocols for key experimental procedures.

The iPSC Platform: Building a Human-Relevant Neural Model

The foundation of any iPSC-based drug discovery effort is the robust and reproducible generation of disease-relevant neural cell types. This process begins with patient cells and leverages our understanding of developmental neurobiology to guide cell fate.

From Patient Fibroblasts to Pluripotency

The journey starts by obtaining somatic cells, typically skin fibroblasts or peripheral blood mononuclear cells, from patients with a specific neurological disorder and from healthy individuals as controls. These cells are then "reprogrammed" back into an embryonic-stem-cell-like state by introducing a specific set of pluripotency-associated transcription factors, most commonly OCT4, SOX2, KLF4, and c-MYC[5]. The resulting iPSCs are pluripotent, meaning they can differentiate into any cell type in the body, and serve as a virtually unlimited source of patient-specific cells for study[9].

Directed Differentiation into Neural Lineages

The true power of iPSCs lies in their directed differentiation into the specific cell types affected by the disease —such as neurons, astrocytes, oligodendrocytes, and microglia[10]. This is not a random process; it is guided by mimicking the signaling pathways active during embryonic neural development. A common and highly effective strategy for generating neural stem cells (NSCs), the progenitors of neurons and glia, is the dual-inhibition of SMAD signaling[11].

Causality Behind the Method: During early embryonic development, Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways promote ectodermal cells to adopt epidermal fates. By inhibiting these pathways (using small molecules like Noggin or LDN193189 for BMP and SB431542 for TGF-β), we effectively block the non-neural fate choice, allowing the cells to default to a neural ectoderm identity, which then gives rise to NSCs[11]. This principle of guided differentiation is a cornerstone of creating specific and relevant cell models.

G Figure 1: Principle of Dual-SMAD Inhibition for Neural Induction cluster_inhibition Dual-SMAD Inhibition (e.g., LDN + SB431542) iPSC iPSCs (Pluripotent) Ectoderm Ectoderm iPSC->Ectoderm NeuralEctoderm Neural Ectoderm Ectoderm->NeuralEctoderm Default Pathway Epidermis Epidermis Ectoderm->Epidermis BMP / TGF-β Signaling NSC Neural Stem Cells (NSCs) NeuralEctoderm->NSC Neurons Neurons NSC->Neurons Glia Astrocytes, Oligodendrocytes NSC->Glia Inhibitors->Epidermis Inhibits

Caption: Figure 1: Principle of Dual-SMAD Inhibition for Neural Induction.

The Critical Role of Isogenic Controls

A significant challenge in using patient-derived cells is the inherent genetic variability between individuals, which can obscure disease-specific phenotypes[12]. To overcome this, CRISPR/Cas9 gene-editing technology is used to create isogenic controls. By correcting the disease-causing mutation in a patient's iPSC line, researchers can generate a genetically identical "healthy" control line. Conversely, a specific mutation can be introduced into a healthy iPSC line. This approach ensures that any observed differences in phenotype are directly attributable to the specific genetic mutation under investigation, providing a highly rigorous and self-validating experimental system[12][13].

Disease-in-a-Dish: Applications in Neurological Disorders

With a robust platform for generating patient-specific neural cells, researchers can recapitulate key aspects of neurological diseases in vitro. These models are invaluable for understanding pathophysiology and identifying novel therapeutic targets.

Modeling Diverse Neuropathologies

Patient-derived iPSCs have been successfully used to model a wide range of neurodegenerative and neurodevelopmental disorders. These models can exhibit disease-relevant phenotypes that were previously only observable in post-mortem tissue[2][3].

Neurological DisorderKey Cell Types ModeledObserved Disease-Relevant Phenotypes in vitroReference(s)
Alzheimer's Disease (AD) Cortical Neurons, AstrocytesIncreased Aβ42/Aβ40 ratio, Tau hyperphosphorylation, synaptic defects, endosomal abnormalities.[13][14]
Parkinson's Disease (PD) Dopaminergic Neurons, Astrocytesα-synuclein aggregation, mitochondrial dysfunction, increased oxidative stress, neuronal death.[14][15]
Amyotrophic Lateral Sclerosis (ALS) Motor Neurons, AstrocytesProtein aggregation (TDP-43, SOD1), hyperexcitability, axonal transport defects, non-cell-autonomous toxicity from astrocytes.[4][16]
Huntington's Disease (HD) Medium Spiny NeuronsMutant Huntingtin (mHTT) aggregation, altered electrophysiology, increased susceptibility to cell death.[3][13]
Spinal Muscular Atrophy (SMA) Motor NeuronsReduced SMN protein levels, defective snRNP assembly, motor neuron loss.[17]
Advancing Complexity: From 2D Monolayers to 3D Brain Organoids

While traditional 2D cell cultures are suitable for large-scale screening, they lack the structural complexity of the human brain. To bridge this gap, 3D cerebral organoid models have been developed[12][18]. These self-organizing structures, derived from iPSCs, can recapitulate aspects of early human brain development, including the formation of distinct brain regions and layered cortical structures[19]. While challenges in reproducibility and maturity remain, organoids offer a more physiologically relevant system to study cell-cell interactions and developmental neurotoxicity[18].

High-Throughput Screening (HTS) for Drug Discovery

A key application of iPSC-derived neural models is their use in identifying new drug candidates through HTS[6]. The ability to produce large, relatively homogenous batches of patient-derived neurons makes it possible to screen thousands of compounds for their ability to reverse a disease phenotype[8][17].

Adapting iPSC Models for Automation

Successful HTS requires scaling up the production of neural cells and adapting culture conditions for high-density microplate formats (e.g., 384- or 1536-well plates)[16]. This involves optimizing differentiation protocols for consistency and developing cryopreservation methods that ensure cell viability and functionality post-thaw. The entire process, from cell plating to compound addition and data acquisition, is often automated to ensure throughput and reproducibility[20].

Phenotypic Screening: A Target-Agnostic Approach

Unlike traditional target-based screening, phenotypic screening aims to identify compounds that correct a disease-relevant cellular phenotype, without prior knowledge of the compound's molecular target[6]. High-content imaging (HCI) is a powerful tool for this approach. Automated microscopes capture images of cells treated with different compounds, and sophisticated software analyzes multiple features simultaneously, such as neurite length, synapse number, protein aggregation, and cell survival[20]. This provides a rich, multi-parametric dataset to identify "hit" compounds that restore a healthier cellular state.

G Figure 2: Workflow for a High-Content Phenotypic Screen start iPSC-Derived Neural Cells (Patient or Isogenic Control) plate Automated Plating in Microplates (384/1536-well) start->plate treat Compound Library Addition (Robotic Dispensing) plate->treat incubate Incubation (e.g., 48-72 hours) treat->incubate stain Fixation & Immunostaining (e.g., β-III Tubulin, Hoechst) incubate->stain image High-Content Imaging (Automated Microscopy) stain->image analyze Image & Data Analysis (Quantify Phenotypes) image->analyze hit Hit Identification & Validation (Dose-Response, Secondary Assays) analyze->hit

Caption: Figure 2: Workflow for a High-Content Phenotypic Screen.

Assessing Neurotoxicity

Beyond efficacy screening, iPSC-derived neural cultures are powerful tools for predictive toxicology[7][21]. By exposing healthy neurons and glia to drug candidates early in the development pipeline, researchers can identify compounds that cause neurotoxicity, such as neurite retraction, synaptic dysfunction, or cell death[20][22]. Functional assays, like those using multi-electrode arrays (MEAs) to measure network electrical activity, provide sensitive readouts for subtle toxic effects[21]. This helps to de-risk drug candidates and reduce the reliance on animal testing[7][23].

Detailed Protocols

Protocol 1: Generation of Neural Progenitor Cells (NPCs) from iPSCs

This protocol describes a robust method for generating expandable NPCs using dual-SMAD inhibition[11][19]. NPCs are a valuable intermediate, as they can be frozen, expanded, and subsequently differentiated into various neural subtypes.

Materials:

  • Human iPSCs cultured on Matrigel-coated plates

  • mTeSR™1 or equivalent iPSC maintenance medium

  • DMEM/F12 medium

  • N-2 Supplement

  • B-27 Supplement

  • Glutamax

  • Non-Essential Amino Acids (NEAA)

  • 2-Mercaptoethanol

  • Basic Fibroblast Growth Factor (bFGF)

  • LDN193189 (100 nM)

  • SB431542 (10 µM)

  • Accutase

  • Matrigel

Procedure:

  • Day 0: Seeding iPSCs for Neural Induction:

    • Culture iPSCs to ~70-80% confluency.

    • Treat cells with Accutase to generate a single-cell suspension.

    • Seed iPSCs at a density of 2.5 x 10⁵ cells/cm² on a Matrigel-coated 6-well plate in iPSC maintenance medium containing a ROCK inhibitor (e.g., Y-27632) to promote survival.

  • Day 1: Start of Neural Induction:

    • Aspirate the medium and replace it with Neural Induction Medium (NIM), consisting of DMEM/F12, 1x N-2, 1x Glutamax, 1x NEAA, LDN193189, and SB431542.

    • Change the NIM every day for 7-10 days.

    • Scientific Rationale: This medium composition, featuring dual-SMAD inhibitors, is specifically designed to promote the efficient conversion of pluripotent cells into neural ectoderm[11].

  • Day 8-11: Emergence of Neural Rosettes:

    • Observe the culture for the formation of neural rosettes—radially organized structures characteristic of neural progenitors.

    • Quality Control: The morphology should shift from flat iPSC colonies to a dense, uniform neuroepithelial sheet with distinct rosette structures.

  • Day 11-12: First Passaging of NPCs:

    • Selectively scrape the neural rosettes or treat the entire well with Accutase.

    • Replate the cells onto a new Matrigel-coated plate in NPC Expansion Medium (DMEM/F12, 1x N-2, 1x B-27, Glutamax, plus 20 ng/mL bFGF).

    • Scientific Rationale: bFGF is a key mitogen for NPCs, promoting their proliferation while maintaining their progenitor state.

  • Expansion and Cryopreservation:

    • Passage the NPCs every 4-6 days when they reach ~90% confluency.

    • Quality Control: Perform immunocytochemistry to confirm high expression of NPC markers (e.g., PAX6, SOX2) and absence of pluripotency markers (e.g., OCT4).

    • NPCs can be cryopreserved in a suitable freezing medium for long-term storage and batch consistency.

Protocol 2: High-Content Imaging Assay for Neurite Outgrowth

This protocol outlines a standard assay to quantify the effects of compounds on neuronal morphology, a common readout for both efficacy and toxicity screening[20].

Materials:

  • Cryopreserved iPSC-derived neurons

  • Neuron maturation medium (e.g., BrainPhys™ with supplements)

  • Poly-D-Lysine or similar-coated 384-well imaging plates

  • Compound library diluted in DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-β-III Tubulin (neuronal marker)

  • Secondary Antibody: Alexa Fluor-conjugated (e.g., Alexa 488)

  • Nuclear Stain: Hoechst 33342

Procedure:

  • Cell Plating:

    • Thaw and plate iPSC-derived neurons in pre-coated 384-well plates at an optimized density (e.g., 15,000-20,000 cells per well).

    • Culture for 5-7 days to allow for the formation of a baseline neuronal network.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Using a robotic liquid handler, add compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) and positive/negative controls.

    • Incubate for 48-72 hours.

  • Immunocytochemistry:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block for 1 hour.

    • Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody and Hoechst stain for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system, capturing both the Hoechst (nuclei) and Alexa 488 (neurons) channels.

    • Use an automated image analysis software module (e.g., MetaXpress® Neurite Outgrowth) to process the images[20].

    • Self-Validation: The software should first identify cell bodies based on the nuclear stain and then trace the neurites extending from them (β-III Tubulin stain). Key parameters to quantify include:

      • Total neurite length per neuron

      • Number of neurite branches

      • Number of surviving neurons (cell count)

  • Data Interpretation:

    • Normalize the data to the vehicle control wells.

    • Identify "hit" compounds that significantly increase or rescue neurite outgrowth (for efficacy) or cause significant neurite retraction (for toxicity).

Challenges and Future Directions

Despite their immense potential, iPSC-based models face several challenges. These include the inherent variability between iPSC lines, the difficulty in generating fully mature, "aged" neurons to model late-onset diseases, and the scalability of 3D organoid production for HTS[10][12][18].

The future of the field is moving towards addressing these limitations. The integration of machine learning and AI will enhance the predictive power of high-content screening data[18]. Advances in bioengineering are leading to more complex "organ-on-a-chip" models that incorporate vascularization and immune cells, creating a more holistic and human-like environment[23][24]. Ultimately, these advancing technologies are paving the way for a new era of personalized medicine, where drug efficacy and toxicity can be tested on a patient's own cells before administration[9][25].

References

  • Modeling neurological diseases using iPSC-derived neural cells. PubMed Central - NIH.
  • Human iPSC-derived neuronal models for in vitro neurotoxicity assessment. PubMed.
  • Current Development of iPSC-Based Modeling in Neurodegener
  • Exploring Environmental Neurotoxicity Assessment Using Human Stem Cell-Derived Models. MDPI.
  • Using iPSCs to Model Neurological Disease. STEMCELL Technologies.
  • High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons. Disease Models & Mechanisms.
  • Modeling Brain Disorders Using Induced Pluripotent Stem Cells. PubMed Central.
  • High-content screening of neuronal toxicity using iPSC-derived human neurons. Molecular Devices.
  • Human pluripotent stem cell-derived neural tissue models for neurotoxicity screening. Protocol Exchange.
  • Personalized Medicine Approach and the Application of iPSCs in Neurological Diseases. Cureus.
  • Modeling Neurological Disorders with Human Pluripotent Stem Cell-Derived Astrocytes. MDPI.
  • iPSCs-based Neuronal Toxicity Assessment.
  • Opportunities and challenges for the use of induced pluripotent stem cells in modelling neurodegener
  • Phenotypic Screening with Primary and Human iPSC-derived Neurons. PubMed Central.
  • iPSCs in Neurodegenerative Disorders: A Unique Platform for Clinical Research and Personalized Medicine. PubMed Central.
  • Roles of iPSC in Advancing Treatments for Neurological Disorders. Preprint.
  • Generation of Human iPSC-derived Neural Progenitor Cells (NPCs) as Drug Discovery Model for Neurological and Mitochondrial Disorders. Bio-protocol.
  • ALS Drug Discovery via High-Throughput Phenotypic Screening Using iPSC-Derived Human Motor Neurons. BrainXell.
  • Personalized Medicine Approach and the Application of iPSCs in Neurological Diseases. Cureus.
  • Induced pluripotent stem cells (iPSCs) and neurological disease modeling: progress and promises. PubMed Central.
  • High-Throughput Screens. BrainXell.
  • Advances and Current Challenges Associated with the Use of Human Induced Pluripotent Stem Cells in Modeling Neurodegener
  • Roles of iPSC in Advancing Treatments for Neurological Disorders. International Journal of Medical Research and Health Sciences.
  • Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. MDPI.
  • ALS Drug Discovery via High-Throughput Phenotypic Screening Using iPSC-Derived Human Motor Neurons. Technology Networks.
  • iPSCs: A Preclinical Drug Research Tool for Neurological Disorders. PubMed Central.
  • Generation of Human iPSC-derived Neural Progenitor Cells (NPCs) as Drug Discovery Model for Neurological and Mitochondrial Disorders. PubMed.
  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. JOVE.
  • Neural Induction and Differentiation of ESCs and iPSCs. STEMCELL Technologies.
  • Differentiation of human induced pluripotent stem cells into cortical neural stem cells. Frontiers in Molecular Neuroscience.

Sources

Application Notes and Protocols: 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and receptor antagonist properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid , a bifunctional building block poised for the efficient construction of complex heterocyclic systems. Its strategic placement of a nucleophilic amino group and an electrophilic carboxylic acid on the rigid benzodioxane framework allows for sequential or orthogonal synthetic strategies. This document provides detailed protocols, mechanistic insights, and experimental considerations for researchers in drug discovery and synthetic chemistry to leverage this versatile scaffold in the creation of novel molecular entities.

Physicochemical Properties and Handling

Understanding the fundamental properties of this building block is critical for successful experimental design.

PropertyValueReference
CAS Number 66411-22-1[4][5]
Molecular Formula C₉H₉NO₄[4][5]
Molecular Weight 195.17 g/mol [4][5]
Appearance Typically an off-white to light brown crystalline solid.-
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP). Limited solubility in water, methanol, and chlorinated solvents.-
Storage Store in a cool, dry, and dark environment under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.-

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Core Synthetic Applications: A Dual-Functionality Approach

The synthetic utility of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid stems from its two reactive centers. The carboxylic acid at the C-5 position is ideal for forming amide, ester, or ketone linkages, while the amino group at the C-8 position serves as a potent nucleophile for building fused heterocyclic rings.

Reactions at the Carboxylic Acid: Amide Bond Formation

The amide bond is a cornerstone of peptide and medicinal chemistry. The carboxylic acid of the title compound can be readily activated to couple with a diverse range of primary and secondary amines, a strategy that has been successfully employed in the development of potent enzyme inhibitors, such as PARP1 inhibitors.[6][7]

This is a robust and widely used method for forming amide bonds with minimal racemization. The carbodiimide EDC activates the carboxylic acid, which is then trapped by HOBt to form a less reactive but more selective active ester, reducing side reactions.[8][9][10]

Workflow Diagram: EDC/HOBt Amide Coupling

G cluster_reactants Reactants & Reagents cluster_process Process BuildingBlock 8-Amino-2,3-dihydro... -5-carboxylic acid Activation Carboxylic Acid Activation BuildingBlock->Activation Amine Primary or Secondary Amine (R-NH₂) Coupling Nucleophilic Attack & Amide Formation Amine->Coupling EDC EDC (1.1 eq) EDC->Activation HOBt HOBt (1.1 eq) HOBt->Activation Base DIEA (2.0 eq) Base->Coupling Neutralizes HCl Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Forms Active Ester Product Target Amide Product Coupling->Product

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • In a separate vial, dissolve the desired amine (1.05 eq) in a minimal amount of DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

HATU is a uronium-based coupling reagent known for its high efficiency and rapid reaction times, particularly effective for coupling sterically hindered substrates or electron-deficient amines.[10][11]

Step-by-Step Methodology:

  • In a dry flask under N₂, dissolve 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Reactions at the Amino Group: Heterocyclic Ring Formation

The nucleophilic 8-amino group is a powerful handle for constructing fused heterocyclic systems, a common strategy to explore new chemical space and modulate physicochemical properties.

This protocol demonstrates how the amino group can act as a nucleophile to build more complex fused ring systems, a strategy used to generate molecules with potential biological activity.[12] This example illustrates a cyclization reaction with a bifunctional reagent.

Reaction Scheme: Fused Ring Synthesis

G BuildingBlock 8-Amino-2,3-dihydro... -5-carboxylic acid Intermediate Condensation Intermediate BuildingBlock->Intermediate Step 1: Nucleophilic Attack Reagent Bifunctional Reagent (e.g., α-haloketone or β-ketoester) Reagent->Intermediate Product Fused Heterocyclic Product Intermediate->Product Step 2: Intramolecular Cyclization

Caption: General scheme for building fused rings via cyclization.

Step-by-Step Methodology (Illustrative Example: Pictet-Spengler type reaction):

  • Protect the carboxylic acid of the building block as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in alcohol) to prevent interference.

  • Dissolve the resulting 8-amino ester (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Add an aldehyde or ketone (1.1 eq) and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or Sc(OTf)₃).

  • Heat the reaction mixture to reflux and monitor the formation of the imine intermediate by TLC.

  • Once the imine is formed, the intramolecular cyclization (the Pictet-Spengler reaction) will proceed to form the fused ring system. This may require extended heating.

  • Cool the reaction, remove the solvent under reduced pressure, and perform an appropriate aqueous work-up.

  • Purify the cyclized product by column chromatography.

  • If desired, hydrolyze the ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the identity and purity of the newly synthesized heterocyclic compounds.

  • ¹H and ¹³C NMR: Provides definitive structural information, confirming the formation of new bonds and the overall molecular framework.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the formation of an amide will show a characteristic C=O stretch around 1650 cm⁻¹.

  • HPLC: Used to assess the purity of the final compound.

Conclusion and Future Outlook

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a powerful and versatile building block for constructing novel heterocyclic compounds. The orthogonal reactivity of its amino and carboxylic acid functional groups allows for a wide range of synthetic manipulations, from simple amide couplings to the construction of complex, fused polycyclic systems. The prevalence of the benzodioxane core in biologically active molecules suggests that libraries derived from this scaffold are a rich source for identifying new therapeutic leads.[1][3][13] Future work could involve developing one-pot procedures that leverage both functional groups simultaneously or employing the amino group for metal-catalyzed cross-coupling reactions to further diversify the core structure.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Benzodioxan. Wikipedia. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. ResearchGate. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. National Institutes of Health (NIH). [Link]

  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. MDPI. [Link]

  • Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. National Institutes of Health (NIH). [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

  • (PDF) Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.

Introduction

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a valuable building block in medicinal chemistry. Its synthesis, however, can be challenging, often leading to issues with yield and purity. This guide is structured to address the most common problems encountered during this multi-step synthesis, providing not just solutions but also the scientific reasoning behind them.

Synthetic Pathway Overview

A common synthetic route to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid involves the following key transformations:

  • Cyclization: Formation of the 2,3-dihydrobenzo[b]dioxine ring system.

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to the desired amino group.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Diagram of the Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., 2,3-Dihydroxybenzoic Acid) Cyclization Step 1: Cyclization (e.g., with 1,2-dibromoethane) Start->Cyclization Nitration Step 2: Nitration (Introduction of -NO2 group) Cyclization->Nitration Reduction Step 3: Reduction (Conversion of -NO2 to -NH2) Nitration->Reduction Product Final Product (8-Amino-2,3-dihydrobenzo[b] dioxine-5-carboxylic acid) Reduction->Product

Caption: A high-level overview of the synthetic route.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Step 1: Cyclization

Question 1: My cyclization reaction to form the 2,3-dihydrobenzo[b]dioxine ring has a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis-based cyclization are common and can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your 2,3-dihydroxybenzoic acid is pure and dry. The presence of moisture can interfere with the reaction.

  • Base Selection and Stoichiometry: A weak base may not be sufficient to deprotonate both hydroxyl groups effectively. A strong base like potassium carbonate (K₂CO₃) is commonly used. Ensure you are using at least two equivalents of the base.

  • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally effective for this type of reaction.[1]

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.

  • Side Reactions: Incomplete reaction can lead to mono-alkylated intermediates.

Troubleshooting Workflow: Improving Cyclization Yield

Cyclization Troubleshooting LowYield Low Cyclization Yield CheckPurity Verify Starting Material Purity LowYield->CheckPurity OptimizeBase Optimize Base and Stoichiometry LowYield->OptimizeBase SolventTemp Adjust Solvent and Temperature LowYield->SolventTemp MonitorReaction Monitor Reaction by TLC LowYield->MonitorReaction

Caption: Decision-making process for troubleshooting low cyclization yield.

Step 2: Nitration

Question 2: I am getting a mixture of regioisomers (e.g., 8-nitro and 5-nitro) during the nitration step. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a significant challenge in the nitration of benzodioxane derivatives. The directing effects of the substituents on the aromatic ring influence the position of nitration. A key study on the synthesis of methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate highlights this issue. The reaction of methyl 2,3-dibromopropionate with 3-nitrocatechol yields a mixture of the 8-nitro and 5-nitro isomers.[2][3]

Strategies to Address Regioselectivity:

  • Starting Material Choice: As demonstrated in the literature, starting with a pre-functionalized catechol, such as 3-nitrocatechol, forces the formation of the nitro-benzodioxane skeleton, although it still leads to a mixture of regioisomers that require separation.[2][3]

  • Separation of Isomers: The separation of the 8-nitro and 5-nitro isomers can be challenging. The aforementioned study achieved separation by precipitation of the 8-nitro isomer from diethyl ether, followed by chromatographic purification of the filtrate to obtain the 5-nitro isomer.[2][3]

  • Nitration of the Pre-formed Benzodioxane: Direct nitration of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid or its ester will likely also lead to a mixture of isomers. The regioselectivity will be influenced by the reaction conditions.

Question 3: My nitration reaction is showing signs of runaway, with a rapid increase in temperature. What should I do?

Answer:

Nitration reactions are notoriously exothermic and require strict temperature control. A runaway reaction is a serious safety hazard.

Immediate Actions for a Runaway Reaction:

  • Stop the addition of the nitrating agent immediately.

  • Increase cooling: Add more dry ice or a colder solvent to your cooling bath.

  • Ensure vigorous stirring to dissipate heat and prevent localized hot spots.

  • If the temperature continues to rise, quench the reaction by carefully pouring it into a large volume of ice-water.

Preventative Measures:

  • Slow, controlled addition of the nitrating agent using a dropping funnel or a syringe pump.

  • Maintain a low reaction temperature (typically 0 °C or below) throughout the addition.

  • Use a suitable solvent that can help to dissipate heat.

Step 3: Reduction of the Nitro Group

Question 4: I am struggling to reduce the nitro group to an amine without affecting the carboxylic acid group. What are the best methods for this selective reduction?

Answer:

The selective reduction of a nitro group in the presence of a carboxylic acid is a common requirement in organic synthesis. Several methods are available, and the choice of reagent is crucial to avoid reduction of the carboxylic acid.

Recommended Reagents for Selective Nitro Reduction:

Reagent/MethodTypical ConditionsAdvantagesPotential Issues
Catalytic Hydrogenation (H₂/Pd/C) H₂ gas (balloon or pressure), Pd/C catalyst, in a solvent like ethanol or methanol.Clean, high-yielding, and the catalyst can be recovered.May also reduce other functional groups if not carefully controlled.
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate.[4]Mild, highly selective for nitro groups over many other functional groups, including carbonyls and esters.[5]Stoichiometric amounts of tin salts are produced as waste.
Iron Powder (Fe) in Acid Fe powder in the presence of an acid like acetic acid or ammonium chloride.Inexpensive and effective.Requires acidic conditions, which may not be suitable for all substrates. Workup can be tedious.
Sodium Dithionite (Na₂S₂O₄) In a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst.Mild and often used for sensitive substrates.Can sometimes give lower yields.
Hydrazine Glyoxylate with Zn or Mg Hydrazine glyoxylate with zinc or magnesium powder at room temperature.Rapid and selective at room temperature.Requires the preparation of the hydrazine glyoxylate reagent.

Troubleshooting Incomplete Reduction:

  • Catalyst Inactivation: If using catalytic hydrogenation, the catalyst may become poisoned. Ensure the starting material and solvent are free of impurities that could inactivate the catalyst.

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent, especially for stoichiometric reductions.

  • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating. Monitor the reaction by TLC.

Logical Flow for Selecting a Reduction Method

Reduction Method Selection Start Need to Reduce -NO2 to -NH2 CheckSubstrate Assess Substrate Sensitivity Start->CheckSubstrate Catalytic Catalytic Hydrogenation (H2/Pd/C) CheckSubstrate->Catalytic Robust Substrate MetalAcid Metal/Acid Reduction (Fe/AcOH or SnCl2) CheckSubstrate->MetalAcid Acid-Tolerant Substrate Mild Milder Methods (Na2S2O4 or Hydrazine Glyoxylate) CheckSubstrate->Mild Sensitive Substrate

Sources

Technical Support Center: Purification of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.

Understanding the Molecule: An Amphoteric Nature

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This zwitterionic character at its isoelectric point governs its solubility and is a key factor in developing effective purification strategies. The purification process aims to remove unreacted starting materials, reaction byproducts, and other impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid, offering practical solutions and preventative measures.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or rapid cooling.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can promote gradual cooling and larger crystal formation.

    • Solvent System Adjustment: If using a single solvent, it may be too effective. Consider a two-solvent system. A good starting point for this molecule is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.

    • Seeding: Introduce a small crystal of pure 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can initiate crystal nucleation.

Q2: The recovery from recrystallization is very low. How can I improve the yield?

A2: Low recovery can be due to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Solvent System: Experiment with different solvent ratios in a two-solvent system to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.

    • Second Crop: After filtering the initial crystals, concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.

    • pH Adjustment: For zwitterionic compounds, the pH of the solution can significantly impact solubility. Ensure the pH is at or near the isoelectric point to minimize solubility in aqueous-organic mixtures.

Column Chromatography Challenges

Q1: My compound is streaking on the silica gel column and the separation is poor.

A1: The polar amino and carboxylic acid groups can strongly interact with the acidic silica gel, leading to streaking and poor resolution.

  • Troubleshooting Steps:

    • Use a Modified Mobile Phase: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase to deactivate the acidic sites on the silica gel. Alternatively, adding a small amount of acetic or formic acid can help to protonate the amino group and improve elution behavior.

    • Consider an Alternative Stationary Phase:

      • Alumina (basic or neutral): This can be a better choice for basic compounds.

      • Reversed-Phase (C18): This is often a good option for polar and zwitterionic compounds. A typical mobile phase would be a gradient of methanol or acetonitrile in water with a pH modifier like formic acid or ammonium acetate.

    • Ion-Exchange Chromatography: This technique is specifically designed for charged molecules. A cation exchange resin could be used to bind the protonated amine, or an anion exchange resin to bind the deprotonated carboxylic acid. Elution is then achieved by changing the pH or increasing the salt concentration of the mobile phase.

Q2: I can't find a suitable solvent system for flash chromatography.

A2: Finding a good solvent system for highly polar, zwitterionic compounds on normal phase silica can be challenging.

  • Troubleshooting Steps:

    • TLC Analysis: Systematically test a range of solvent systems on TLC plates. Start with a polar solvent like ethyl acetate and gradually increase the polarity by adding methanol. A common mobile phase for similar compounds is a mixture of dichloromethane, methanol, and sometimes a small amount of acetic acid or ammonia.

    • Reversed-Phase Flash Chromatography: If available, this is often a more straightforward approach for such compounds.

Acid-Base Extraction Problems

Q1: An emulsion has formed during the extraction, and the layers won't separate.

A1: Emulsions are common when extracting solutions containing salts or polar solutes.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Q2: My compound precipitates at the interface between the organic and aqueous layers.

A2: This often happens when adjusting the pH to the isoelectric point, where the zwitterionic form has low solubility in both the aqueous and organic phases.

  • Troubleshooting Steps:

    • Adjust pH Away from pI: To keep the compound in one of the layers, adjust the pH to be significantly different from the isoelectric point. To move it into the aqueous layer, make the solution basic (e.g., pH > 10 with NaOH) to form the soluble carboxylate salt, or acidic (e.g., pH < 2 with HCl) to form the soluble ammonium salt.

    • Filter the Precipitate: If the goal is to isolate the compound at its isoelectric point, this precipitation is the desired outcome. The precipitate can be collected by filtration. Ensure the pH of the filtrate is checked to confirm complete precipitation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method leverages the amphoteric nature of the molecule to separate it from non-ionizable impurities.

  • Dissolution: Dissolve the crude 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash (Optional): To remove any basic impurities, extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The target compound, being a base, will move into the aqueous layer. Separate the aqueous layer.

  • Basification and Re-extraction: Make the acidic aqueous layer basic by adding a concentrated base (e.g., 6 M NaOH) until the pH is > 10. The amino group will be deprotonated, and the carboxylic acid will be in its salt form, keeping it in the aqueous layer. Wash this basic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.

  • Precipitation at Isoelectric Point: Slowly add a dilute acid (e.g., 1 M HCl) to the basic aqueous solution with stirring. Monitor the pH. The compound will precipitate out as a zwitterion when the pH reaches its isoelectric point. A synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid reports precipitation upon treatment with hydrochloric acid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a non-polar organic solvent like hexane to remove any residual organic impurities.

  • Drying: Dry the purified solid under vacuum.

Diagram of Acid-Base Purification Workflow

crude Crude Product in Organic Solvent acid_wash Extract with dilute HCl crude->acid_wash aq_layer1 Aqueous Layer (Product as HCl salt + Basic Impurities) acid_wash->aq_layer1 Aqueous org_layer1 Organic Layer (Neutral & Acidic Impurities) acid_wash->org_layer1 Organic basify Add NaOH (pH > 10) aq_layer1->basify wash_ether Wash with Diethyl Ether basify->wash_ether aq_layer2 Aqueous Layer (Product as Na salt) wash_ether->aq_layer2 Aqueous org_layer2 Organic Layer (Neutral Impurities) wash_ether->org_layer2 Organic precipitate Adjust pH to Isoelectric Point with HCl aq_layer2->precipitate filter Filter and Wash precipitate->filter pure_product Pure Product filter->pure_product

Caption: Acid-Base Purification Workflow.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is suitable for further purifying the product obtained from acid-base extraction or chromatography.

  • Solvent Selection: Based on the principle of "like dissolves like," polar protic solvents are good candidates. An ethanol/water system is a common choice for compounds with both amine and carboxylic acid functionalities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Induce Cloudiness: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture, followed by a cold, non-polar solvent like hexane.

  • Drying: Dry the purified crystals under vacuum.

Common Impurities and Their Removal

The synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid often involves the nitration of a precursor followed by the reduction of the nitro group. This can lead to several potential impurities.

Potential Impurity Origin Suggested Removal Method
Unreacted Starting Material Incomplete reactionRecrystallization or Chromatography
Over-nitrated Byproducts Harsh nitration conditionsChromatography
Incompletely Reduced Nitro-intermediate Incomplete reductionChromatography or further reduction
Di-amino Byproducts Over-reduction of dinitro precursorsChromatography
Polymeric materials Side reactionsFiltration of the dissolved crude product

Logical Relationship of Purification Steps

crude_product Crude Reaction Mixture acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Cleanup column_chromatography Column Chromatography crude_product->column_chromatography Direct Purification (for complex mixtures) recrystallization Recrystallization acid_base_extraction->recrystallization Further Purification pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->recrystallization Polishing Step column_chromatography->pure_product

Caption: Purification Strategy Options.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a pH modifier (e.g., 0.1% formic acid or ammonium acetate) is a suitable starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

By understanding the chemical nature of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid and employing a systematic approach to purification and troubleshooting, researchers can consistently obtain this valuable intermediate in high purity.

References

  • PrepChem. Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

I. Overview of the Synthetic Challenge

The synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. The most common synthetic route involves the nitration of a suitable 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid precursor, followed by the reduction of the resulting nitro group to an amine.

The primary challenges encountered in this synthesis are:

  • Regiocontrol in Nitration: The electrophilic nitration of the benzodioxine ring can lead to a mixture of constitutional isomers, primarily the 7-nitro and the desired 8-nitro derivatives. Controlling this regioselectivity is the most significant hurdle.

  • Reaction Conditions for Nitration: The choice of nitrating agent and reaction conditions is critical to achieve a reasonable yield of the desired isomer without excessive side reactions or degradation of the starting material.

  • Chemoselective Reduction: The reduction of the nitro group must be performed under conditions that do not affect the carboxylic acid moiety or other functional groups that may be present.

  • Purification of the Final Product: The amphoteric nature of the final amino acid can complicate its purification and isolation.

This guide will address these challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

II. Troubleshooting Guide & FAQs

A. Nitration of 2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

The critical step in this synthesis is the regioselective introduction of a nitro group at the C8 position of the benzodioxine ring.

Question 1: Why is the nitration of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid challenging in terms of regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution on the 2,3-dihydrobenzo[b]dioxine ring system is governed by the combined directing effects of the substituents. The dioxine ring's oxygen atoms are ortho, para-directing and activating due to their electron-donating resonance effect. Conversely, the carboxylic acid group at the C5 position is an electron-withdrawing group and a meta-director.[1][2][3][4][5]

The interplay of these opposing directing effects leads to substitution at multiple positions on the benzene ring. The activating effect of the dioxine oxygens directs incoming electrophiles to the positions ortho and para to them (C6, C7, and C8), while the meta-directing effect of the carboxylic acid at C5 directs to C7. This overlap in directing effects often results in a mixture of 7-nitro and 8-nitro isomers, with the 7-nitro isomer often being a significant, if not the major, product.

Question 2: What are the recommended starting materials and nitrating conditions to favor the 8-nitro isomer?

Answer: While achieving complete regioselectivity for the 8-nitro isomer is difficult, certain conditions can influence the product distribution. It is often preferable to perform the nitration on the methyl or ethyl ester of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. The ester group is still meta-directing but may offer better solubility and handling properties.

A commonly employed nitrating agent for similar substrates is a mixture of nitric acid and trifluoroacetic acid.[4] This system is known to generate the nitronium ion (NO₂⁺) under relatively mild conditions.

Table 1: Comparison of Nitrating Agents

Nitrating AgentAdvantagesDisadvantages
HNO₃ / H₂SO₄ Strong nitrating agent, readily available.Harsh conditions can lead to oxidation and side reactions. Often results in poor regioselectivity with activated rings.
HNO₃ / Trifluoroacetic Acid Milder conditions compared to sulfuric acid. Can offer different regioselectivity.[4]Trifluoroacetic acid is corrosive and more expensive. May still produce isomeric mixtures.
Dinitrogen Pentoxide (N₂O₅) Can be used in non-acidic media. May offer improved regioselectivity in some cases.Can be unstable and requires careful preparation and handling.

Question 3: I performed the nitration and obtained a mixture of 7-nitro and 8-nitro isomers. How can I separate them?

Answer: The separation of constitutional isomers like 7-nitro and 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (or their esters) can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating such isomers. A high-resolution silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically required. Careful monitoring by thin-layer chromatography (TLC) is essential to identify the fractions containing each isomer.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization may be an option. This is often a trial-and-error process requiring screening of various solvents.

B. Reduction of the Nitro Group

Once the 8-nitro intermediate is isolated, the next step is its reduction to the corresponding amine.

Question 4: What are the recommended methods for reducing the nitro group in the presence of a carboxylic acid?

Answer: Several methods are effective for the reduction of aromatic nitro groups to amines. The choice of method depends on the available equipment, safety considerations, and the potential for side reactions.

  • Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.[6] To avoid potential esterification if using an alcohol solvent, it is advisable to perform the reaction in a non-alcoholic solvent like ethyl acetate or to use the free carboxylic acid in an aqueous medium with a base to form the salt.

  • Catalytic Transfer Hydrogenation: This method avoids the need for a pressurized hydrogen gas setup. A hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a catalyst (e.g., Pd/C). This can be a convenient and safer alternative.

  • Metal/Acid Reduction: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are also effective.[6] However, the work-up can be more complex due to the need to remove metal salts.

Table 2: Comparison of Reduction Methods for Nitroarenes

Reduction MethodHydrogen SourceCatalyst/ReagentAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gasPd/C, Pt/CClean reaction, high yields.Requires specialized equipment for handling hydrogen gas.
Catalytic Transfer Hydrogenation Formic acid, Ammonium formatePd/CNo need for pressurized H₂, generally safe.May require higher temperatures, potential for side reactions with the hydrogen donor.
Metal/Acid Reduction Proton from acidFe/HCl, Sn/HClInexpensive and robust.Stoichiometric amounts of metal are required, work-up can be tedious.[6]

Question 5: I am concerned about side reactions during the reduction. What should I watch out for?

Answer: While the reduction of a nitro group is generally a robust reaction, some side reactions can occur:

  • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[7] If the reaction is not allowed to go to completion, these intermediates may be present as impurities. Monitoring the reaction by TLC is crucial.

  • Esterification: If the reduction is carried out on the carboxylic acid using an alcohol as the solvent, particularly under acidic conditions that might arise from some transfer hydrogenation protocols, esterification of the carboxylic acid can occur.

  • Catalyst Poisoning: Certain functional groups or impurities in the starting material can poison the catalyst, leading to a sluggish or incomplete reaction. Ensuring the purity of the 8-nitro intermediate is important.

C. Purification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

The final product is an amino acid, which has both acidic and basic properties. This amphoteric nature can be exploited for purification but also presents challenges.

Question 6: What is the best way to purify the final product?

Answer: The purification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid typically involves crystallization.

  • Isoelectric Point Precipitation: Amino acids are least soluble in water at their isoelectric point (pI). By adjusting the pH of an aqueous solution of the crude product to its pI, the amino acid can be precipitated out, leaving more soluble impurities in the solution. This is a highly effective purification technique.

  • Recrystallization from an Aqueous Organic Solvent: The product can also be recrystallized from a mixture of water and a miscible organic solvent, such as ethanol or isopropanol.

  • Acid-Base Extraction: A preliminary purification can be achieved by dissolving the crude product in a dilute aqueous acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the product. A similar process can be done by dissolving in a dilute base and washing with an organic solvent to remove non-acidic impurities.

General Purification Protocol:

  • Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 1M HCl).

  • Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

  • Slowly add a dilute base (e.g., 1M NaOH) to the aqueous layer with stirring until the pH reaches the isoelectric point of the amino acid, at which point the product will precipitate.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol) to aid in drying.

  • Dry the purified product under vacuum.

III. Experimental Protocols & Visualizations

A. Synthetic Pathway Overview

Synthesis_Pathway Start 2,3-Dihydrobenzo[b]dioxine- 5-carboxylic acid (or ester) Nitro 8-Nitro-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid (or ester) Start->Nitro Nitration (e.g., HNO3 / TFA) Amino 8-Amino-2,3-dihydrobenzo[b]dioxine- 5-carboxylic acid Nitro->Amino Reduction (e.g., H2, Pd/C)

Caption: General synthetic route to the target compound.

B. Troubleshooting Flowchart: Low Yield in Nitration

Nitration_Troubleshooting Start Low Yield in Nitration Step Check_Purity Is the starting material pure? Start->Check_Purity Check_Conditions Are the reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Start Purify starting material. Check_Purity->Purify_Start No Check_Workup Is the work-up procedure efficient? Check_Conditions->Check_Workup Yes Optimize_Temp Optimize temperature and reaction time. Check_Conditions->Optimize_Temp No Isomer_Formation Is a mixture of isomers being formed? Check_Workup->Isomer_Formation Yes Optimize_Workup Optimize extraction and isolation. Check_Workup->Optimize_Workup No Separate_Isomers Separate isomers by chromatography or crystallization. Isomer_Formation->Separate_Isomers

Caption: Troubleshooting guide for low nitration yields.

IV. References

  • A new reagent for selective reduction of nitro group. (n.d.). International Journal of ChemTech Research.

  • Sharma, S. K., Sharma, I. K., & Verma, P. S. (2013). Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 133-138.

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Gao, F., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 697.

  • Sciencemadness Discussion Board. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Kwok, D., et al. (1995). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S. Patent No. 5,977,418.

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Kwok, D., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S. Patent No. 5,946,638.

  • Clariant AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. WO 1996036597 A1.

  • Ciba-Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. EP 0825979 B1.

  • Ismail, K., et al. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(41), 18609-18613.

  • Benton, F. L. (1961). Nitration of carboxylic acids and their derivatives. U.S. Patent No. 2,998,437.

  • LookChem. (n.d.). 8-Amino-2,3-dihydrobenzo[7]dioxine-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(41), 18609-18613. --INVALID-LINK--

  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 522-529.

  • Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.

  • El-Sayed, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075.

  • Zarei, M., & Norouzi, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10.

  • Organic Syntheses. (1942). 3,5-Dinitrobenzoic acid. Organic Syntheses, 22, 48.

  • Scribd. (n.d.). Hydrogenation of Nitro Product. Retrieved from --INVALID-LINK--

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A-P).

  • CN112661672A. (2021). Crystallization method of Boc-amino acid.

  • Gáspár, A., et al. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molbank, 2021(4), M1288.

  • Semantic Scholar. (n.d.). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Problem 1: Low yield during the formation of the 2,3-dihydro-1,4-benzodioxine ring.
  • Symptom: After the reaction of a catechol precursor with an alkylating agent like 1,2-dibromoethane, the yield of the desired benzodioxine is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Elimination Side Reaction The Williamson ether synthesis, used to form the dioxine ring, can have a competing elimination reaction, especially if the reaction temperature is too high or a sterically hindered base is used.[1][2]Maintain a moderate reaction temperature and use a non-hindered base like potassium carbonate.
C-Alkylation The aryloxide intermediate is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.
Incomplete Reaction Insufficient reaction time or inadequate mixing can lead to unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure efficient stirring, especially in heterogeneous mixtures.
Oxidation of Catechol Catechol derivatives can be sensitive to oxidation, especially under basic conditions in the presence of air, leading to colored impurities and reduced yield.[3][4]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of multiple isomers during the nitration step.
  • Symptom: Analysis of the crude nitration product (e.g., by NMR or LC-MS) shows the presence of more than one nitro-isomer.

  • Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Competing Directing Effects The carboxylic acid group is a meta-director, while the ether oxygens of the benzodioxine ring are ortho, para-directors.[5] This can lead to the formation of different regioisomers.Carefully control the reaction temperature, as lower temperatures can enhance regioselectivity. The choice of nitrating agent can also influence the isomer distribution.
Over-Nitration The use of harsh nitrating conditions (e.g., high temperature, excess nitric acid) can lead to the introduction of a second nitro group onto the aromatic ring.[6][7]Maintain a low reaction temperature (typically 0-10 °C) and use a stoichiometric amount of the nitrating agent.[5]
Problem 3: Incomplete reduction of the nitro group.
  • Symptom: The final product is contaminated with colored impurities, and analytical data (e.g., Mass Spectrometry) indicates the presence of intermediates such as nitroso, hydroxylamine, or azoxy compounds.[8][9]

  • Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Insufficient Reducing Agent or Catalyst Activity In catalytic hydrogenation, an insufficient amount of catalyst, catalyst poisoning (e.g., by sulfur compounds), or inadequate hydrogen pressure can lead to incomplete reduction.[10] With metal/acid reductions, an insufficient amount of the metal can be the cause.Ensure the use of a fresh, active catalyst for hydrogenation. Increase the catalyst loading or hydrogen pressure if necessary. For metal/acid reductions, use a sufficient excess of the metal.
Unstable Intermediates Hydroxylamine intermediates can be unstable and may undergo side reactions, such as condensation to form azoxy compounds.[8][11]Ensure efficient and continuous reaction conditions to drive the reduction to completion, minimizing the accumulation of intermediates.
Problem 4: Difficulty in purifying the final product.
  • Symptom: The isolated product has a low melting point, broad peaks in the NMR spectrum, or shows multiple spots on TLC, even after initial purification attempts.

  • Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Amphoteric Nature of the Product The final product contains both a basic amino group and an acidic carboxylic acid group, making it soluble in both acidic and basic aqueous solutions. This can complicate extractions.Utilize isoelectric precipitation. Adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid, where its solubility is minimal, causing it to precipitate.
Residual Starting Materials or Intermediates Incomplete reactions in the preceding steps can lead to impurities that are structurally similar to the final product, making them difficult to separate by simple crystallization.Employ column chromatography. For amino acids, ion-exchange chromatography is particularly effective.[12][13] Reverse-phase chromatography with a mobile phase containing a pH modifier (e.g., TFA or acetic acid) can also be used.[14]
Salt Formation The product can exist as an internal salt (zwitterion) or form salts with acidic or basic impurities or reagents used during workup.Wash the final product with appropriate solvents to remove non-salt impurities. Recrystallization from a suitable solvent system can also be effective.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid?

The most prevalent synthetic pathway involves a three-step sequence:

  • Formation of the Benzodioxine Ring: Typically achieved through a Williamson ether synthesis by reacting a substituted catechol with 1,2-dibromoethane in the presence of a base.

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the benzodioxine ring, usually with a mixture of nitric acid and sulfuric acid.

  • Reduction: The nitro group is reduced to an amino group, commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or using a metal in an acidic medium (e.g., Fe/HCl or SnCl₂/HCl).[16][17]

Q2: Can the carboxylic acid group be affected during the nitration or reduction steps?

  • Nitration: The carboxylic acid group is generally stable under typical nitration conditions. However, in some cases, harsh conditions could potentially lead to decarboxylation, though this is not a common side reaction for benzoic acids.[18][19][20]

  • Reduction: The carboxylic acid group is generally unreactive towards many common reagents used for nitro group reduction, such as catalytic hydrogenation (H₂/Pd-C) and metal/acid combinations (Fe, Sn, Zn in acid).[21] However, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and the carboxylic acid.[22]

Q3: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. You will need to develop a suitable solvent system for each stage of the synthesis to achieve good separation between the starting material, product, and any major byproducts.

Q4: What are the key safety precautions to consider during this synthesis?

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. The reaction is also exothermic. It should be performed in a fume hood with appropriate personal protective equipment (PPE), and the temperature must be carefully controlled.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment. Palladium on carbon can be pyrophoric when dry and exposed to air.

III. Experimental Protocols & Visualizations

Synthetic Workflow

Synthesis_Workflow A 2,3-Dihydroxybenzoic acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate B->C Williamson Ether Synthesis (1,2-dibromoethane, K₂CO₃) D Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate C->D Nitration (HNO₃, H₂SO₄) E 8-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid D->E Hydrolysis (LiOH) F 8-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid E->F Reduction (H₂, Pd/C)

Caption: Overall synthetic scheme for 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Potential Side Reactions in Nitration

Nitration_Side_Reactions cluster_0 Nitration of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate Start Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate Desired Desired Product: Methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate Start->Desired Controlled Nitration (Low Temp, Stoichiometric Reagents) Side1 Isomeric Impurity: Other nitro-isomers Start->Side1 Poor Regiocontrol Side2 Over-nitration Product: Di-nitro derivative Start->Side2 Harsh Conditions (High Temp, Excess Reagents)

Caption: Potential side reactions during the nitration step.

Step-by-Step Synthesis Protocol

A representative laboratory-scale procedure is outlined below. Researchers should adapt this protocol based on their specific starting materials and available equipment.

Step 1: Esterification of 2,3-Dihydroxybenzoic acid

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain methyl 2,3-dihydroxybenzoate.

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

  • Suspend methyl 2,3-dihydroxybenzoate and potassium carbonate in anhydrous DMF.

  • Add 1,2-dibromoethane dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into cold water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Step 3: Nitration

  • Dissolve methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to obtain methyl 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Step 4: Hydrolysis

  • Dissolve the nitro-ester in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature for 10-15 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

Step 5: Reduction of the Nitro Group

  • Suspend 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator under 50-60 psi of hydrogen pressure at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. After completion, carefully filter the catalyst through a bed of Celite.

  • Evaporate the solvent to obtain the crude 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

  • Purify the product by recrystallization or isoelectric precipitation.

IV. References

  • Roy, S., et al. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Zhang, L., et al. (2018). Decarboxylative nitration of aromatic carboxylic acids. ResearchGate.

  • Wikipedia. (n.d.). Nitration.

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry.

  • Mitsuoka, T. (n.d.). Separation and Refining of Amino acids.

  • Google Patents. (n.d.). Process for purifying long chain amino acids.

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.

  • ResearchGate. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids.

  • NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid.

  • Wikipedia. (n.d.). Nitration.

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids.

  • YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • ACS Publications. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

  • NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

  • ChemRxiv. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media.

  • ResearchGate. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media.

  • ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.

  • NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • TSI Journals. (2007). chemistry-and-pharmacology-of-benzodioxanes.pdf.

  • NIH. (n.d.). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds.

  • ChemRxiv. (n.d.). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media Brett David Spiess Jr1 and Christopher Anthony Dieni2.

  • ResearchGate. (2025). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.

  • YouTube. (2022). MCQ-228: About multistep reaction Catechol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule).

  • Nitration of Hydrocarbons and Other Organic Compounds. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful optimization of this multi-step synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure scientific integrity and reproducibility.

I. Synthetic Overview and Key Challenges

The synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the formation of the benzodioxane ring, followed by nitration and subsequent reduction of the nitro group to the desired amine.

This guide will focus on a reliable synthetic pathway starting from 2,3-dihydroxybenzoic acid. We will address common pitfalls and provide solutions for each critical step.

Overall Synthetic Workflow

A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate B->C Cyclization (1,2-Dibromoethane, K₂CO₃) D Methyl 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylate C->D Nitration (HNO₃, TFAA) E Methyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate D->E Reduction (H₂, Pd/C) F 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid E->F Hydrolysis (LiOH, H₂O)

Caption: Synthetic pathway for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section provides a detailed breakdown of each synthetic step, highlighting potential issues, their root causes, and actionable solutions.

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

Objective: To protect the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl 2,3-dihydroxybenzoate - Incomplete reaction due to insufficient catalyst or reaction time.- Loss of product during work-up.- Ensure the use of concentrated sulfuric acid as a catalyst.- Monitor the reaction by TLC until the starting material is consumed.- Carefully perform the aqueous work-up to avoid product loss.
Presence of Starting Material in the Final Product - Reversible nature of the Fischer esterification.- Use a large excess of methanol to drive the equilibrium towards the product.- Remove water as it forms, if feasible for the scale of the reaction.
Step 2: Cyclization to Form the Benzodioxane Ring

Objective: To construct the 2,3-dihydrobenzo[b]dioxine ring system via Williamson ether synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate - Incomplete reaction due to poor quality of reagents or insufficient heating.- Competing side reactions, such as polymerization of 1,2-dibromoethane.- Use anhydrous potassium carbonate and a dry polar aprotic solvent like DMF.- Ensure the reaction is heated to reflux for a sufficient duration (e.g., 10 hours).- Add 1,2-dibromoethane slowly to the reaction mixture to minimize side reactions.
Formation of Polymeric Byproducts - High concentration of 1,2-dibromoethane.- Use a slight excess of 1,2-dibromoethane (e.g., 1.1 equivalents).- Maintain a high dilution of the reaction mixture.
Step 3: Nitration of the Benzodioxane Ring

Objective: To introduce a nitro group at the C8 position of the aromatic ring. This is a critical step where regioselectivity is key.

Problem Potential Cause(s) Recommended Solution(s)
Formation of Multiple Regioisomers (e.g., 7-nitro isomer) - The directing effects of the ether and ester groups can lead to a mixture of products.- A mixture of nitric acid and trifluoroacetic acid has been shown to favor the formation of the 8-nitro isomer.- Maintain a low reaction temperature (e.g., 0 °C) to improve selectivity.
Low Yield or No Reaction - Insufficiently strong nitrating conditions.- The use of a potent nitrating agent like the nitronium ion (NO₂⁺) is crucial. A mixture of concentrated nitric acid and sulfuric acid is a standard method for generating the nitronium ion.[1][2]
Di-nitration or Oxidation of the Aromatic Ring - Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).- Carefully control the stoichiometry of the nitrating agent.- Maintain a low reaction temperature and monitor the reaction progress closely.
Step 4: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amine.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Catalyst poisoning.- Insufficient hydrogen pressure or reaction time.- Use a high-quality palladium on carbon (Pd/C) catalyst.- Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).- Increase hydrogen pressure and/or reaction time.
Formation of Side Products (e.g., hydroxylamines, azo compounds) - Incomplete reduction can lead to the formation of intermediates like hydroxylamines, which can then couple to form azo or azoxy compounds.[3][4]- Ensure complete reduction by monitoring the reaction by TLC or LC-MS.- The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates in some cases.[5]
Reduction of the Carboxylic Acid or Ester - Use of overly harsh reducing agents.- Catalytic hydrogenation with Pd/C is generally chemoselective for the reduction of nitro groups in the presence of carboxylic acids or esters.[6] Avoid using less selective reducing agents like LiAlH₄.
Step 5: Hydrolysis of the Methyl Ester

Objective: To convert the methyl ester back to the carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient base or reaction time.- Use a suitable base such as lithium hydroxide in a mixture of THF and water.- Monitor the reaction by TLC until the starting material is no longer visible.
Difficulty in Product Isolation - The product is an amino acid and may be highly soluble in water.- Carefully adjust the pH of the reaction mixture to the isoelectric point of the amino acid to induce precipitation.- If precipitation is not effective, consider extraction with an appropriate organic solvent at a suitable pH, or use ion-exchange chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

2,3-Dihydroxybenzoic acid is an excellent and commercially available starting material. It provides the necessary functional groups in the correct positions for the subsequent cyclization and functional group manipulations.

Q2: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of most steps. Use an appropriate solvent system to achieve good separation between the starting material and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the key safety precautions I should take?

  • Nitration: The nitration step involves the use of strong acids (nitric and sulfuric or trifluoroacetic acid), which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it's crucial to control the temperature with an ice bath.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and checked for leaks. Use a catalyst like Pd/C, which can be pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably in an inert atmosphere or as a wet paste.

Q4: How do I purify the final product?

The final product, being an amino acid, can often be purified by recrystallization. A common technique is to dissolve the crude product in an acidic aqueous solution and then slowly add a base to precipitate the pure product at its isoelectric point. Alternatively, dissolving the product in a basic aqueous solution and adding acid can also be effective.

Q5: What are the expected analytical data for the final product?

While specific data can vary slightly based on the instrumentation and solvent used, you can expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons, the protons of the dioxane ring, the amine group, and the carboxylic acid proton. The aromatic protons will show splitting patterns indicative of a trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons (including those attached to the oxygen and nitrogen atoms), and the carbons of the dioxane ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₉NO₄, MW: 195.17 g/mol ).[7][8][9]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretches of the ether linkages.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylate

cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B MeOH, conc. H₂SO₄, reflux C Methyl 2,3-dihydroxybenzoate D Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate C->D 1,2-Dibromoethane, K₂CO₃, DMF, reflux E Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate F Methyl 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylate E->F HNO₃, TFAA, 0 °C cluster_0 Step 4: Reduction cluster_1 Step 5: Hydrolysis A Methyl 8-nitro-2,3-dihydrobenzo[b]dioxine-5-carboxylate B Methyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate A->B H₂ (g), Pd/C, MeOH C Methyl 8-amino-2,3-dihydrobenzo[b]dioxine-5-carboxylate D 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid C->D LiOH, THF/H₂O

Sources

Technical Support Center: Recrystallization of 8-Amino-2,3-dihydrobenzodioxine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have synthesized the following information based on established principles of crystallization and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid?

The primary goal is to purify the solid compound. Recrystallization is a technique that removes impurities from a solid sample, yielding a product with a higher degree of purity. This is crucial for accurate analytical results and for downstream applications in drug development where purity is paramount. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this specific compound?

The key is to find a solvent in which 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] Given the molecular structure, which includes a polar carboxylic acid group, an amino group, and ether linkages, polar solvents are the most suitable candidates. The general principle of "like dissolves like" should be your guiding philosophy.[1][3]

A good starting point is to test small amounts of your crude product in a variety of polar solvents.[2] See the table below for a list of suggested solvents to screen.

Q3: Can I use a solvent mixture?

Yes, a mixed solvent system, often referred to as a solvent pair, can be highly effective when no single solvent provides the ideal solubility profile.[2][3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs for polar compounds include ethanol/water and acetone/water.[2] The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes potential solvents for 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid based on its polar nature.

SolventPolarityBoiling Point (°C)Rationale & Considerations
WaterHigh100The presence of both an amino and a carboxylic acid group suggests potential for good solubility in hot water.[4] However, the aromatic backbone may limit solubility. Worth screening.
EthanolMedium-High78A versatile solvent for many organic compounds with polar functional groups.[3] Often used in combination with water.
MethanolHigh65Similar to ethanol but more polar. Its lower boiling point can be a drawback, offering a smaller temperature gradient for crystallization.[3]
IsopropanolMedium82Another alcohol that can be effective, often used with water.[2]
AcetonitrileMedium-High82Can be a good choice for compounds with aromatic rings.[5]
AcetoneMedium-High56A powerful solvent, but its low boiling point can make it less ideal due to a small solubility difference between hot and cold conditions.[3]
Acetic AcidHigh118Can be a good solvent for amines and carboxylic acids, but its high boiling point can make it difficult to remove from the final product.[6]

Step-by-Step Recrystallization Protocol

This protocol provides a general framework. The exact volumes of solvent will need to be determined empirically based on the solubility of your compound.

  • Dissolution: Place the crude 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring. Continue to add the solvent in small portions until the solid has completely dissolved.[7] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7][8]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem: The compound will not dissolve in the hot solvent.
  • Cause: The solvent may not be appropriate for the compound, or you may not be using enough solvent.

  • Solution:

    • Ensure you have added a sufficient volume of solvent (a common rule of thumb is to start with a volume that just covers the solid).

    • If the compound remains insoluble even with a large volume of boiling solvent, the solvent is likely unsuitable.[9] You will need to select a more polar solvent or consider a solvent mixture.

Problem: No crystals form upon cooling.
  • Cause: This can happen if too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[7] It can also occur if the solution is cooling too slowly and requires a nucleation site to initiate crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.[8]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.

    • Reduce Solvent Volume: If crystallization still does not occur, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Problem: The compound "oils out" instead of forming crystals.
  • Cause: This occurs when the solute is highly soluble in the hot solvent and separates as a liquid phase upon cooling. This is more common with low-melting point solids or when the solution is cooled too rapidly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

    • Consider using a different solvent or a solvent pair.

Problem: The recrystallization yield is very low.
  • Cause:

    • Using too much solvent during dissolution.[7]

    • Washing the crystals with solvent that is not ice-cold.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent used for dissolution.

    • Always use ice-cold solvent for washing the collected crystals.

    • If using hot filtration, ensure your apparatus is pre-heated to prevent premature crystallization.

    • If the compound is still too soluble in the cold solvent, a different solvent or a solvent pair may be necessary.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect & Dry Crystals crystals_form->collect Yes no_crystals Induce Crystallization (Scratch/Seed) crystals_form->no_crystals No oiling_out->crystals_form No reheat Reheat & Add More Solvent oiling_out->reheat Yes end Pure Compound collect->end still_no_crystals Still No Crystals? no_crystals->still_no_crystals still_no_crystals->collect No, Crystals Formed reduce_solvent Reduce Solvent Volume still_no_crystals->reduce_solvent Yes reduce_solvent->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->crystals_form

Caption: A flowchart for troubleshooting common recrystallization problems.

Logical Pathway for Solvent Selection

The choice of solvent is a critical decision point that dictates the success of the purification. The following diagram outlines the logical steps for selecting an appropriate solvent system.

Solvent_Selection_Logic start Start: Crude Compound test_polar_solvent Test Solubility in a Polar Solvent (e.g., Ethanol, Water) start->test_polar_solvent check_cold Soluble in Cold Solvent? test_polar_solvent->check_cold check_hot Soluble in Hot Solvent? check_cold->check_hot No bad_solvent Unsuitable Solvent (Try Another) check_cold->bad_solvent Yes good_solvent Suitable Single Solvent Found check_hot->good_solvent Yes insoluble Insoluble or Sparingly Soluble check_hot->insoluble No bad_solvent->test_polar_solvent try_solvent_pair Consider a Solvent Pair (e.g., Ethanol/Water) insoluble->try_solvent_pair

Caption: Decision-making process for selecting a recrystallization solvent.

References

Technical Support Center: Purification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common issues encountered during the purification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid sample?

The nature of impurities is intrinsically linked to the synthetic route employed. However, common impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Molecules formed from competing reaction pathways. For instance, in syntheses involving aromatic substitutions, isomers or di-substituted products can form.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.

  • Degradation Products: The target molecule can degrade under harsh reaction or work-up conditions. Aromatic carboxylic acids, for example, can be prone to decarboxylation at high temperatures.[1][2]

Without knowing the specific synthesis, it is difficult to name exact impurities. However, for analogous aminobenzoic acid syntheses, common side-products might include regioisomers or products of incomplete reactions.[3]

Q2: My crude product is a dark, oily substance. How can I obtain a solid for further purification?

An oily product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization.

Initial Troubleshooting Steps:

  • Solvent Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

  • Acid-Base Extraction: Utilize the amphoteric nature of your compound (containing both a basic amino group and an acidic carboxylic acid group) to separate it from neutral organic impurities.

    • Dissolve the oily crude in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group, moving your compound to the aqueous layer.

    • Wash the organic layer to remove any remaining acid-soluble impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH that precipitates your product. The isoelectric point (pI) would be ideal if known.

    • Filter the resulting solid.

Q3: I've attempted recrystallization, but no crystals are forming. What should I do?

Failure to crystallize is a common issue and can often be resolved by systematically addressing the following factors:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3] For aminobenzoic acid derivatives, polar solvents are often effective.[4][5] Experiment with small amounts of your crude product in different solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures) to find the optimal one.[6]

  • Supersaturation: The solution may not be sufficiently concentrated. If too much solvent was added, carefully evaporate some of it to reach the saturation point.

  • Inducing Crystallization: If a supersaturated solution has formed, nucleation may need to be induced.[3]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites.[3][7]

    • Seeding: Add a tiny crystal of pure 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid to the solution to act as a template for crystal growth.[3][7]

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3][7]

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

If recrystallization alone is insufficient, a multi-step purification strategy is necessary.

Workflow for Enhanced Purification:

Caption: Workflow for purifying 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Detailed Protocol: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[8]

  • Stationary Phase: Silica gel is a common choice. However, the acidic nature of silica can lead to poor separation of basic amines.[9] In such cases, consider:

    • Neutralized Silica: Pre-treat the silica slurry with a small amount of a volatile base like triethylamine (TEA) in the mobile phase.[9]

    • Alternative Stationary Phases: Basic alumina or amine-functionalized silica can be effective for purifying basic compounds.[9]

  • Mobile Phase (Eluent): A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • For basic amines, adding a small percentage (0.1-1%) of a modifier like triethylamine or ammonia in methanol to the eluent can improve peak shape and reduce tailing.[9]

Parameter Recommendation for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid Rationale
Stationary Phase Silica gel treated with 1% triethylamine in the eluent, or basic alumina.The amino group can interact strongly with acidic silica, causing streaking. A basic modifier or stationary phase mitigates this.[9]
Mobile Phase Gradient of ethyl acetate in hexanes, or methanol in dichloromethane.This allows for the elution of compounds with a wide range of polarities.
Detection UV visualization at 254 nm.The aromatic nature of the compound allows for easy detection under UV light.
Issue 2: Co-eluting Impurities in Column Chromatography

When impurities have similar polarities to the target compound, separation by standard chromatography can be challenging.

Advanced Troubleshooting:

  • Optimize the Mobile Phase:

    • Ternary Solvent Systems: Introduce a third solvent to the mobile phase to fine-tune the selectivity. For example, adding a small amount of methanol to a hexane/ethyl acetate system can alter the interactions between the analytes, stationary phase, and mobile phase.

    • Ion-Pair Chromatography: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve separation in reverse-phase HPLC.[10]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica to alumina, or to a bonded phase like C18 for reverse-phase chromatography) is the next logical step.

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase and can offer different selectivity compared to liquid chromatography.[11]

Issue 3: Verifying the Purity of the Final Product

A sharp melting point is a good preliminary indicator of purity.[3] However, for rigorous assessment, a combination of analytical techniques is recommended.

Recommended Analytical Methods:

Technique Information Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.
Mass Spectrometry (MS) Determination of the molecular weight of the compound and any impurities.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of key functional groups (e.g., -NH2, -COOH, C-O-C).

Experimental Protocols

Protocol 1: Recrystallization of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid
  • Solvent Selection: In a series of test tubes, add a small amount of the crude product. Add a few drops of a test solvent (e.g., water, ethanol, isopropanol) to each. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[3][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask during this period.[3] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal yield.[3][7]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Purity Analysis by HPLC

This is a general protocol and should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Decision Tree for Troubleshooting Purity:

Purity_Troubleshooting Start Analyze Final Product by HPLC/NMR Purity_Check Is Purity > 98%? Start->Purity_Check Success Purification Successful Purity_Check->Success Yes Failure Further Purification Needed Purity_Check->Failure No Identify_Impurity Identify Impurity Structure (MS, NMR) Failure->Identify_Impurity Choose_Method Choose Purification Method Based on Impurity Properties Identify_Impurity->Choose_Method Recrystallize Re-recrystallize with Different Solvent Choose_Method->Recrystallize Different Solubility Chromatography Column Chromatography with Optimized Conditions Choose_Method->Chromatography Different Polarity Acid_Base Acid-Base Extraction Choose_Method->Acid_Base Different Acidity/Basicity Recrystallize->Start Chromatography->Start Acid_Base->Start

Caption: Decision tree for troubleshooting the purity of the final product.

References

  • CrystEngComm. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]

  • Albarri, R., Vardara, H. F., Al, S., & Önal, A. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • LookChem. (n.d.). 8-Amino-2,3-dihydrobenzo[3][6]dioxine-5-carboxylic acid. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link] বেনজোয়িক.html

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this target molecule.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid involves a two-step process starting from 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired primary amine.

Each of these steps presents unique challenges, especially during scale-up. This guide will address these challenges in a question-and-answer format.

Diagram of the Synthetic Workflow

Synthetic Workflow Overall Synthetic Pathway A 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid B Nitration (HNO₃/H₂SO₄ or other nitrating agents) A->B Step 1 C 8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (and other isomers) B->C D Reduction (e.g., Catalytic Hydrogenation or Metal/Acid) C->D Step 2 E 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid D->E

Caption: A simplified overview of the two-step synthesis.

II. Troubleshooting Guide and FAQs

This section is structured to address specific issues you may encounter during your experiments.

Part A: Nitration Step

Question 1: What are the best nitrating agents for 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid and what are the expected challenges?

Answer: The classic and most cost-effective nitrating agent for this type of aromatic system is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3][4] However, the primary challenge you will face is regioselectivity .

The starting material has two directing groups on the benzene ring:

  • The alkoxy portion of the dioxine ring is an ortho, para-director and is activating.

  • The carboxylic acid group is a meta-director and is deactivating.[2][5][6]

These opposing directing effects will lead to a mixture of nitro-isomers, primarily the 7-nitro and the desired 8-nitro products, along with potentially other minor isomers. A study on the nitration of a similar compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, using nitric acid in trifluoroacetic acid resulted in a mixture of the 7-nitro and other isomers, highlighting this challenge.[1][7]

Troubleshooting Poor Regioselectivity:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize side reactions and potentially improve selectivity.

  • Alternative Nitrating Agents: For improved regioselectivity, consider milder nitrating agents, although this may require process optimization. Some alternatives include:

    • N₂O₅ in an appropriate solvent: This can sometimes offer different selectivity profiles.

    • Zeolite catalysts: These have been shown to influence regioselectivity in the nitration of some aromatic compounds.[3]

Question 2: My nitration reaction is sluggish or incomplete. What should I do?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Acid Catalyst: Ensure a sufficient excess of sulfuric acid is used to generate the active nitronium ion (NO₂⁺).[3][8]

  • Poor Solubility: The starting material may have limited solubility in the acid mixture. Gentle warming (after the initial exothermic reaction has subsided) can sometimes help, but must be done with extreme caution to avoid runaway reactions and decreased selectivity.

  • Water Content: The presence of excess water in your nitric or sulfuric acid will quench the nitronium ion. Use high-purity, concentrated acids.

Question 3: How do I safely quench and work up the nitration reaction on a larger scale?

Answer: Quenching a large-scale nitration reaction is a critical step that must be handled with care due to its exothermic nature.

Recommended Quench and Work-up Protocol:

  • Slow Addition to Ice: Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude nitro-isomers.

  • Filtration: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product under vacuum.

Troubleshooting Work-up Issues:

  • Product Oiling Out: If the product separates as an oil instead of a solid, you may need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Emulsion Formation during Extraction: If emulsions form during the basic wash, adding a saturated brine solution can help to break them.

Part B: Isomer Separation

Question 4: How can I separate the desired 8-nitro isomer from the other isomers?

Answer: The separation of constitutional isomers can be challenging. The most common methods are:

  • Fractional Crystallization: This is often the most viable method on a large scale. It relies on differences in the solubility of the isomers in a particular solvent system. You will need to screen various solvents to find one that provides good separation.

  • Chromatography: While effective on a laboratory scale, column chromatography is often not practical for large-scale production. However, it can be used to isolate small amounts of the pure isomers for characterization.

A potential strategy is to selectively reduce the less hindered nitro isomers, leaving the more hindered isomer (potentially your target) unreacted, which can then be separated.[9]

Part C: Reduction Step

Question 5: What are the recommended methods for reducing the nitro group to an amine, and what are the potential side reactions?

Answer: There are several reliable methods for this reduction:

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used.[10]

    • Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate or cyclohexene can be used.[10]

    • Solvent: Methanol or ethanol are typical solvents.

  • Metal-Acid Reduction: A classic and robust method.

    • Reagents: Iron powder in the presence of acetic acid or hydrochloric acid is a common choice.[1][11] Tin and hydrochloric acid can also be used.[9]

Potential Side Reactions and Impurities:

During the reduction, several byproducts can form, especially if the reaction is not driven to completion. These include:

  • Hydroxylamines: These are intermediate reduction products. Their accumulation can be minimized by ensuring complete reaction.[12]

  • Azo and Azoxy Compounds: These can form from the condensation of partially reduced intermediates.

Troubleshooting Incomplete Reduction or Byproduct Formation:

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. If the reaction stalls, adding fresh catalyst may be necessary.

  • Reaction Conditions: For metal-acid reductions, ensure sufficient acid and metal are present and that the reaction is heated appropriately to drive it to completion.

  • Atmosphere: For catalytic hydrogenation, ensure the system is properly purged of air to prevent catalyst poisoning and for safety.

Part D: Purification and Quality Control

Question 6: How should I purify the final product, 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid?

Answer: The final product is an amino acid, and its purification will depend on its physical properties.

  • Recrystallization: This is the most common method for purifying solid organic compounds. You will need to perform a solvent screen to find a suitable solvent or solvent mixture.

  • Acid-Base Extraction: As an amino acid, the product has both an acidic (carboxylic acid) and a basic (amine) functional group. This allows for purification by dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adjusting the pH to its isoelectric point with a base. Conversely, it can be dissolved in a dilute base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH with an acid.

Question 7: What analytical techniques should I use for quality control?

Answer: To ensure the purity and identity of your final product, a combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help to identify any impurities. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum are particularly useful for confirming the substitution pattern on the aromatic ring.[1][13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and the ether linkages of the dioxine ring.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the final product and for quantifying any isomeric impurities.

III. Experimental Protocols

Protocol 1: Nitration of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (Illustrative)

Disclaimer: This is a general protocol and should be optimized for your specific scale and equipment.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents), and cool it to 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product (a mixture of nitro-isomers) under vacuum.

Protocol 2: Reduction of 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid via Catalytic Hydrogenation (Illustrative)
  • Reaction Setup: To a hydrogenation vessel, add the purified 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and 5-10% Pd/C catalyst (1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake and/or TLC/HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid.

  • Purification: Purify the crude product by recrystallization or acid-base extraction as described in the FAQs.

IV. Data Summary

Table 1: Key Reagents and Typical Conditions

StepReagentsSolventTemperature (°C)Typical Issues
Nitration HNO₃, H₂SO₄None0-10Mixture of isomers, incomplete reaction
Reduction H₂, Pd/CMethanol/Ethanol20-40Catalyst poisoning, incomplete reduction
Fe, Acetic AcidAcetic Acid/Water80-100Byproduct formation, lengthy reaction

V. Logical Relationships

Troubleshooting Decision Tree for Nitration

Nitration Troubleshooting Nitration Troubleshooting Flowchart decision decision process process result result start Start Nitration check_completion Reaction Complete? start->check_completion workup Proceed to Work-up check_completion->workup Yes troubleshoot_incomplete Incomplete Reaction check_completion->troubleshoot_incomplete No check_isomers Isomer Mixture? workup->check_isomers check_temp Temperature too low? troubleshoot_incomplete->check_temp check_reagents Reagent Quality/Stoichiometry? check_temp->check_reagents No increase_temp Carefully increase temperature check_temp->increase_temp Yes use_fresh_reagents Use fresh, concentrated acids Check stoichiometry check_reagents->use_fresh_reagents Yes increase_temp->check_completion use_fresh_reagents->check_completion separation Isomer Separation (Fractional Crystallization) check_isomers->separation Yes proceed_reduction Proceed to Reduction check_isomers->proceed_reduction No (unlikely)

Caption: A decision tree for troubleshooting the nitration step.

VI. References

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available at: [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed, 32777641. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Save My Exams. Directing Effects. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Google Patents. A process for separating nitration isomers of substituted benzene compounds. Available at:

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds. Available at:

  • A new reagent for selective reduction of nitro group. Available at: [Link]

  • NIH. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • ResearchGate. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available at: [Link]

  • PubMed. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

  • riomaisseguro.rio.rj.gov.br. Nitration Of Benzoic Acid. Available at: [Link]

  • ResearchGate. 1,4-Benzodioxins. II. Investigation of possible aromaticity by reactivity and proton magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. The unique bifunctional nature of this molecule, possessing both a moderately electron-deficient aniline and a carboxylic acid on an electron-rich aromatic ring, presents specific synthetic hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Question 1: My amide coupling reaction with 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is resulting in low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this substrate are common and can stem from several factors. The primary challenge lies in the reduced nucleophilicity of the amine partner, especially if it is also electron-deficient or sterically hindered. Additionally, the zwitterionic nature of the starting material can lead to poor solubility in common organic solvents.

Causality and Solutions:

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents are essential. The direct reaction of the carboxylic acid and amine is unlikely to proceed efficiently due to the formation of an unreactive ammonium carboxylate salt.

  • Suboptimal Coupling Reagents for Hindered Systems: For routine couplings, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) is a good starting point. However, for challenging couplings with electron-deficient amines or sterically hindered partners, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the formation of an acyl fluoride may be necessary. A study on amide bond formation with electron-deficient amines highlights the efficacy of EDC and DMAP with a catalytic amount of HOBt.[1]

  • Solubility Issues: The zwitterionic character of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid can limit its solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Using a more polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can significantly improve solubility and reaction rates.

  • Side Reactions: The primary side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct, which can be difficult to remove. This occurs when the O-acylisourea intermediate rearranges before the amine can react. The addition of HOBt or NHS (N-Hydroxysuccinimide) helps to trap the activated acid as a more stable active ester, minimizing N-acylurea formation.[2][3]

Troubleshooting Workflow for Amide Coupling:

cluster_start Low Amide Yield cluster_solubility Solubility Check cluster_reagents Reagent Optimization cluster_purification Purification & Analysis start Initial Observation: Low Yield solubility Is the starting material fully dissolved? start->solubility solvent Switch to a more polar solvent (e.g., DMF, NMP) solubility->solvent No reagents Are you using a coupling reagent and additive? solubility->reagents Yes solvent->reagents edc_hobt Use EDC/HOBt or EDC/NHS reagents->edc_hobt No hatu For difficult couplings, try HATU/DIPEA reagents->hatu Still low yield purification Are you observing difficult-to-remove byproducts? reagents->purification Yes edc_hobt->purification hatu->purification side_reaction N-acylurea formation likely. Ensure HOBt/NHS is used. purification->side_reaction Yes success Improved Yield purification->success No side_reaction->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Section 2: N-Alkylation and N-Arylation

Question 2: I am attempting a reductive amination on the amino group, but I am observing low conversion and potential esterification of the carboxylic acid. How can I improve the chemoselectivity?

Answer:

Reductive amination of para-aminobenzoic acids requires careful control of reaction conditions to favor N-alkylation over side reactions. The presence of the carboxylic acid group can complicate the reaction by reacting with the reagents or by altering the solubility of the starting material.

Causality and Solutions:

  • Reactivity of the Amino Group: The amino group in 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is part of an aniline system, which is less nucleophilic than an aliphatic amine. This can lead to slower imine formation.

  • In Situ Reduction: The key to successful reductive amination is the in situ reduction of the formed imine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are selective for the imine over the aldehyde or ketone starting material and are less likely to reduce the carboxylic acid.[4]

  • pH Control: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Using a small amount of acetic acid in a solvent like methanol is a common practice.

  • Protecting the Carboxylic Acid: If esterification of the carboxylic acid is a persistent issue, or if harsher reducing agents are required, it may be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reductive amination. The ester can then be hydrolyzed in a subsequent step.

Recommended Protocol for Selective N-Alkylation:

  • Dissolve 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Protecting Group Strategies

Question 3: I am struggling with the Boc protection of the amino group. The reaction is sluggish and I observe a significant amount of unreacted starting material.

Answer:

The Boc protection of anilines, especially those that are electron-deficient, can be challenging compared to aliphatic amines. The lower nucleophilicity of the aromatic amine slows down the reaction with di-tert-butyl dicarbonate (Boc₂O).

Causality and Solutions:

  • Low Nucleophilicity: The primary reason for incomplete reaction is the reduced nucleophilicity of the aniline nitrogen.

  • Solvent and Base Selection: The choice of solvent and base is crucial. A common method involves using a base like triethylamine (TEA) or sodium bicarbonate in a solvent mixture such as THF/water or dioxane/water.[5] For poorly nucleophilic anilines, using a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, be cautious with strong bases as they can promote side reactions.

  • Solubility: As with other reactions, the zwitterionic nature of the starting material can lead to poor solubility. Using a solvent system that can fully dissolve the starting material is essential for the reaction to proceed to completion.

  • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate without promoting significant side reactions.

Optimized Boc Protection Protocol:

  • Suspend 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (1 equivalent) in a mixture of dioxane and water (e.g., 2:1).

  • Add sodium bicarbonate (2-3 equivalents) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equivalents) in dioxane.

  • Stir the mixture vigorously at room temperature or heat to 40-50 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4 to protonate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Section 4: Potential Side Reactions

Question 4: I am concerned about the possibility of decarboxylation during my reactions. Under what conditions is this likely to occur and how can I prevent it?

Answer:

Decarboxylation, the loss of CO₂, is a potential side reaction for benzoic acids, particularly when the aromatic ring is electron-rich and the reaction is conducted at elevated temperatures or in the presence of certain catalysts. The electron-donating nature of the amino and dioxine ether groups on the ring of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid can make it susceptible to decarboxylation under harsh conditions.

Conditions Favoring Decarboxylation:

  • High Temperatures: Many decarboxylation reactions are thermally driven. Reactions requiring prolonged heating at temperatures above 100-150 °C should be approached with caution.

  • Acidic or Basic Conditions at High Temperatures: Strong acidic or basic conditions, especially when combined with heat, can facilitate decarboxylation.

  • Transition Metal Catalysis: Certain transition metals, particularly copper, are known to catalyze the decarboxylation of benzoic acids.[6] If your reaction involves copper or other transition metal catalysts, consider if decarboxylation is a possible side pathway.

Prevention Strategies:

  • Mild Reaction Conditions: Whenever possible, choose synthetic routes that can be performed at or near room temperature.

  • Avoid Prolonged Heating: If heating is necessary, keep the reaction time to a minimum and use the lowest effective temperature.

  • Careful Catalyst Selection: If a metal catalyst is required, screen different catalysts to find one that promotes the desired reaction without causing significant decarboxylation.

  • Protecting Group Strategy: In some cases, converting the carboxylic acid to an ester can prevent decarboxylation during subsequent high-temperature reactions. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.

Decarboxylation Risk Assessment:

cluster_conditions Reaction Conditions cluster_risk Risk Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome conditions Reaction Conditions: - High Temperature (>100°C) - Strong Acid/Base - Transition Metal Catalyst risk High Risk of Decarboxylation conditions->risk mitigation Prevention: - Use mild conditions - Minimize reaction time - Screen catalysts - Protect carboxylic acid risk->mitigation outcome Successful Reaction without Decarboxylation mitigation->outcome

Caption: Assessing and mitigating the risk of decarboxylation.

Section 5: Purification

Question 5: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer:

The presence of both a basic amino group and an acidic carboxylic acid group, along with the polar benzodioxine moiety, makes 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid and many of its derivatives highly polar. This can lead to poor mobility and streaking on standard silica gel columns.

Purification Strategies:

  • Reverse-Phase Chromatography: For highly polar, ionizable compounds, reverse-phase chromatography (RPC) is often the method of choice.[7] A C18-functionalized silica column is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Mobile Phase Modifiers: To improve peak shape and resolution in RPC, it is often necessary to add a modifier to the mobile phase.

    • For acidic compounds: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the carboxylic acid, making it less polar and improving its retention and peak shape.

    • For basic compounds: Adding a small amount of a base like triethylamine or ammonia will deprotonate the amine, leading to better chromatography.

    • For zwitterionic compounds, adjusting the pH of the mobile phase to a value where the compound is neutral can be effective.

  • Ion-Exchange Chromatography: Depending on the specific derivative, ion-exchange chromatography can be a powerful purification technique. Anion-exchange would be suitable for derivatives where the carboxylic acid is deprotonated, while cation-exchange could be used for derivatives where the amine is protonated.

References

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Pearson+. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Palermo, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Palermo, G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available from: [Link]

  • Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 40-43. Available from: [Link]

  • Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. The Journal of Physical Chemistry A, 111(49), 12411–12419. Available from: [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society, 127(4), 13156-13157. Available from: [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
  • Google Patents. (n.d.). WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Journal of Chromatographic Science. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. 17(6), 322-328. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Ghorbani, F., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(31), 12699-12703. Available from: [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The Synthesis of Sterically Hindered Amides. Angewandte Chemie International Edition, 46(21), 3725-3727. Available from: [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Andersen, T. L., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(45), 11026-11030. Available from: [Link]

  • ResearchGate. (2006). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]

  • Handbook of Methods for Oxygen Radical Research. (1985). Decarboxylation of 7-−14 C-Benzoic Acid. 35, 233-236. Available from: [Link]

  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • ResearchGate. (2015). Decarboxylation mechanism of benzoic acid. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • ResearchGate. (2014). Selective alkylation of aminophenols. Retrieved from [Link]

  • Reddit. (2020, May 19). Fmoc protection of electron-poor aniline?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile and selective N-alkylation of gentamicin antibiotics via chemoenzymatic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Reddy, G. V., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 51(78), 14611-14614. Available from: [Link]

  • Google Patents. (n.d.). CA2795408C - Methods for producing viloxazine salts and novel polymorphs thereof.
  • DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 8-Amino-2,3-dihydrobenzodioxine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, notably in the development of PARP1 inhibitors for anticancer research.[1][2] The critical step in its synthesis is the reduction of the aromatic nitro group of its precursor, 8-nitro-2,3-dihydrobenzodioxine-5-carboxylic acid. The choice of catalyst for this transformation is paramount to achieving high yield, purity, and process safety.

This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will delve into the causality behind catalyst selection, offer detailed troubleshooting for specific experimental issues, and provide validated protocols.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection

This section addresses high-level strategic decisions for planning your synthesis.

Q1: What is the most common and reliable method for reducing the nitro group in this synthesis?

The most established and widely used method is catalytic hydrogenation.[3][4] This technique involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst. It is known for its high efficiency, clean conversion, and the formation of water as the only stoichiometric byproduct, making product isolation straightforward.

Q2: Which catalyst is the best starting point for this synthesis?

For general purposes, Palladium on Carbon (Pd/C) is the recommended catalyst to begin with.[3] Catalytic hydrogenation with Pd/C is often the method of choice for reducing both aromatic and aliphatic nitro groups.[3] It offers an excellent balance of high activity, reliability, and commercial availability. A standard protocol might use 5-10% Pd/C under a hydrogen atmosphere. A specific literature procedure for a similar compound utilizes 10% Pd/C with hydrogen gas at 40 kg/cm ² pressure, demonstrating its effectiveness.[5]

Q3: When should I consider a catalyst other than Palladium on Carbon (Pd/C)?

You should consider an alternative catalyst if your starting material possesses functional groups that are sensitive to Pd/C, or if you encounter specific side reactions. The primary reason to switch is the presence of aryl halides (Cl, Br, I) on your substrate.

  • To Prevent Dehalogenation: If your precursor contains bromide or iodide substituents, Pd/C is highly likely to cause unwanted hydrodehalogenation. In this scenario, Raney Nickel is a superior choice as it is less prone to cleaving aryl-halogen bonds.[3]

  • For Enhanced Chemoselectivity: If your molecule contains other reducible groups like alkenes or alkynes that you wish to preserve, milder chemical reducing agents such as Iron (Fe) powder in acidic media (e.g., acetic or hydrochloric acid) or Tin(II) Chloride (SnCl₂) are excellent alternatives.[3] These reagents show high selectivity for the nitro group.

Q4: Are there effective non-noble metal catalysts for this transformation?

Yes. While palladium is highly effective, concerns about cost and availability have driven the development of methods using more earth-abundant metals.

  • Iron (Fe): Reduction with iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective, and highly chemoselective method for converting nitroarenes to anilines.[3]

  • Zinc (Zn): Similar to iron, zinc metal in acidic conditions provides a mild and selective reduction of the nitro group.[3]

  • Vanadium-based catalysts: A recyclable heterogeneous V₂O₅/TiO₂ catalyst has been shown to be efficient for nitro reductions, offering a sustainable option.[6]

Q5: How do I choose the right solvent and reaction conditions?

The choice of solvent depends on the substrate's solubility and the catalyst system.

  • For Catalytic Hydrogenation (Pd/C, Raney Ni): Alcohols like methanol or ethanol are common choices. For substrates with a free carboxylic acid, polar aprotic solvents like ethyl acetate or even water with a base (like sodium carbonate or "soda") can be used to improve solubility, as seen in a documented procedure.[5]

  • Reaction Conditions: Temperature and pressure are key parameters. Reactions are often run between room temperature and 80°C.[7] Increasing hydrogen pressure (from a balloon to a high-pressure autoclave) will significantly increase the reaction rate.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: Incomplete or Stalled Reaction
  • Symptom: Your reaction monitoring (TLC, LC-MS) shows a significant amount of the 8-nitro starting material remaining after the expected reaction time. Hydrogen uptake has ceased.

  • Underlying Mechanism & Cause: This issue typically points to catalyst deactivation. The catalyst's active sites can be "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious poisons. Alternatively, the catalyst may simply not be active enough for the specific substrate, or the hydrogen supply may be insufficient.

  • Recommended Actions:

    • Verify Hydrogen Supply: Ensure your hydrogen source (balloon or tank) is not empty and that the system is properly sealed.

    • Increase Catalyst Loading: Add another portion of fresh catalyst to the reaction mixture.

    • Filter and Replace: If adding more catalyst doesn't restart the reaction, it's likely due to a poison. Filter the reaction mixture through a pad of Celite® to remove the deactivated catalyst and then add a fresh batch to the filtrate.

    • Purify Starting Materials: Ensure your 8-nitro-2,3-dihydrobenzodioxine-5-carboxylic acid precursor and solvent are of high purity.

Problem 2: Formation of Colored Impurities (Azo/Azoxy Compounds)
  • Symptom: The reaction mixture or the isolated product has a distinct yellow, orange, or red color. Mass spectrometry may show peaks corresponding to the dimerized product.

  • Underlying Mechanism & Cause: The reduction of a nitro group proceeds through intermediate species, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[8][9] If the hydrogenation is slow or incomplete, these highly reactive intermediates can condense with each other to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities.[7][10]

  • Recommended Actions:

    • Ensure Efficient Hydrogenation: Increase hydrogen pressure and/or temperature to ensure the hydroxylamine intermediate is rapidly converted to the final amine product.

    • Use a Vanadium Additive: It has been found that the addition of catalytic amounts of a vanadium compound can almost completely prevent the accumulation of hydroxylamines, leading to a faster, cleaner reaction and a purer, less colored product.[7][10]

    • Optimize Catalyst-to-Substrate Ratio: Ensure sufficient active catalyst sites are available to drive the reaction to completion quickly.

Problem 3: Unwanted Side Reactions (e.g., Dehalogenation)
  • Symptom: You are using a halogenated precursor (e.g., 6-bromo-8-nitro-...) and mass spectrometry of the product mixture shows a significant peak corresponding to the mass of the desired product minus the halogen atom.

  • Underlying Mechanism & Cause: Highly active hydrogenation catalysts, particularly Pd/C, are very effective at reductive cleavage of C-X bonds (hydrodehalogenation), especially with aryl bromides and iodides.

  • Recommended Actions:

    • Change Catalyst: Immediately switch from Pd/C to Raney Nickel , which is known to be less aggressive towards aryl halides.[3]

    • Switch to Chemical Reduction: Employ a non-catalytic method. Reduction with Fe/HCl or SnCl₂ is highly selective for the nitro group and will not affect aryl halides.[3]

Section 3: Protocols & Methodologies

Protocol 1: Standard Catalytic Hydrogenation using Pd/C

This protocol is adapted for general laboratory use from literature procedures.[5]

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle or a multi-well reactor), add 8-nitro-2,3-dihydrobenzodioxine-5-carboxylic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on Carbon (5-10% by weight of the starting material).

  • Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to create a slurry with a concentration of approximately 0.1-0.5 M.

  • Hydrogenation: Seal the vessel. Purge the vessel 3-5 times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or by periodically taking samples for analysis (TLC, LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of the reaction solvent.

  • Isolation: The product can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.

Scientist's Note: The filtration step to remove the palladium catalyst is critical. Pd/C is pyrophoric and can ignite in the presence of air and solvent. Ensure the filter cake is kept wet with solvent during filtration and never allowed to dry in the open air.

Protocol 2: Chemoselective Reduction using Iron in Acidic Media

This protocol is ideal for substrates with sensitive functional groups like aryl halides.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 8-nitro-2,3-dihydrobenzodioxine-5-carboxylic acid (1.0 eq) and a solvent mixture, typically Ethanol and Water.

  • Reagent Addition: Add Iron powder (Fe, ~5 eq) and a mild acid like Ammonium Chloride (NH₄Cl, ~4 eq) or Acetic Acid (a catalytic amount).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are often complete in 1-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a solvent like Ethyl Acetate and filter it through a pad of Celite® to remove the iron salts.

  • Extraction: Transfer the filtrate to a separatory funnel. If the product is soluble in the organic layer, wash with water and brine. If the product is in the aqueous layer (due to the carboxylic acid), basify the solution with aqueous NaOH to deprotonate the amine and extract with an organic solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 4: Data & Visualization

Table 1: Catalyst System Selection Guide for Nitro Group Reduction
Catalyst / Reagent SystemTypical ConditionsAdvantagesDisadvantages / Potential IssuesBest For...
Pd/C + H₂ 1-50 bar H₂, 25-60°C, MeOH/EtOHHigh activity, clean reaction, catalyst is recyclable.[11]Can cause dehalogenation[3]; pyrophoric; requires pressure equipment.General-purpose, high-yield synthesis of non-halogenated substrates.
Raney Nickel + H₂ 1-50 bar H₂, 25-80°C, EtOHGood activity, less prone to dehalogenation than Pd/C.[3]Pyrophoric; may be less active than Pd/C; potential for nickel leaching.Substrates containing aryl chlorides or bromides.
Fe + Acid (HCl, AcOH) Reflux, EtOH/H₂OExcellent chemoselectivity, inexpensive, safe.[3]Stoichiometric metal waste, requires aqueous workup.Halogenated substrates or molecules with other reducible groups.
SnCl₂ + Acid (HCl) 25-70°C, EtOHVery mild and selective.[3]Generates tin waste, requires careful workup.Small-scale synthesis requiring high chemoselectivity.
V₂O₅/TiO₂ + Hydrazine 80°C, EtOH/H₂OSustainable, recyclable heterogeneous catalyst.[6]Requires hydrazine hydrate (toxic).Green chemistry applications and selective reductions.[6]
Diagrams

Below are diagrams to visualize the decision-making process and reaction pathways.

G cluster_workflow Catalyst Selection Workflow start Start: Synthesize 8-Amino-2,3-dihydro... from 8-Nitro precursor q1 Does the substrate contain aryl halides (Br, Cl)? start->q1 cat_raney Use Raney Nickel with H₂ q1->cat_raney Yes q2 Are other reducible groups (alkenes, etc.) present? q1->q2 No cat_pdc Use Pd/C with H₂ (Standard Protocol) end_node Proceed to Synthesis cat_pdc->end_node cat_raney->end_node cat_fe Use Fe/Acid (Chemoselective Protocol) cat_fe->end_node q2->cat_pdc No q2->cat_fe Yes

Caption: Decision workflow for catalyst selection.

G cluster_pathway Nitro Reduction Pathways nitro 8-Nitro Precursor (R-NO₂) nitroso Nitroso Intermediate (R-NO) nitro->nitroso +2e⁻, +H⁺ hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +2e⁻, +2H⁺ side_product Colored Impurities (Azo/Azoxy Compounds) nitroso->side_product Condensation amine Desired Product 8-Amino... (R-NH₂) hydroxylamine->amine +2e⁻, +2H⁺ hydroxylamine->side_product Condensation

Caption: Desired vs. side-reaction pathways.

References

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Palladium-Catalyzed Double Amination Reactions of 8 under Various Conditions a,b. (n.d.). Retrieved January 2, 2026, from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved January 2, 2026, from [Link]

  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.). Retrieved January 2, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc.[Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis - Materials Advances (RSC Publishing). (2025). [Link]

  • Synthesis of 8-amino-1,4-benzodioxane-5-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][11][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed. (2001). Organic Letters, 3(21), 3417-3419. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - Scirp.org. (2022). [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cas 66411-22-1,8-Amino-2,3-dihydrobenzo[11][12]dioxine-5-carboxylic acid | lookchem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of 2,3-dihydrobenzo[b][11][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (n.d.). Retrieved January 2, 2026, from [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS No. 66411-22-1), a key intermediate in pharmaceutical synthesis.[1] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

Introduction: The Analytical Challenge

8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a bifunctional molecule, possessing both a primary aromatic amine and a carboxylic acid group. This zwitterionic potential presents a unique set of challenges in chromatographic analysis.[2] The dual nature of the molecule can lead to poor peak shape, variable retention times, and difficulties in achieving high-resolution separation from impurities due to interactions with stationary phases and ionization effects.[2][3] Therefore, careful method development is paramount to ensure accurate and reproducible quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the analysis of aromatic compounds. The benzodioxine ring system in the target molecule provides a chromophore suitable for UV detection.

Expertise & Experience: The "Why" Behind the Method

The primary challenge with HPLC analysis of this compound is managing its amphoteric nature. At neutral pH, the molecule can exist as a zwitterion, leading to poor retention on traditional reversed-phase columns.[2] To achieve sharp, symmetrical peaks, it is crucial to suppress the ionization of either the amino or the carboxylic acid group. A common and effective strategy is to work at a low pH. By adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase, the carboxylic acid group is protonated (neutral), while the amino group remains protonated (positively charged).[2] This results in a more consistent net positive charge, leading to better interaction with a C18 stationary phase and improved peak shape.

Recommended HPLC-UV Protocol

Objective: To determine the purity of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample (10 µL) Filter->Injector Prepared Sample MP_A Mobile Phase A (0.1% TFA in H2O) MP_B Mobile Phase B (0.1% TFA in ACN) Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity Integration->Report

Caption: HPLC-UV analysis workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially for identifying and quantifying impurities or analyzing the compound in complex matrices, LC-MS is the method of choice. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for structural confirmation.

Expertise & Experience: The "Why" Behind the Method

Given the compound's structure, Electrospray Ionization (ESI) is the most suitable ionization technique. It can be operated in both positive and negative ion modes. In positive mode, the primary amine will readily accept a proton to form the [M+H]⁺ ion. In negative mode, the carboxylic acid will lose a proton to form the [M-H]⁻ ion.[4] The choice between positive and negative mode will depend on which provides better sensitivity and lower background noise. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity.[3][5]

Recommended LC-MS/MS Protocol

Objective: To quantify 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid in a complex matrix.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

  • Sample Preparation:

    • Perform sample extraction as required by the matrix (e.g., protein precipitation for plasma samples).[5]

    • Dilute the sample extract with Mobile Phase A to fall within the calibration curve range.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Elution: (A shorter gradient can be used due to the selectivity of MS detection)

      Time (min) % Mobile Phase A % Mobile Phase B
      0 98 2
      5 5 95
      6 5 95
      6.1 98 2

      | 8 | 98 | 2 |

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition: To be determined by infusing a standard solution. For C₉H₉NO₄ (MW: 195.17), the precursor ion would be m/z 196. A product ion would be selected after fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, derivatization is mandatory.[6]

Expertise & Experience: The "Why" Behind the Method

Derivatization serves two purposes: it increases the volatility of the analyte and can improve its chromatographic properties.[7] A two-step derivatization is often effective for amino acids. First, the carboxylic acid group is esterified (e.g., with butanol), and then the amino group is acylated.[3] Alternatively, silylation reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can derivatize both the amino and carboxylic acid groups in a single step, forming TBDMS derivatives.[6][8] This is a robust and widely used method for the GC-MS analysis of amino and carboxylic acids.[6]

Recommended GC-MS Protocol (with Silylation)

Objective: To identify and quantify 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid and related impurities.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl

  • Pyridine

  • Acetonitrile

Procedure:

  • Sample Preparation & Derivatization:

    • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Energy: 70 eV

      • Scan Range: m/z 50-650

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Start with Sample Dry Evaporate to Dryness Start->Dry Add_Reagents Add Pyridine & MTBSTFA Dry->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Derivatized Sample Separate Separate on DB-5ms Column Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Mass_Spectrum Obtain Mass Spectrum Detect->Mass_Spectrum Ion Data Library_Search Compare to Library Mass_Spectrum->Library_Search Quantify Quantify using TIC/SIM Mass_Spectrum->Quantify

Caption: GC-MS analysis workflow including derivatization.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle UV absorbance of the analyte after chromatographic separation.Mass-to-charge ratio of the analyte and its fragments after separation.Mass-to-charge ratio of volatile derivatives after separation.
Selectivity ModerateVery HighHigh
Sensitivity µg/mL rangepg/mL to ng/mL rangeng/mL range
Sample Prep Simple (dissolve and filter)Can be complex (extraction may be needed)Complex (requires derivatization)
Confirmation Based on retention time onlyHigh confidence (retention time + mass + fragments)High confidence (retention time + mass spectrum)
Best For Routine purity testing, quality control of raw materials.[9]Trace-level quantification, impurity profiling, analysis in biological matrices.[5][10]Identification of unknown impurities, orthogonal method for confirmation.[6][7]
Limitations Co-eluting impurities can interfere. Lower sensitivity.Matrix effects can cause ion suppression/enhancement.[4]Analyte must be volatile and thermally stable (or derivable).

Conclusion and Recommendations

For the routine quality control and purity assessment of bulk 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, HPLC-UV offers a reliable, robust, and cost-effective solution. The provided protocol, utilizing a C18 column with an acidified mobile phase, should serve as an excellent starting point for method development.

For applications requiring higher sensitivity, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis, LC-MS/MS is the superior technique. Its ability to provide structural information and quantify analytes at very low concentrations in complex matrices is unparalleled.

While GC-MS is a viable alternative, the mandatory derivatization step adds complexity to the workflow. However, it can be a powerful tool for structural elucidation of unknown impurities and provides an excellent orthogonal method to confirm results obtained by LC-based techniques.

Ultimately, the selection of the analytical method should be guided by the specific research question, the required level of sensitivity and selectivity, and the available instrumentation. The protocols and comparative data presented in this guide provide the necessary foundation for making an informed decision and developing a validated, trustworthy analytical system.

References

A Senior Application Scientist's Guide to the HPLC Purity Analysis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is a key intermediate and structural motif found in a variety of pharmacologically active molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a procedural step but a cornerstone of drug safety and efficacy. The presence of impurities, even at trace levels, can alter toxicology, stability, and therapeutic effect.

This guide provides an in-depth comparison of analytical strategies for determining the purity of this molecule. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern method selection, delve into the comparative strengths of different technologies, and present a fully validated, field-tested HPLC protocol. Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate robust purity methods for this and structurally similar compounds.

Chapter 1: Deconstructing the Analytical Challenge

The molecular structure of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid presents a distinct analytical challenge. It is an amphoteric compound, possessing both a basic aromatic amine group and an acidic carboxylic acid group. This dual nature dictates its behavior in solution and is the primary factor influencing chromatographic retention and peak shape.

  • The Role of pH: The ionization state of the amino (pKa ~4-5) and carboxylic acid (pKa ~3-4) groups is highly dependent on the pH of the HPLC mobile phase.

    • At low pH (<3) , the carboxylic acid is protonated (neutral), while the amine is protonated (positive charge).

    • At neutral pH (~7) , the carboxylic acid is deprotonated (negative charge), and the amine is largely neutral.

    • At high pH (>9) , both groups are deprotonated.

This pH-dependent charge profoundly affects interaction with a reversed-phase stationary phase, making pH control the most critical parameter in method development.

Chapter 2: Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical impurity profiling due to its robustness and regulatory acceptance.[2][3] However, the choice of column and mobile phase is paramount for success.

Reversed-Phase HPLC (RP-HPLC): The Industry Workhorse

RP-HPLC is the most common approach for this type of molecule. The primary goal is to achieve sufficient retention for the main peak while resolving it from all potential process impurities and degradants.

Table 1: Comparison of Common RP-HPLC Stationary Phases

Column TypePrimary Interaction MechanismSuitability for AnalyteCausality Behind Performance
C18 (Octadecylsilane) Hydrophobic InteractionExcellent (Recommended) The non-polar alkyl chains provide strong retention for the benzodioxan ring system. Peak shape for the polar functional groups is managed via mobile phase pH control.
C8 (Octylsilane) Hydrophobic InteractionGood Less retentive than C18. May be useful if impurities are very strongly retained on a C18 column, allowing for shorter run times.
Phenyl-Hexyl Hydrophobic & Pi-Pi (π-π) InteractionVery Good (Alternative) The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte, offering a different selectivity profile compared to C18. This can be crucial for resolving closely related impurities.
Embedded Polar Group (EPG) Hydrophobic & H-BondingGood Columns with embedded polar groups (e.g., amide, carbamate) are more resistant to dewetting in highly aqueous mobile phases and can offer unique selectivity for polar analytes, potentially improving peak shape for the amine and acid groups.

Expert Insight: Why pH Control is Non-Negotiable Without proper pH control, the amphoteric analyte can interact with residual silanols on the silica backbone of the stationary phase, leading to severe peak tailing. By operating at a low pH (e.g., 2.5-3.5), the amine group is fully protonated, minimizing secondary interactions, while the carboxylic acid remains largely neutral, promoting stable retention on the C18 phase.

Detection: From Quantification to Identification
  • UV-Vis / Photodiode Array (PDA) Detection: This is the standard for routine purity analysis and quantification. A PDA detector is superior to a simple UV detector as it provides spectral information, which is invaluable for peak tracking during method development and for assessing peak purity.

  • Mass Spectrometry (MS) Detection: When the goal is to identify unknown impurities, LC-MS is indispensable.[4] It provides molecular weight information that is critical for structural elucidation.[2][5] While HPLC-UV may show an impurity at 0.15%, only LC-MS can provide the data to identify it as a specific process byproduct or degradant.[6][7]

Chapter 3: Beyond Conventional HPLC: Orthogonal and High-Throughput Techniques

A robust purity assessment often relies on more than one technique. Orthogonal methods, which separate compounds based on different chemical principles, provide a higher degree of confidence in purity results.

Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is not a different type of chromatography but rather an evolution of HPLC that uses columns packed with sub-2 µm particles.[8] This technology operates at much higher pressures to achieve dramatic increases in performance.

Capillary Electrophoresis (CE)

CE is a powerful orthogonal technique that separates molecules based on their charge-to-size ratio in an electric field.[9][10] It is exceptionally well-suited for ionizable compounds like 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid.[11][12]

Table 2: Comparative Guide to Dominant Analytical Techniques

ParameterHPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography)CE (Capillary Electrophoresis)
Principle Partitioning between mobile and stationary phasesSame as HPLC, but with smaller particles and higher pressureDifferential migration in an electric field (electrophoretic mobility)
Resolution Good to Very GoodExcellent . Sharper peaks allow for better detection of trace impurities.[13]Excellent . Very high efficiency separations.
Analysis Time 15-45 minutes (Typical)3-10 minutes . Significantly higher throughput.[14]5-20 minutes. Very fast.
Solvent Usage HighLow . Up to 90% reduction compared to HPLC.[15]Extremely Low (nL/min).
Primary Use Case Robust, routine QC, universally available.[3]High-throughput screening, complex impurity profiling, high-resolution separations.[13]Orthogonal purity confirmation, analysis of highly polar/ionic samples, chiral separations.[16]
Key Limitation Slower analysis times, lower peak capacity.Requires specialized high-pressure instrumentation.Lower concentration sensitivity compared to HPLC/UPLC with UV detection.[11]

Chapter 4: A Field-Tested, Validated RP-HPLC Protocol

This section provides a detailed, self-validating protocol for the purity analysis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. The inclusion of a System Suitability Test (SST) ensures the chromatographic system is performing adequately before any sample analysis, a core tenet of data trustworthiness. This protocol is designed to be compliant with international regulatory guidelines such as ICH Q2(R1).[17][18][19]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Evaluation MobilePhase Mobile Phase Preparation (Buffer + Organic) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve in Diluent) Sample_Inject Sample Injection SamplePrep->Sample_Inject SSTPrep System Suitability Solution (API + Known Impurity) SST_Inject SST Injections (n=5) SSTPrep->SST_Inject Equilibration->SST_Inject Blank_Inject Blank Injection (Diluent) SST_Inject->Blank_Inject Check_SST Verify SST Criteria (Resolution, Tailing, RSD%) SST_Inject->Check_SST Blank_Inject->Sample_Inject Integrate Integrate Chromatograms Sample_Inject->Integrate Check_SST->Integrate If Pass Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Final Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Detailed Method Parameters
  • Instrumentation: HPLC or UPLC system with a Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 5% B

    • 25 min: 70% B

    • 26 min: 5% B

    • 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or lambda max of the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Solution Preparation
  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of the main compound and 0.005 mg/mL (1%) of a known related substance or a sample from a forced degradation study that shows detectable impurities.[20][21][22]

System Suitability Test (SST) Criteria

Before sample analysis, inject the SST solution five times. The system is deemed suitable for use only if the following criteria are met:

  • Tailing Factor: The tailing factor for the main analyte peak must be ≤ 2.0.

  • Resolution: The resolution between the main analyte peak and the closest eluting impurity must be ≥ 2.0.

  • Repeatability: The relative standard deviation (RSD) of the peak area for the main analyte from the five replicate injections must be ≤ 2.0%.

Purity Calculation

The purity is typically calculated using area normalization. Any peak below the disregard limit (e.g., 0.05%) is not included in the calculation.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Chapter 5: Method Selection Strategy

Choosing the right analytical approach depends entirely on the intended purpose. The following decision tree provides guidance for selecting the most appropriate technology.

Method_Selection Start What is the Analytical Goal? QC_Routine Routine Quality Control (Batch Release) Start->QC_Routine Quantify known impurities Impurity_ID Impurity Identification & Structural Elucidation Start->Impurity_ID Identify unknown peaks High_Throughput High-Throughput Screening Start->High_Throughput Analyze many samples quickly Method_HPLC Validated RP-HPLC with UV/PDA Detection QC_Routine->Method_HPLC Method_LCMS RP-HPLC or UPLC coupled to MS/MS Impurity_ID->Method_LCMS Method_UPLC UPLC with UV/PDA Detection High_Throughput->Method_UPLC Method_CE Capillary Electrophoresis (CE) for Orthogonal Confirmation Method_HPLC->Method_CE Optional Confirmation

Caption: Decision guide for analytical method selection.

Conclusion

The purity analysis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid is a clear example of where a fundamental understanding of chemistry informs robust analytical science. While a standard RP-HPLC method with a C18 column and acidic mobile phase is the recommended starting point for routine quality control, it is by no means the only option. For higher throughput and resolution, UPLC offers significant advantages. For definitive impurity identification, LC-MS is non-negotiable. Finally, for an orthogonal check that provides the highest level of analytical certainty, Capillary Electrophoresis stands as a powerful complementary technique. By leveraging the comparative data and the validated protocol within this guide, scientists can confidently develop and implement methods that ensure the quality and safety of their materials.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Dong, M. et al. (2015). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.

  • Amirav, A. et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare.

  • Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • International Council for Harmonisation. Quality Guidelines. ICH.

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink.

  • Hall, F. (2020). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Quality.

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters.

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr.

  • Journal of Pharmaceutical Research International. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. journaljpri.com.

  • ResearchGate. (2023). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate.

  • BenchChem. Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem.

  • ResearchGate. (2013). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.

  • Northrop, D. (2001). Capillary electrophoresis for drug analysis. SPIE Digital Library.

  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. PharmTech.

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography.

  • Bolchi, C. et al. (2020). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi.

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery.

  • Wikipedia. Capillary electrophoresis. Wikipedia.

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.

  • Chemistry LibreTexts. (2023). Capillary Electrophoresis. Chemistry LibreTexts.

  • ResearchGate. (2004). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. SIELC.

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.

  • Longdom Publishing. Capillary Electrophoresis in Analytical Chemistry and its Applications. Longdom.

  • Moffat, A.C. (2017). Capillary Electrophoresis for Drug Analysis. Analytical Toxicology.

  • Kalia, B., & Baghel, U.S. (2019). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in Bulk and its Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics.

  • Bolchi, C. et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.

  • Koo, J. et al. (1953). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. ACS Publications.

  • Tsegai, Z. et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.

  • Wang, Y. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health.

  • Alsante, K.M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

Sources

A Senior Scientist's Guide to the NMR Characterization of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

A Senior Scientist's Guide to the NMR Characterization of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, a substituted benzodioxane, represents a scaffold of significant interest in medicinal chemistry.[3][4][5] This guide provides an in-depth, experience-driven approach to its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution.[6] Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity and spatial relationships. For a molecule like 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, with its distinct aromatic and aliphatic regions, NMR is indispensable for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Spectral Characteristics

While a definitive experimental spectrum for 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is not publicly available, we can predict its key NMR features with high confidence based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[7][8][9][10][11][12]

Molecular Structure of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid

Caption: Molecular structure of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid.

Predicted ¹H NMR Data

The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dioxane ring, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents (amino and carboxylic acid groups) and the oxygen atoms of the dioxane ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H6~6.5 - 6.8d~8.0
H7~6.2 - 6.5d~8.0
O-CH₂-CH₂-O~4.2 - 4.4m-
NH₂~5.0 - 6.0br s-
COOH~10.0 - 12.0br s-

d = doublet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the aromatic carbons, the aliphatic carbons of the dioxane ring, and the carboxyl carbon. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.[9][10][11][12][13]

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165 - 175
Aromatic C-NH₂~140 - 150
Aromatic C-O~140 - 150
Aromatic C-COOH~125 - 135
Aromatic C-H~110 - 125
O-CH₂-CH₂-O~60 - 70

Experimental Protocol: A Self-Validating System

The integrity of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Step-by-Step NMR Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks.[1][14][15] For 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve both the amino and carboxylic acid functional groups and its non-exchangeable proton signal.

  • Sample Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.[16][17]

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent magnetic field distortions.[16][17]

  • Transfer to NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.[14][17] The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[14][17]

Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring high-quality NMR data.

cluster_0NMR Data Acquisition WorkflowASample PreparationBSpectrometer Setup(Lock, Shim)A->BC1D ¹H NMR AcquisitionB->CD1D ¹³C NMR AcquisitionC->DE2D NMR (COSY, HSQC, HMBC)(Optional, for detailed structural confirmation)D->EFData Processing(Fourier Transform, Phasing, Baseline Correction)E->FGSpectral AnalysisF->G

Caption: A streamlined workflow for NMR data acquisition and analysis.

Key Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the resulting spectrum.[2][18][19][20]

Parameter ¹H NMR ¹³C NMR Rationale
Spectral Width (SW) 12-16 ppm200-240 ppmEncompasses the expected chemical shift range of all protons/carbons.
Acquisition Time (AQ) 2-4 s1-2 sDetermines the digital resolution of the spectrum.
Relaxation Delay (D1) 1-5 s2-5 sAllows for the return of magnetization to equilibrium between scans, crucial for quantitative analysis.
Number of Scans (NS) 8-161024-4096Increased scans improve the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific applications like routine purity checks or quantification.[21][22]

Technique Principle Strengths for Characterization Limitations
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry.Relatively low sensitivity, requires higher sample concentrations.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Excellent for purity determination and quantification. Can be coupled with UV or MS detectors for identification.[21][22]Does not provide the detailed structural information of NMR.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides accurate molecular weight and fragmentation patterns, which can aid in structural confirmation.Isomers are often indistinguishable. Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., C=O, N-H, O-H).Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Absorption of ultraviolet or visible light by chromophores.Can confirm the presence of the aromatic system and be used for quantification.[23]Provides very limited structural information.

Conclusion

The comprehensive characterization of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid relies on a multi-faceted analytical approach, with NMR spectroscopy as the central pillar for definitive structural elucidation. By understanding the principles behind NMR, carefully preparing the sample, and selecting appropriate acquisition parameters, researchers can obtain high-quality data to unequivocally confirm the structure of this and other novel chemical entities. The integration of complementary techniques such as HPLC and MS further strengthens the analytical workflow, ensuring the integrity and purity of the compound for downstream applications in drug discovery and development.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

  • Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl₃. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Aromatic region and (B) aliphatic region of the ¹H NMR spectra of 1.... Retrieved from [Link]

  • Bolchi, C., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(3), M1661. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2012). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR-spectrum of (8b). Retrieved from [Link]

  • LookChem. (n.d.). 8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Jack Westin. (n.d.). NMR Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]

A Comparative Guide to 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an ideal template for designing ligands that interact with various biological targets, including G-protein coupled receptors and enzymes.[2][3] Derivatives of this scaffold have shown a wide range of pharmacological activities, including α-adrenergic blocking, antipsychotic, anxiolytic, and anticancer properties.[4][5][6]

The introduction of amino and carboxylic acid functional groups onto the benzodioxine ring system creates compounds with intriguing potential. These groups can act as key pharmacophoric features, engaging in hydrogen bonding, ionic, and other polar interactions within receptor binding pockets.[2] However, the precise positioning of these functional groups on the aromatic ring can dramatically influence the molecule's physicochemical properties and its biological activity. This concept of positional isomerism is a cornerstone of structure-activity relationship (SAR) studies.

This guide provides a detailed comparison of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid with its key positional isomers: the 7-amino and 6-amino analogues. Due to the limited availability of direct comparative studies in the public domain, this document will synthesize known information, propose synthetic strategies, and provide a framework for the systematic evaluation of these compounds. We will delve into their structural differences, predicted physicochemical properties, and potential biological activities, offering a roadmap for researchers and drug development professionals interested in exploring this chemical space.

Molecular Structures and Isomerism

The core focus of this guide is the comparison of three positional isomers, all sharing the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2][5] The key difference lies in the position of the amino (-NH₂) group on the benzene ring, while the carboxylic acid (-COOH) group remains at the 5-position.

G cluster_0 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid cluster_1 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid cluster_2 6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid node_8_amino node_8_amino node_7_amino node_7_amino node_6_amino node_6_amino

Figure 1: Chemical structures of the positional isomers.

The electronic properties of the aromatic ring are significantly altered by the position of the electron-donating amino group relative to the electron-withdrawing carboxylic acid group. This variation is expected to influence the acidity (pKa) of the carboxylic acid and the basicity of the amino group, which in turn affects solubility, membrane permeability, and receptor interaction.

Synthesis Strategies

The synthesis of these specific isomers is not widely reported, but plausible routes can be designed based on established methods for related benzodioxane derivatives. A general retrosynthetic approach would involve the formation of the dioxine ring followed by functional group manipulation on the aromatic core.

A common and effective strategy starts from a suitably substituted catechol or dihydroxybenzoic acid. The key steps would be:

  • Dioxane Ring Formation: Cyclization of a catechol derivative with a dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) under basic conditions.[6]

  • Nitration: Regioselective nitration of the benzodioxane carboxylic acid intermediate. The directing effects of the existing substituents are crucial for achieving the desired isomer.

  • Reduction: Reduction of the nitro group to an amine, typically via catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.

Below is a proposed workflow for synthesizing the 8-amino isomer, which can be adapted for the other isomers by selecting the appropriate starting material.

G start 2,3-Dihydroxy-6-nitrobenzoic acid intermediate1 Cyclization (e.g., 1,2-dibromoethane, K2CO3) start->intermediate1 Step 1 intermediate2 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid intermediate1->intermediate2 Forms Dioxane Ring intermediate3 Reduction (e.g., H2, Pd/C) intermediate2->intermediate3 Step 2 end_product 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid intermediate3->end_product Final Product

Figure 2: Proposed synthetic workflow for the 8-amino isomer.

Causality in Synthesis: The choice of starting material is critical for regiocontrol. To synthesize the 6- or 7-amino isomers, one would need to start with a different dihydroxybenzoic acid or employ a strategy where the amino (or nitro) group is introduced at a different stage, leveraging different directing group effects. For instance, a Sandmeyer reaction on an amino-benzodioxane could be another route to introduce different functionalities.[1]

Comparative Physicochemical Properties

Direct experimental data comparing these specific isomers is scarce. However, we can compile the available information and predict certain properties based on their structures.

Property8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid6-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
CAS Number 66411-22-1[2]99358-09-5 (for 6-carboxy isomer)[7]Not available
Molecular Formula C₉H₉NO₄[8]C₉H₉NO₄[5]C₉H₉NO₄
Molecular Weight 195.17[8]195.17[5]195.17
Boiling Point (Predicted) 399.4°C at 760 mmHg[9]N/AN/A
Topological Polar Surface Area (TPSA) 81.78 Ų[8]N/AN/A
logP (Predicted) 0.7382[8]N/AN/A
pKa (Predicted) The pKa of the carboxylic acid is likely influenced by intramolecular hydrogen bonding with the adjacent amino group, potentially making it a weaker acid than its isomers. The amino group's basicity would also be affected.The electronic effects are different from the 8-amino isomer, likely resulting in a different pKa for both the acid and the amine.The amino group is para to the carboxylic acid, which would have a distinct electronic influence compared to the other isomers.

Expert Insights: The relative positions of the amino and carboxylic acid groups are expected to have the most significant impact on pKa and solubility. The 8-amino isomer, with its ortho relationship, can form a strong intramolecular hydrogen bond. This can increase its lipophilicity (higher logP) and decrease its aqueous solubility compared to the 6- and 7-amino isomers where such bonding is not possible. This difference in physicochemical properties can have profound implications for pharmacokinetics, such as oral bioavailability and cell permeability.[10]

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The general pharmacophore for α₁-adrenoceptor antagonists often includes a benzodioxane scaffold, a protonatable nitrogen atom, and an aromatic ring.[2] The position of substituents on the benzodioxane's aromatic ring is known to be critical for receptor subtype selectivity (α₁A, α₁B, α₁D).

Hypothesized Activity Profile:

  • 8-amino Isomer: The proximity of the amino and carboxylic acid groups might allow this isomer to chelate metal ions or interact with a receptor binding site that has two nearby polar contact points. This could lead to a unique activity or selectivity profile.

  • 7-amino and 6-amino Isomers: These isomers present different electrostatic potential maps to a receptor. The relative positioning of the hydrogen bond donor (amine) and acceptor/ionic group (carboxylate) will determine the optimal fit into a binding pocket. It is plausible that one isomer will show higher affinity or selectivity for a particular receptor subtype over the others.

For example, in some series of compounds, moving a substituent from one position to another on the aromatic ring can switch a compound from an antagonist to an agonist or alter its selectivity profile between related receptors.[4]

Potential Signaling Pathway Involvement

Given the known activity of benzodioxanes on adrenergic receptors, a likely biological pathway to investigate would be the Gq-coupled signaling cascade initiated by α₁-adrenoceptors.

G cluster_0 Cell Membrane cluster_1 Cytosol Ligand Ligand a1-AR α1-Adrenergic Receptor Ligand->a1-AR Binds Gq Gq protein a1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ release (from ER) IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response

Figure 3: Alpha-1 adrenergic receptor signaling pathway.

Experimental Protocols for Comparative Analysis

To address the lack of direct comparative data, a logical experimental workflow is proposed. This serves as a self-validating system to objectively compare the isomers.

Protocol 1: Synthesis and Physicochemical Characterization
  • Synthesis: Synthesize the 6-, 7-, and 8-amino isomers using the proposed strategies (or other optimized routes). Purify each compound to >98% purity as determined by HPLC and NMR.

  • Structural Verification: Confirm the structure of each isomer using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The distinct substitution patterns will result in unique NMR spectra.

  • Melting Point: Determine the melting point of each purified compound to assess purity and solid-state packing differences.

  • Aqueous Solubility: Measure the kinetic and thermodynamic solubility of each isomer at a physiologically relevant pH (e.g., 7.4) using a standard shake-flask method followed by HPLC quantification.

  • pKa Determination: Experimentally determine the pKa values for both the carboxylic acid and the amino group for each isomer using potentiometric titration or UV-metric methods.

  • Lipophilicity (LogD): Measure the distribution coefficient (LogD) at pH 7.4 using the shake-flask method with an n-octanol/water system.

Protocol 2: In Vitro Biological Evaluation - Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the isomers for a target receptor, for example, the human α₁A-adrenergic receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α₁A-adrenergic receptor.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the total protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin).

      • Increasing concentrations of the test compounds (8-, 7-, and 6-amino isomers) or a known competitor (e.g., unlabeled Prazosin) for the standard curve. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.

      • Receptor membrane preparation (e.g., 10-20 µg of protein per well).

    • For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM Prazosin) to a set of wells.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Rapidly terminate the binding reaction by filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration inhibiting 50% of binding).

    • Calculate the inhibition constant (Ki) for each isomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion

The comparative analysis of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and its positional isomers presents a compelling case study in the importance of substituent placement in drug design. While direct experimental comparisons are not yet published, a clear path for their synthesis and evaluation can be laid out based on established chemical principles and pharmacological precedents for the benzodioxane class.

The key differentiators among these isomers are predicted to be their physicochemical properties—driven by the electronic interplay and potential for intramolecular hydrogen bonding—which will, in turn, govern their biological interactions. The 8-amino isomer is particularly unique due to the ortho relationship of its functional groups. A systematic investigation, following the protocols outlined in this guide, would provide invaluable data for understanding the structure-activity relationships in this series and could uncover a candidate with a superior therapeutic profile. This guide serves as both a summary of current knowledge and a call to action for further research into these promising molecular scaffolds.

References
  • Guccione, S., et al. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 43(18), 3085-3095. [Link]

  • Anwar, S., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. PLoS ONE, 18(11), e0291980. [Link]

  • LookChem. (n.d.). Cas 66411-22-1, 8-Amino-2,3-dihydrobenzo[2][11]dioxine-5-carboxylic acid. Retrieved from [Link]

  • Rancati, F., et al. (2015). Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. ChemInform, 46(36). [Link]

  • Chemspace. (n.d.). 7-amino-6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. Retrieved from [Link]

  • Pfizer Inc. (1980). Antihypertensive 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl) piperazin-1-yl or homopiperazin-1-yl]quinazolines. U.S.
  • PubChem. (n.d.). 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1). Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Sankyo Company, Limited. (1990). Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][11]benzoxazine-6-carboxylic acids. European Patent EP0172651B1.

  • Zhejiang University of Technology. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Pathak, R., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][2][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3438-3442. [Link]

  • Ahmed, B., Habibullah, & Khan, S. (2009). Chemistry and Pharmacology of Benzodioxanes. ChemInform, 40(36). [Link]

Sources

A Comparative Analysis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide Derivatives as Novel PARP1 Inhibitors

A Comparative Analysis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide Derivatives as Novel PARP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target due to its integral role in DNA single-strand break repair.[1][2] The inhibition of PARP1 can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed comparison of the biological activity of a series of novel 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide derivatives as potent PARP1 inhibitors. We will delve into the structure-activity relationships (SAR) and the experimental data that underscore their therapeutic potential.

The foundational scaffold, 2,3-dihydrobenzo[b][1][3]dioxine, is a privileged structure in medicinal chemistry, with derivatives known to interact with various biological targets, including α1-adrenergic receptors.[4][5][6][7][8] This inherent bioactivity makes the benzodioxane ring system a promising template for the design of novel therapeutic agents.

Lead Compound Identification and Optimization

Through a high-throughput virtual screening of the Maybridge small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (designated as compound 4 in the primary literature) was identified as a promising PARP1 inhibitor with a half-maximal inhibitory concentration (IC50) of 5.8 μM.[1][2] This compound served as the lead for further chemical modifications and analogue synthesis to explore the SAR and enhance inhibitory potency.

The optimization strategy involved scaffold hopping and the synthesis of a series of analogues. These efforts led to the identification of compounds with significantly improved PARP1 inhibitory activity.

Comparative Biological Activity

The following table summarizes the PARP1 inhibitory activity of the lead compound and its key derivatives. The data clearly illustrates the impact of structural modifications on the biological activity.

Compound IDChemical NamePARP1 IC50 (μM)
3N/A12
42,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10N/A (phthalazinone scaffold)0.88
49(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide0.082

Data sourced from Bioorganic Chemistry, 2020, 102, 104075.[1][2]

From this comparative data, it is evident that scaffold hopping from the 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide to a 3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide, coupled with the introduction of a (Z)-2-(4-hydroxybenzylidene) group, resulted in a dramatic increase in potency, with compound 49 emerging as the most potent inhibitor in the series.[1][2]

Experimental Protocols

The determination of PARP1 inhibitory activity was conducted using a recombinant PARP1 enzyme assay. The following is a generalized protocol based on standard methodologies described in the field.

Recombinant PARP1 Enzyme Assay Protocol:

  • Preparation of Reagents:

    • Recombinant human PARP1 enzyme.

    • Histone H1 (as a substrate for poly(ADP-ribosyl)ation).

    • Biotinylated NAD+ (as a source of ADP-ribose).

    • Activated DNA (to stimulate PARP1 activity).

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • Stop solution (e.g., sulfuric acid).

  • Assay Procedure:

    • A 96-well plate is coated with histone H1 and incubated overnight at 4°C.

    • The plate is washed with a wash buffer (e.g., PBS with Tween-20).

    • A reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme is prepared.

    • Test compounds at various concentrations are added to the wells. A known PARP1 inhibitor (e.g., 3-aminobenzamide) is used as a positive control.

    • The enzymatic reaction is initiated by adding biotinylated NAD+ to each well.

    • The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow for poly(ADP-ribosyl)ation of histone H1.

    • The reaction is stopped, and the plate is washed to remove unbound reagents.

    • Streptavidin-HRP conjugate is added to each well and incubated to bind to the biotinylated ADP-ribose chains on the histone substrate.

    • After another wash step, the HRP substrate is added, and the colorimetric reaction is allowed to develop.

    • The reaction is quenched with a stop solution.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The percentage of PARP1 inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for evaluating PARP1 inhibitors and the central role of PARP1 in the DNA damage response pathway.

experimental_workflowcluster_assayAssay Executioncluster_analysisData AnalysisreagentsPrepare Reagents(Enzyme, Substrate, NAD+, DNA)reactionAdd Reaction Mix,Compounds & NAD+reagents->reactioncompoundsPrepare Test Compounds(Serial Dilutions)compounds->reactioncoatingCoat Plate withHistone H1coating->reactionincubationIncubate to AllowEnzymatic Reactionreaction->incubationdetectionAdd Streptavidin-HRP& Substrateincubation->detectionreadRead Absorbancedetection->readcalculationCalculate % Inhibitionread->calculationic50Determine IC50 Valuescalculation->ic50

Caption: Experimental workflow for PARP1 inhibition assay.

parp1_pathwaydna_damageDNA Single-Strand Breakparp1PARP1 Activationdna_damage->parp1parPoly(ADP-ribose) (PAR)Synthesisparp1->parreplication_forkReplication Fork Collapseparp1->replication_forkInhibition leads torecruitmentRecruitment ofDNA Repair Proteins(XRCC1, Ligase III, etc.)par->recruitmentssbrSingle-Strand Break Repair (SSBR)recruitment->ssbrinhibitor2,3-Dihydrobenzo[b]dioxine-5-carboxamide Derivatives(PARP1 Inhibitor)inhibitor->parp1cell_deathCell Death(in BRCA-deficient cells)dsbsDouble-Strand Breaks (DSBs)replication_fork->dsbsdsbs->cell_death

Caption: Role of PARP1 in DNA repair and effect of inhibitors.

Conclusion

The 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide scaffold represents a viable starting point for the development of novel PARP1 inhibitors. The structure-activity relationship studies demonstrate that significant gains in potency can be achieved through strategic chemical modifications, including scaffold hopping. The most potent compound identified, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide (49 ), with an IC50 of 0.082 μM, stands as a promising lead for further preclinical development as an anticancer agent.[1][2] Future investigations should focus on the selectivity of these compounds for PARP1 over other PARP family members and their efficacy in cellular and in vivo models of cancer.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

  • Synthesis of 2,3-dihydrobenzo[b][1][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. [Link]

  • 1,3-dioxolane-based ligands as a novel class of alpha1-adrenoceptor antagonists. PubMed. [Link]

  • Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf - NIH. [Link]

  • Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Nova Southeastern University. [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

  • Alpha-1 adrenergic receptor antagonists. ResearchGate. [Link]

X-ray crystallography of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Introduction: The Structural Imperative of Novel Benzodioxines

8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid belongs to the benzodioxine class of heterocyclic compounds, a scaffold present in a range of pharmacologically active molecules. The precise three-dimensional arrangement of its constituent atoms—its crystal structure—is paramount. This atomic blueprint dictates the molecule's intermolecular interactions, solubility, and, most critically, its binding affinity to biological targets. For researchers in drug discovery and materials science, obtaining an unambiguous crystal structure is the gold standard for molecular characterization.

This guide provides a comprehensive analysis of single-crystal X-ray crystallography as the definitive method for elucidating the structure of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid. While a published crystal structure for this specific molecule is not currently available in open-access databases, we will draw upon established protocols and data from closely related analogs, such as 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid, to construct a robust and predictive workflow.

Furthermore, we will objectively compare the insights derived from X-ray crystallography with those from alternative, and often complementary, analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comparative approach will equip the research scientist with the rationale to select the most appropriate analytical tools for their specific research question, budget, and material availability.

Part 1: Single-Crystal X-ray Crystallography: The Definitive Approach

X-ray crystallography provides direct, unequivocal evidence of atomic positions in a crystalline solid, yielding precise bond lengths, bond angles, and stereochemistry. The resulting electron density map is the most authoritative evidence of molecular structure.

Experimental Workflow: From Powder to Solved Structure

The path from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision. Each step is critical for success.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product screening Solvent Screening purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting Single Crystal diffraction Data Collection (Diffractometer) mounting->diffraction solving Structure Solution (e.g., Direct Methods) diffraction->solving refinement Structural Refinement solving->refinement validation Validation (e.g., CIF check) refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structure & Data

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization and Data Collection
  • Step 1: Synthesis and Purification (Prerequisite) The synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid would likely proceed via a multi-step route, starting from a commercially available catechol derivative, followed by Williamson ether synthesis with dichloroethane, nitration, reduction of the nitro group to an amine, and finally, carboxylation. Absolute purity (>99%) of the final compound is essential; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.

  • Step 2: Crystallization Screening The goal is to find a solvent or solvent system from which the molecule will slowly precipitate as an ordered, single crystal.

    • Solvent Selection: Begin with a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Methodology: Place a small amount (1-5 mg) of the purified compound in a small vial. Add a solvent dropwise until the solid dissolves. If it is insoluble, try gentle heating.

    • Growth Techniques:

      • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. This is the simplest method.

      • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

      • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound. Crystals may form at the interface.

  • Step 3: Crystal Selection and Mounting

    • Using a microscope, identify a suitable crystal. Look for a crystal with well-defined faces, no visible cracks or defects, and dimensions typically between 0.1 and 0.3 mm.

    • Carefully pick up the crystal using a cryo-loop and mount it on a goniometer head in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes atomic vibrations and radiation damage during data collection.

  • Step 4: X-ray Diffraction and Data Processing

    • Data Collection: The mounted crystal is exposed to a focused beam of X-rays (e.g., from a Mo or Cu source) in a single-crystal X-ray diffractometer. The crystal is rotated, and thousands of diffraction patterns are recorded on a detector.

    • Data Integration and Scaling: The raw diffraction data are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell parameters and space group of the crystal.

    • Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit. The final output is a Crystallographic Information File (CIF).

Part 2: Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, it requires a high-quality single crystal, which can be challenging to obtain. Other techniques provide valuable, often more rapidly acquired, structural information.

cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy main_mol 8-amino-2,3-dihydrobenzodioxine- 5-carboxylic acid xray_node 3D Atomic Coordinates Bond Lengths/Angles Stereochemistry Packing main_mol->xray_node nmr_node Chemical Environment Connectivity (2D) Proton/Carbon Count main_mol->nmr_node ms_node Molecular Weight Elemental Formula Fragmentation main_mol->ms_node ftir_node Functional Groups (C=O, N-H, O-H) main_mol->ftir_node

Caption: Information derived from different analytical techniques.

Comparative Analysis

The table below summarizes the type of information obtained from each technique, using hypothetical but expected data for 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid.

Parameter X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, COSY) Mass Spectrometry (HRMS) FTIR Spectroscopy
Sample State Single CrystalSolutionSolid or SolutionSolid or Liquid
Information 3D atomic coordinates, bond lengths/angles, packingChemical environment, proton/carbon count, connectivityMolecular weight, elemental formulaPresence of functional groups
Unambiguity High (Definitive structure)Medium (Infers connectivity)Low (Isomers indistinguishable)Low (Confirms groups, not positions)
Hypothetical Data C-O bond: ~1.37 Å; C=O bond: ~1.25 ŹH: Aromatic protons at ~6-7 ppm; Amine protons at ~4-5 ppm. ¹³C: Carboxyl carbon at ~170 ppmC₉H₉NO₄, Exact Mass: 195.0532N-H stretch: ~3300-3400 cm⁻¹; C=O stretch: ~1680 cm⁻¹
Key Advantage Absolute stereochemistry and conformationExcellent for studying dynamics in solutionHigh sensitivity and formula confirmationFast, non-destructive, good for reaction monitoring
Key Limitation Requires a high-quality single crystalDoes not provide bond lengths or packing infoCannot distinguish between isomersProvides limited structural detail
In-Depth Look at Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the structure of organic molecules in solution. For our target molecule, a ¹H NMR spectrum would confirm the number of distinct protons and their neighboring environments. 2D NMR techniques like COSY and HMBC would be used to piece together the carbon skeleton by establishing proton-proton and proton-carbon correlations, respectively. While NMR can define the connectivity, it cannot provide the precise bond lengths and angles that crystallography can.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula. By measuring the mass-to-charge ratio to four or more decimal places, it's possible to determine a unique elemental composition (C₉H₉NO₄). Fragmentation patterns observed in MS/MS experiments could further support the proposed structure by showing the loss of characteristic fragments like CO₂. However, MS cannot differentiate between positional isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. For our compound, the spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine, the O-H of the carboxylic acid, and the strong C=O stretch of the carbonyl group. It serves as a quick check to confirm that the key functional groups are present post-synthesis.

Conclusion: An Integrated Approach to Structural Verification

While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional atomic map of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid, a comprehensive characterization relies on an integrated analytical approach. Spectroscopic techniques like NMR, MS, and FTIR are indispensable for confirming the covalent structure, assessing purity, and providing complementary data that validates the crystallographic model.

For the drug development professional, the crystal structure is the foundation for computational modeling and understanding structure-activity relationships (SAR). For the synthetic chemist, the combined data from all techniques provides irrefutable proof of a successful synthesis. Therefore, while the pursuit of a single crystal is paramount for absolute structural determination, it should be seen as the culminating point of a thorough characterization workflow that leverages the strengths of multiple analytical methods.

References

  • Fun, H. K., & Ooi, C. W. (2010). 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search for crystal structures. [Link]

A Comparative Guide to the Structural Validation of Synthesized 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the realm of drug discovery and materials science, the precise molecular architecture of a synthesized compound is its most fundamental attribute. This is particularly true for novel heterocyclic scaffolds like 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ), a versatile building block whose utility is contingent on its confirmed structure.[1][2] The presence of multiple functional groups—a primary amine, a carboxylic acid, and a benzodioxine core—necessitates a multi-faceted analytical approach to prevent misinterpretation and ensure downstream success.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of this target molecule. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating workflow that integrates data from multiple sources to build an unassailable structural proof.

Part 1: Foundational Analysis - Confirming the Core Scaffold and Functional Groups

The initial phase of validation aims to answer a broad question: "Have I synthesized a molecule with the correct basic framework?" Spectroscopic methods that provide rapid, functional group-level information are indispensable here.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy serves as the first-line, qualitative check. Its power lies in quickly confirming the presence of key functional groups, which, if absent, immediately signal a failed synthesis. For our target molecule, the IR spectrum should exhibit several characteristic absorption bands.

Expected IR Absorption Bands:

Functional Group Bond Characteristic Absorption (cm⁻¹) Rationale & Comments
Carboxylic Acid O-H Stretch 2500-3300 (very broad) The broadness is due to strong hydrogen bonding. Its presence is a key indicator of the carboxylic acid moiety.
Primary Amine N-H Stretch 3300-3500 (two sharp peaks) The doublet arises from the symmetric and asymmetric stretching modes of the -NH₂ group.[3]
Aromatic Ring C-H Stretch ~3030 This absorption is typically of low intensity and appears to the left of aliphatic C-H bands.[4]
Carboxylic Acid C=O Stretch 1700-1725 The position of this strong band confirms the carbonyl of the acid.
Aromatic Ring C=C Stretch 1450-1600 A series of peaks, often complex, indicating the presence of the benzene ring.[5]

| Aryl Ether | C-O Stretch | 1200-1300 | Strong, characteristic absorption for the C-O-C ether linkages in the dioxine ring. |

Causality: The simultaneous observation of the broad O-H, the sharp N-H doublet, and the strong C=O stretch provides strong, albeit circumstantial, evidence that the principal functional groups have been incorporated onto an aromatic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy provides the most detailed information regarding the molecular skeleton. Both ¹H and ¹³C NMR are essential for mapping the connectivity and chemical environment of nearly every atom in the molecule.

  • ¹H NMR Spectroscopy: This technique identifies chemically distinct protons, their relative numbers (via integration), and their proximity to other protons (via spin-spin splitting). Aryl protons, in particular, are strongly deshielded and appear in a characteristic downfield region (6.5-8.0 ppm).[4][6]

  • ¹³C NMR Spectroscopy: This method reveals the number of chemically non-equivalent carbon atoms. Aromatic carbons typically resonate between 110-140 ppm, while the carbonyl carbon of the carboxylic acid will be significantly further downfield (>160 ppm).[4][5]

Predicted NMR Data for 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid:

Technique Signal Predicted Chemical Shift (ppm) Splitting Pattern Integration Assignment
¹H NMR δ > 10Very Broad Singlet1HCarboxylic Acid (-COOH)
δ 6.5 - 7.5Doublet or Singlet1HAromatic Proton
δ 6.0 - 7.0Doublet or Singlet1HAromatic Proton
δ ~4.3Singlet or Multiplet4HDioxine Protons (-OCH₂CH₂O-)
VariableBroad Singlet2HAmine Protons (-NH₂)
¹³C NMR δ > 165Singlet-1CCarbonyl Carbon (-COOH)
δ 110 - 150Multiple Singlets-6CAromatic Carbons
δ ~65Singlet-2CDioxine Carbons (-OCH₂CH₂O-)

Expert Insight: The simplicity of the aromatic region (expecting only two signals) is a key validation point. A more complex pattern would suggest an alternative isomer was formed during synthesis. The single, 4H signal for the dioxine protons confirms the symmetry of that ring portion.

Part 2: Definitive Validation - Confirming Molecular Formula and Connectivity

While foundational analysis suggests the correct structure, it does not definitively prove it. The second phase uses high-precision techniques to confirm the exact elemental composition and unambiguously map the atomic connections.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Test

HRMS is the gold standard for determining a compound's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio to four or more decimal places. This precision is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas.

Theoretical Exact Mass Calculation:

  • Formula: C₉H₉NO₄

  • Calculated Exact Mass: 195.0532 Da

An experimental HRMS result matching this theoretical value to within a few parts per million (ppm) provides exceptionally strong evidence for the proposed molecular formula. Techniques like electrospray ionization (ESI) are well-suited for this polar, acidic molecule.[7]

Elemental Analysis: A Classic Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample.[8][9] This quantitative method serves as a crucial, independent verification of the molecular formula and sample purity.[10] For a new compound to be considered pure, the experimental values should be within ±0.4% of the calculated theoretical values.[11]

Comparison of Theoretical vs. Acceptable Experimental Values:

Element Theoretical % Acceptable Experimental Range (%)
Carbon (C) 55.41% 55.01 - 55.81%
Hydrogen (H) 4.65% 4.25 - 5.05%

| Nitrogen (N) | 7.18% | 6.78 - 7.58% |

Trustworthiness: A compound that satisfies both HRMS and Elemental Analysis criteria has a rigorously confirmed elemental composition, leaving little doubt as to its molecular formula.

2D NMR Spectroscopy: Assembling the Puzzle

Two-dimensional NMR experiments are the ultimate tool for confirming the precise bonding arrangement (constitution) of the molecule. They reveal correlations between nuclei that are coupled through bonds.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H couplings, primarily through 2-3 bonds. It would confirm the connectivity within the -OCH₂CH₂O- fragment and any coupling between the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively assigns the carbon resonances based on the already-assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this molecule. It shows correlations between protons and carbons over 2-3 bonds. Key expected correlations would be from the aromatic protons to the quaternary carbons, and crucially, from the dioxine methylene protons to the aromatic carbons, confirming the fusion of the two ring systems at the correct positions.

X-ray Crystallography: The Unambiguous "Gold Standard"

When an unambiguous, solid-state structure is required, or when all other methods fail to resolve ambiguity (e.g., confirming the substitution pattern), single-crystal X-ray crystallography is the definitive technique.[12] It provides a 3D model of the molecule, showing the precise spatial arrangement of every atom and confirming bond lengths and angles.[13][14]

Applicability and Limitations:

  • Advantage: Provides absolute, undeniable structural proof.

  • Disadvantage: Requires the growth of a high-quality single crystal, which can be a significant challenge and is not always possible. The resulting structure represents the molecule in the solid state, which may have subtle differences from its conformation in solution.

Recommended Validation Workflow

A logical, tiered approach ensures efficiency and confidence. The initial, rapid techniques can quickly identify failed reactions, while the more intensive methods provide the final, publication-quality proof.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Core Structure & Purity cluster_2 Phase 3: Definitive Confirmation Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR Check Functional Groups LRMS Low-Res MS Synthesis->LRMS Check Nominal Mass NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D LRMS->NMR_1D HRMS HRMS NMR_1D->HRMS EA Elemental Analysis HRMS->EA Purity_Check Purity & Formula Match? EA->Purity_Check Purity_Check->Synthesis No - Re-purify/Re-synthesize NMR_2D 2D NMR (COSY, HMBC) Purity_Check->NMR_2D Yes XRAY X-ray Crystallography Purity_Check->XRAY Ambiguous? Final_Structure Validated Structure NMR_2D->Final_Structure XRAY->Final_Structure

Caption: Logical workflow for structural validation.

Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H, ¹³C, 2D)
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows observation of exchangeable -NH₂ and -COOH protons).

  • Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C{¹H} spectrum.

  • 2D Experiments: Using the same sample, perform standard COSY, HSQC, and HMBC experiments. Ensure sufficient acquisition time for the HMBC to resolve weak, long-range correlations.

  • Data Processing: Process all spectra using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and assign peaks based on chemical shifts, splitting patterns, and 2D correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Method: Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. Infuse the sample directly or via LC injection.

  • Analysis: Acquire data in positive or negative ion mode. The protonated molecule [M+H]⁺ (m/z 196.0604) or deprotonated molecule [M-H]⁻ (m/z 194.0459) should be observed. Compare the measured exact mass to the theoretical value.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify and label the characteristic peaks corresponding to the key functional groups.

Conclusion

The structural validation of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is not a task for a single analytical technique. It requires an integrated, hierarchical approach. IR and basic MS provide initial, rapid checks. High-field 1D and 2D NMR spectroscopy then build the detailed atomic framework, which is subsequently confirmed by the precise and quantitative data from HRMS and elemental analysis. For cases of ultimate ambiguity, X-ray crystallography stands as the final arbiter. By judiciously combining these methods, researchers can achieve the highest level of confidence in their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Study of Benzodioxine Carboxylic Acids in Drug Design: From Bench to Potential Breakthroughs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer a blend of efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the benzodioxine moiety, particularly when functionalized with a carboxylic acid or its derivatives, has emerged as a versatile and privileged scaffold. This guide provides a comparative analysis of benzodioxine carboxylic acids and their derivatives in several key therapeutic areas, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore their performance against established alternatives, supported by experimental data, and elucidate the scientific rationale behind their design and evaluation.

The Benzodioxine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane framework is a core structural component in a variety of biologically active compounds, including natural products and clinically significant drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. The incorporation of a carboxylic acid or its bioisosteres introduces a key functional group for hydrogen bonding and salt bridge formation, often crucial for target engagement and conferring desirable physicochemical properties.

This guide will focus on a comparative analysis in three distinct and therapeutically significant areas where benzodioxine carboxylic acid derivatives have shown considerable promise:

  • Benign Prostatic Hyperplasia (BPH): As α1-Adrenergic Receptor Antagonists.

  • Infectious Diseases: As Bacterial Cell Division (FtsZ) Inhibitors.

  • Oncology: As mTOR and Topoisomerase Inhibitors.

  • Rare Diseases: A case study in Gaucher's Disease.

Benign Prostatic Hyperplasia: A Comparative Look at α1-Adrenergic Receptor Antagonists

The management of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) frequently involves the use of α1-adrenergic receptor antagonists.[2] These agents relax the smooth muscle of the prostate and bladder neck, improving urinary flow.[3] Doxazosin, a quinazoline derivative featuring a 1,4-benzodioxane moiety, is a well-established non-selective α1-blocker.[4][5] Its performance, however, is often compared with more uroselective agents.

Comparative Efficacy and Safety of Doxazosin vs. Other α1-Blockers

Clinical evidence from numerous randomized controlled trials and meta-analyses provides a solid basis for comparing doxazosin with other commonly prescribed α1-blockers such as tamsulosin, alfuzosin, and silodosin.[6][7][8][9][10]

Drug Receptor Selectivity Key Efficacy Findings (vs. Comparators) Key Safety/Tolerability Findings
Doxazosin Non-selective (α1A, α1B, α1D)- Generally similar efficacy to other α1-blockers in improving International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax).[3][11] - Some studies show superior improvement in total IPSS compared to alfuzosin and tamsulosin.[1][6] - Doxazosin 8 mg showed the highest probability of improving Quality of Life (QoL) scores in a network meta-analysis.[10][12]- Higher incidence of cardiovascular side effects (dizziness, orthostatic hypotension) compared to uroselective agents due to α1B-receptor blockade in blood vessels.[8][11] - Requires dose titration to mitigate hypotensive effects.[8]
Tamsulosin Selective for α1A/α1D > α1B- Similar overall efficacy to doxazosin, though some studies suggest a slower onset of symptom improvement.[4] - A network meta-analysis indicated tamsulosin 0.4 mg had the highest probability of improving IPSS, Qmax, and post-void residual volume.[10][12]- Lower incidence of cardiovascular side effects compared to non-selective blockers.[8] - Higher incidence of ejaculatory dysfunction.[4]
Alfuzosin Functionally uroselective- Comparable efficacy to doxazosin in improving urinary flow rates.[6]- Better cardiovascular safety profile than doxazosin.[11] - Lower incidence of ejaculatory dysfunction than tamsulosin.
Silodosin Highly selective for α1A- Significant improvement in IPSS and Qmax compared to placebo.[9][13] - Some evidence suggests superiority over tamsulosin 0.2 mg in improving IPSS and QoL.[14]- Favorable cardiovascular safety profile.[9] - Highest incidence of ejaculatory disorders among α1-blockers.[10]
Experimental Protocol: Evaluation of α1-Blocker Efficacy in BPH Clinical Trials

A standardized approach is crucial for the objective comparison of these agents. A typical double-blind, randomized controlled trial protocol involves:

  • Patient Recruitment: Men aged 50 years or older with a clinical diagnosis of BPH and a baseline IPSS score indicative of moderate to severe symptoms.

  • Washout Period: A placebo run-in period (typically 2-4 weeks) to establish a stable baseline and exclude placebo responders.

  • Randomization: Patients are randomly assigned to receive either the benzodioxine derivative (e.g., doxazosin) or the comparator drug.

  • Dose Titration: For non-selective agents like doxazosin, a gradual dose escalation (e.g., 1 mg to 8 mg daily) is employed to manage potential hypotension. Uroselective agents often do not require titration.[4]

  • Efficacy Assessment:

    • Primary Endpoint: Change from baseline in total IPSS at the end of the treatment period (e.g., 12 weeks).

    • Secondary Endpoints: Change from baseline in maximum urinary flow rate (Qmax), post-void residual urine volume, and quality of life (QoL) scores.

  • Safety Assessment: Monitoring of adverse events, with a particular focus on cardiovascular events (e.g., dizziness, orthostatic hypotension) and ejaculatory dysfunction. Vital signs are regularly monitored.

G cluster_0 BPH Pathophysiology & α1-Blocker Action Prostate Enlargement Prostate Enlargement Smooth Muscle Contraction Smooth Muscle Contraction Urethral Constriction Urethral Constriction LUTS LUTS

Infectious Diseases: Targeting Bacterial Cell Division with Benzodioxane-Benzamides

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, has emerged as a promising target.[5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and death.[15] Benzodioxane-benzamide derivatives have been identified as potent FtsZ inhibitors, particularly against Gram-positive pathogens.[15][16]

Comparative Performance against Benchmark FtsZ Inhibitors

The prototypical benzamide FtsZ inhibitor, PC190723, serves as a crucial benchmark for evaluating novel compounds.[17] More recent developments have led to prodrugs like TXA-709 entering clinical trials.[18]

Compound Target Organism(s) Minimum Inhibitory Concentration (MIC) (μg/mL) Mechanism of Action
Benzodioxane-Benzamide Derivatives (e.g., FZ95, FZ100) S. aureus (MSSA & MRSA), B. subtilis, S. pneumoniae- FZ95: 0.25 (MRSA) - FZ100: 0.1 (MSSA) - MICs ranging from 25-80 against S. pneumoniae.[18]Inhibit FtsZ polymerization and disrupt Z-ring formation.[15]
PC190723 (Benchmark) Primarily S. aureus1 (MSSA & MRSA)[17]Stabilizes FtsZ polymers, leading to aberrant structures.[17]
TXA-709 (Prodrug of TXA-707) S. aureus (MSSA & MRSA)(Data for active form TXA-707)FtsZ inhibitor.[18]

The data indicates that optimized benzodioxane-benzamide derivatives can exhibit superior potency compared to the benchmark PC190723 against S. aureus.[15]

Experimental Workflow: Assessing FtsZ Inhibition and Antibacterial Activity
  • Synthesis: Benzodioxane-benzamide derivatives are typically synthesized via multi-step procedures, often involving the coupling of a substituted 1,4-benzodioxane moiety with a 2,6-difluorobenzamide scaffold.[5]

  • In Vitro FtsZ Polymerization Assay:

    • Purified FtsZ protein is incubated with GTP to induce polymerization.

    • The effect of the test compounds on the polymerization dynamics is monitored, often by light scattering or fluorescence anisotropy.[19]

    • This assay confirms direct target engagement.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A broth microdilution or agar dilution method is used to determine the lowest concentration of the compound that inhibits the visible growth of a bacterial strain (e.g., S. aureus ATCC 29213).

  • Cytotoxicity Assay:

    • The toxicity of the compounds against eukaryotic cells (e.g., human cell lines like MRC-5) is evaluated to assess selectivity. This is a critical step to ensure the compound is not a general cytotoxic agent.[18]

  • Mechanism of Action in Whole Cells:

    • Treated bacteria are visualized using microscopy (e.g., fluorescence microscopy with a membrane stain) to observe characteristic morphological changes, such as cell filamentation, which is indicative of FtsZ inhibition.

G cluster_0 Inhibitory Action FtsZ Monomers FtsZ Monomers FtsZ Polymers FtsZ Polymers FtsZ Monomers->FtsZ Polymers + GTP Z-Ring Formation Z-Ring Formation FtsZ Polymers->Z-Ring Formation Bacterial Cell Division Bacterial Cell Division Z-Ring Formation->Bacterial Cell Division Benzodioxane-Benzamides Benzodioxane-Benzamides Disrupted Polymerization Disrupted Polymerization Cell Filamentation & Death Cell Filamentation & Death

Oncology: A Multifaceted Approach to Cancer Therapy

The benzodioxine scaffold has been explored in the development of anticancer agents targeting various pathways crucial for tumor growth and survival.[20] Here, we focus on two such mechanisms: mTOR inhibition and topoisomerase inhibition.

A. Benzodioxane-Hydrazones as mTOR Inhibitors

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[10] A series of 1,4-benzodioxane-hydrazone derivatives has been investigated as potential mTOR inhibitors for skin cancer.[21]

Comparative Potency of a Benzodioxane-Hydrazone mTOR Inhibitor

Compound Target IC50 / GI50 Cell Line(s)
Compound 7e (Benzodioxane-Hydrazone) mTOR KinaseIC50: 5.47 μM-
Cancer Cell GrowthGI50: 0.20 - 0.57 μMMelanoma cell lines (MDA-MB-435, M14, SK-MEL-2, UACC-62)[21]
Everolimus (Afinitor®) mTORC1IC50: ~23-66 nMNon-small cell lung cancer cell lines (NCI-H661, NCI-H460)[22]
Sirolimus (Rapamycin) mTORC1--

While direct comparative studies are pending, the benzodioxane-hydrazone derivative 7e demonstrates potent anticancer activity in the sub-micromolar range against melanoma cell lines and directly inhibits mTOR kinase at a low micromolar concentration.[21] Established mTOR inhibitors like everolimus typically exhibit nanomolar potency.[22] Further optimization of the benzodioxane scaffold is warranted to enhance potency.

B. Benzodioxane Derivatives as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[23] Inhibitors of these enzymes are mainstays in cancer chemotherapy. Some novel benzoxanthone and 1,3-dioxane-linked derivatives, which share structural similarities with benzodioxanes, have shown promise as topoisomerase inhibitors.[24][25]

Comparative Potency of Topoisomerase Inhibitors

Compound Class/Drug Target IC50 Notes
Benzofuroquinolinediones (8d, 8i) Topoisomerase II8d: 1.19 μM 8i: 0.68 μMMore potent than Etoposide.[18]
Etoposide Topoisomerase II~59-78 μM (enzyme inhibition)[18][26]Widely used clinical drug.
Doxorubicin Topoisomerase II~2.67 μM (enzyme inhibition)[18][21]Potent clinical drug, but with cardiotoxicity.
Camptothecin Topoisomerase I~0.68 μM (enzyme inhibition)[4]Natural product lead compound.
Topotecan Topoisomerase I2-13 nM (cell-free)[6]Clinically used camptothecin analog.

The data suggests that novel heterocyclic compounds related to the benzodioxane structure can achieve potent topoisomerase II inhibition, in some cases surpassing the potency of etoposide.[18]

Experimental Protocol: Screening for Topoisomerase Inhibition
  • DNA Relaxation Assay:

    • Supercoiled plasmid DNA is incubated with purified topoisomerase I or II in the presence of the test compound.

    • The reaction products are separated by agarose gel electrophoresis.

    • Inhibition of the enzyme's relaxation (for Topo I) or decatenation (for Topo II) activity is observed as the persistence of the supercoiled or catenated DNA form, respectively.

  • Cell-Based Assays:

    • Cytotoxicity Screening: The compound's ability to inhibit the growth of various cancer cell lines is determined using assays like the MTT or SRB assay to calculate GI50 values.

    • Apoptosis and Cell Cycle Analysis: Flow cytometry is used to assess if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest at specific phases (e.g., S or G2/M phase), which are characteristic effects of topoisomerase inhibitors.[21]

G cluster_0 mTOR Signaling Pathway cluster_1 Topoisomerase Action in DNA Replication cluster_2 Inhibitory Mechanisms Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT mTORC1 mTORC1 PI3K/AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Supercoiled DNA Supercoiled DNA Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA Topoisomerase DNA Replication DNA Replication Relaxed DNA->DNA Replication Benzodioxane-Hydrazones Benzodioxane-Hydrazones Benzodioxane-related Topo Inhibitors Benzodioxane-related Topo Inhibitors

Gaucher Disease: A Substrate Reduction Therapy Approach

Gaucher disease is a genetic disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside.[7] Eliglustat, a benzodioxane derivative, is an oral substrate reduction therapy (SRT) that works by inhibiting glucosylceramide synthase, the enzyme responsible for producing glucocerebroside.[7][27] This represents a different therapeutic strategy from the established enzyme replacement therapy (ERT).

Eliglustat (SRT) vs. Enzyme Replacement Therapy (ERT)
Therapeutic Strategy Mechanism of Action Administration Preclinical & Clinical Performance
Eliglustat (Benzodioxane derivative) Substrate Reduction Therapy (SRT): Inhibits glucosylceramide synthase, reducing the production of the substrate.[7]Oral- Effective in reducing glucosylceramide accumulation and clearing Gaucher cells in preclinical models.[27] - Clinically proven to significantly improve spleen and liver volumes, hemoglobin, and platelet counts.[7]
Enzyme Replacement Therapy (ERT) (e.g., Imiglucerase) Directly replaces the deficient glucocerebrosidase enzyme.[27]Intravenous Infusion- Long-standing standard of care.[27] - Induces a rapid and profound initial reduction of the stored substrate.[27]

Preclinical studies in mouse models of Gaucher disease have shown that while ERT leads to a more rapid initial clearance of the stored substrate, long-term administration of eliglustat also achieves significant reductions.[27] The oral bioavailability of eliglustat offers a significant quality-of-life advantage over the intravenous infusions required for ERT.[27]

Conclusion: The Enduring Versatility of Benzodioxine Carboxylic Acids

This comparative guide underscores the remarkable versatility of the benzodioxine carboxylic acid scaffold in drug design. From the well-established clinical use of doxazosin to the promising preclinical and clinical data for novel derivatives targeting bacterial cell division, cancer pathways, and rare genetic diseases, this chemical class continues to be a fertile ground for innovation.

The key to unlocking the full potential of these molecules lies in a deep understanding of structure-activity relationships, guided by robust experimental data and a clear rationale for design choices. As demonstrated, strategic modifications to the benzodioxine core and its substituents can fine-tune selectivity, enhance potency, and improve pharmacokinetic profiles, paving the way for the next generation of therapies. The continued exploration of this "evergreen" scaffold promises to yield further breakthroughs in addressing unmet medical needs.[20]

References

A Technical Guide to the Structure-Activity Relationship of 8-Amino-2,3-Dihydrobenzodioxine-5-Carboxylic Acid Analogs as Potential PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. This guide delves into the structure-activity relationship (SAR) of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid analogs, a scaffold of emerging interest. Our focus will be on their potential as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology. This document provides an objective comparison of analog performance, supported by experimental data, and detailed methodologies to facilitate further research and development in this area.

Introduction: The Benzodioxane Scaffold and the Promise of PARP1 Inhibition

The 2,3-dihydrobenzo[b][1][2]dioxine core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. The addition of an amino group at the 8-position and a carboxylic acid at the 5-position creates a unique chemical entity with the potential for diverse biological interactions. While this scaffold could interact with various targets, recent evidence has pointed towards a promising activity profile against PARP1.

PARP1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks.[3] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4] The discovery of novel PARP1 inhibitors with distinct chemical scaffolds is of high interest to expand the therapeutic arsenal and overcome potential resistance mechanisms. A close analog of our topic of interest, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a PARP1 inhibitor, providing a strong rationale for exploring the SAR of the 8-amino-substituted carboxylic acid series.[2][5]

Comparative Analysis of Analog Activity

The exploration into the SAR of this series begins with the foundational molecule, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which has a reported IC50 value of 5.8 μM against PARP1.[2][5] This provides a benchmark for evaluating the impact of structural modifications. The primary points of diversification on this scaffold are the 8-position of the aromatic ring and the functional group at the 5-position (carboxylic acid vs. carboxamide).

Compound IDR1 (Position 8)R2 (Position 5)PARP1 IC50 (µM)Reference
1 H-CONH25.8[2],[5]
2 NH2-COOHData Not Available-

This table is intended to be populated as more research on the 8-amino analogs becomes available. The inclusion of Compound 2 highlights the key analog of interest for which quantitative data is a primary objective of future studies.

Key SAR Insights (Hypothesized):
  • The 8-Amino Group: The introduction of an amino group at the 8-position is hypothesized to significantly influence the molecule's electronic properties and potential for hydrogen bonding interactions within the PARP1 active site. This could either enhance or diminish its inhibitory activity compared to the unsubstituted analog. Further studies are required to quantify this effect.

  • The Carboxylic Acid Moiety: The carboxylic acid at the 5-position, in place of the carboxamide, introduces a potential for ionic interactions and different hydrogen bonding patterns. The impact of this change on PARP1 binding needs to be experimentally determined.

Experimental Methodologies

To ensure scientific integrity and enable the replication and expansion of these studies, detailed experimental protocols are essential.

General Synthesis of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic Acid

A plausible synthetic route, based on established chemical principles, is outlined below. This multi-step synthesis would begin with a suitable starting material, such as a substituted catechol, and proceed through key steps of etherification, nitration, and reduction.

Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate

  • To a suspension of methyl 2,3-dihydroxybenzoate (1 equivalent) and potassium carbonate (1.1 equivalents) in dimethylformamide, add 1,2-dibromoethane (1 equivalent).[5]

  • Stir the reaction mixture under reflux for 10 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Step 2: Nitration

  • To a solution of the product from Step 1 in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) at a controlled temperature.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction with ice water and extract the product.

  • Purify the nitrated intermediate.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation.

  • Filter the catalyst and concentrate the filtrate to obtain the 8-amino ester.

Step 4: Hydrolysis of the Ester

  • Treat the 8-amino ester with a base (e.g., sodium hydroxide) in a mixture of water and a co-solvent (e.g., methanol).

  • Heat the reaction mixture to reflux until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate the 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

PARP1 Inhibition Assay Protocol

The following is a general protocol for a PARP1 enzyme inhibition assay, which can be adapted for screening and IC50 determination of the synthesized analogs.

Reagents and Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Coat a 96-well plate with histones and incubate overnight.

  • Wash the plate to remove unbound histones.

  • Add the PARP1 enzyme to each well.

  • Add serial dilutions of the test compounds (and a vehicle control) to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARPylation reaction to occur.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[5]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR Study Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound Lead Compound (e.g., Compound 1) Analog_Design Analog Design (e.g., 8-amino substitution) Lead_Compound->Analog_Design Identify Modification Sites Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Synthesize Analogs Bioassay Biological Assay (e.g., PARP1 Inhibition) Chemical_Synthesis->Bioassay Test Analogs Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Relate Structure to Activity New_Design Design New Analogs SAR_Establishment->New_Design Iterative Improvement New_Design->Chemical_Synthesis Optimization Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

PARP1 Signaling Pathway in DNA Repair

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 8-Amino-benzodioxine Carboxylic Acid Analog (PARP1 Inhibitor) Inhibitor->PARP1_Activation Inhibits

Caption: The role of PARP1 in the single-strand DNA break repair pathway.

Conclusion and Future Directions

The 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid scaffold represents a promising starting point for the development of novel PARP1 inhibitors. The initial finding of PARP1 activity for a closely related analog provides a solid foundation for a focused drug discovery program. The key to unlocking the full potential of this series lies in the systematic synthesis and evaluation of analogs with diverse substitutions at the 8-position and exploration of other modifications on the benzodioxane ring.

Future work should prioritize the synthesis of 8-amino-2,3-dihydrobenzodioxine-5-carboxylic acid and a focused library of its derivatives. The determination of their IC50 values against PARP1 will be crucial for establishing a clear SAR and guiding the design of more potent and selective inhibitors. Furthermore, exploring the selectivity of these compounds against other PARP family members and their cellular activity in relevant cancer cell lines will be essential next steps in their preclinical development. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of research.

References

  • Bockaert, J., Claeysen, S., Compan, V., & Dumuis, A. (2008). 5-HT4 receptors. Current drug targets-CNS & neurological disorders, 7(2), 119-131.
  • Camilleri, M., Kerstens, R., Rykx, A., & Vandeplassche, L. (2008). A placebo-controlled trial of prucalopride for severe chronic constipation. New England Journal of Medicine, 358(22), 2344-2354.
  • Chen, A. (2021). PARP inhibitors in cancer therapy. New England Journal of Medicine, 384(22), 2156-2157.
  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available from: [Link]

  • Lucas, G., et al. (2007). Serotonin(4) (5-HT(4)) receptor agonists are putative antidepressants with a rapid onset of action. Neuron, 55(5), 712-725.
  • Talele, T. T., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. Available from: [Link]

  • Talele, T. T. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11358-11385. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid scaffold and versatile functional groups make it an attractive starting material for the development of novel therapeutics. This guide provides a detailed comparison of robust synthesis protocols for this important molecule, offering insights into the strategic choices behind each experimental step to aid researchers in selecting and optimizing a synthetic route tailored to their specific needs.

Protocol 1: A Multi-Step Synthesis from 2,3-Dihydroxybenzoic Acid

This protocol outlines a reliable and well-documented pathway to 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, commencing with the commercially available 2,3-dihydroxybenzoic acid. The synthesis involves four key transformations: esterification, dioxine ring formation, regioselective nitration, and subsequent reduction.

Experimental Workflow

A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate B->C Dioxine Ring Formation (1,2-Dibromoethane, K₂CO₃) D Methyl 8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate C->D Nitration (HNO₃, TFA) E Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate D->E Reduction (H₂, Pd/C) F 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid E->F Hydrolysis (LiOH, H₂O)

Caption: Workflow for the synthesis of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid starting from 2,3-dihydroxybenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

  • Rationale: The initial esterification of the carboxylic acid functionality serves a dual purpose. Firstly, it protects the carboxylic acid from unwanted side reactions in the subsequent steps. Secondly, the resulting methyl ester facilitates purification by improving the compound's solubility in organic solvents and allowing for techniques like column chromatography.

  • Procedure:

    • To a solution of 2,3-dihydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid at 5 °C.

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,3-dihydroxybenzoate as a white powder. A typical yield for this step is around 85%.[1]

Step 2: Dioxine Ring Formation

  • Rationale: The formation of the 2,3-dihydrobenzo[b][1][2]dioxine ring is achieved via a Williamson ether synthesis. The two adjacent hydroxyl groups of the catechol derivative react with 1,2-dibromoethane in the presence of a weak base, potassium carbonate, to form the six-membered heterocyclic ring.

  • Procedure:

    • To a suspension of methyl 2,3-dihydroxybenzoate (1 equivalent) and potassium carbonate (1.1 equivalents) in dimethylformamide (DMF), add 1,2-dibromoethane (1 equivalent).

    • Stir the reaction mixture under reflux for 10 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the mixture with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. This step typically proceeds with a yield of approximately 60%.[1]

Step 3: Regioselective Nitration

  • Rationale: The introduction of a nitro group at the 8-position is a critical step. The use of a mixture of nitric acid and trifluoroacetic acid provides a potent nitrating system. The regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring.

  • Procedure:

    • Dissolve methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1 equivalent) in trifluoroacetic acid and cool in an ice bath.

    • Add nitric acid dropwise to the cooled solution.

    • Stir the reaction mixture for 6 hours, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate and purify by flash chromatography to yield methyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[1]

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is readily reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. This method is generally clean and high-yielding.

  • Procedure:

    • Dissolve methyl 8-nitro-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain methyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.[1]

Step 5: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester. This is typically achieved under basic conditions using a reagent like lithium hydroxide, followed by acidification to protonate the carboxylate.

  • Procedure:

    • To a solution of methyl 8-amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water, add lithium hydroxide (2 equivalents).

    • Stir the mixture at room temperature for 10 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue with 2N HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid.

Protocol 2: Alternative Route via a Brominated Intermediate

An alternative, though less detailed in the public domain, synthetic route involves the reduction of a halogenated nitro-benzodioxane derivative. This approach could potentially offer a more convergent synthesis if the starting material is readily accessible.

Conceptual Workflow

A 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acid B 6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid A->B Bromination (e.g., Br₂, FeBr₃) C 6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid B->C Nitration (HNO₃, H₂SO₄) D 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid C->D Reductive Debromination/Reduction (H₂, Pd/C)

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 8-Amino-2,3-dihydrobenzo[b]dioxine-5-carboxylic Acid

A Guide to the Safe Disposal of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic Acid

The structural inclusion of a benzodioxane ring warrants a heightened level of caution. While this compound is not a polychlorinated dibenzo-p-dioxin (PCDD), the term "dioxin" is associated with a class of highly toxic and persistent organic pollutants (POPs).[5][6] Therefore, the disposal procedures outlined below are conservative to ensure the highest degree of safety.

Core Principles of Disposal

Given the limited specific hazard data, the disposal of 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid must adhere to the following principles:

  • Assume Hazard: Treat the compound as hazardous waste.

  • No Sink or Trash Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]

  • Segregation: Keep this waste stream separate from other chemical wastes to avoid unintended reactions.[1]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]

Safety and Handling

Personal Protective Equipment (PPE):

Before handling 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.

Spill Response:

In the event of a spill:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the disposal of 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid.

Gcluster_prepPreparationcluster_collectionWaste Collection & Storagecluster_disposalFinal DisposalstartWaste GenerationppeDon Appropriate PPEstart->ppecontainerSelect a compatible,leak-proof containerppe->containerlabel_wasteLabel container with:'HAZARDOUS WASTE'Chemical NameDatecontainer->label_wastesegregateSegregate fromincompatible wasteslabel_waste->segregatestorageStore in a designated,well-ventilated SatelliteAccumulation Area (SAA)segregate->storagerequest_pickupRequest pickup fromEnvironmental Health &Safety (EHS)storage->request_pickupehs_disposalEHS transports to alicensed hazardouswaste facilityrequest_pickup->ehs_disposalincinerationHigh-temperature incinerationis the preferred methodehs_disposal->incineration

Caption: Waste Disposal Workflow for 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Collect solid 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, robust, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. Do not mix with other solvent waste streams unless compatibility is confirmed.

2. Container Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid"

  • Concentration/Amount: An estimate of the quantity of the compound in the container.

  • Date of Accumulation: The date the first waste was added to the container.

3. In-Lab Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]

  • The SAA should be in a well-ventilated area, away from heat sources, and segregated from incompatible chemicals.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The preferred method of destruction for compounds with a benzodioxane structure is high-temperature incineration at a licensed hazardous waste facility to ensure complete breakdown.[9]

Waste Minimization

Proactive measures can significantly reduce the volume of hazardous waste generated:

  • Purchase Accordingly: Order only the quantity of the chemical needed for your experiments.[10]

  • Scale Down: Where possible, reduce the scale of experiments to minimize the amount of waste produced.[7]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[1]

By adhering to these stringent protocols, you can ensure the safe and compliant disposal of 8-Amino-2,3-dihydrobenzo[b][1]dioxine-5-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • Chemical Waste Minimization. Environmental Health & Safety, University of Delaware. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023-02-27) [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • 8-Amino-2,3-dihydrobenzo[1]dioxine-5-carboxylic acid. LookChem. [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. (2007-12-04) [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Learn about Dioxin. US EPA. [Link]

  • Dioxins. World Health Organization (WHO). (2023-11-29) [Link]

Personal protective equipment for handling 8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid

Hazard Analysis: An Evidence-Based Approach

The toxicological properties of 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid have not been exhaustively studied. However, data from analogous structures containing the aminobenzodioxane and carboxylic acid moieties provide critical insights into its potential hazards. For instance, related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[3][4][5] Therefore, a cautious approach is warranted, assuming the compound presents similar risks.

Key Hazard Statements for Structurally Related Compounds:

  • H315: Causes skin irritation.[3][4][5]

  • H318/H319: Causes serious eye damage/irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Based on this evidence, we will proceed with the assumption that 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid is a hazardous substance requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid in various laboratory settings.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[2]Chemical-resistant gloves (e.g., disposable nitrile gloves).[2]Fully buttoned lab coat.[2]Work within a certified chemical fume hood to prevent inhalation of dust.[2]
Solution Preparation Chemical splash goggles. A face shield is recommended when handling larger volumes.[2]Chemical-resistant gloves (e.g., disposable nitrile gloves).[2]Chemical-resistant lab coat.[2]Work within a certified chemical fume hood.[2]
Reaction & Work-up Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., disposable nitrile gloves). Change gloves immediately upon contamination.[2]Chemical-resistant lab coat.[2]Work within a certified chemical fume hood.[2]

Step-by-Step Operational Protocol: Weighing and Solution Preparation

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[2]

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid must be conducted in a designated area, such as a certified chemical fume hood.[2]

  • Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[2]

3.2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3.3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[2]

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[2]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

3.4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Waste Disposal: A Critical Component of the Chemical Lifecycle

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[2]

  • Solid Waste: All disposable materials contaminated with 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for liquid chemical waste. Do not dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Hazard & Task Assessment cluster_action Action & Disposal start Start: Handling 8-Amino-2,3-dihydrobenzo [b][1,4]dioxine-5-carboxylic acid task_assessment Assess Task: - Weighing/Aliquoting - Solution Prep - Reaction/Work-up start->task_assessment exposure_potential Evaluate Exposure Potential: - Dust Generation - Splashing - Aerosolization task_assessment->exposure_potential eye_face Eye/Face Protection: - Safety Glasses - Goggles - Face Shield exposure_potential->eye_face hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) exposure_potential->hand body Body Protection: - Lab Coat - Chemical-Resistant Apron exposure_potential->body respiratory Respiratory Protection: - Chemical Fume Hood exposure_potential->respiratory don_ppe Don Appropriate PPE hand->don_ppe perform_task Perform Task in Designated Area (Fume Hood) don_ppe->perform_task decontaminate Decontaminate Workspace & Equipment perform_task->decontaminate dispose Dispose of Waste Properly: - Contaminated Solids - Liquid Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe end End of Procedure doff_ppe->end

Caption: PPE selection workflow for handling the target compound.

References

  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-08-06).
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
  • 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid hydrochloride. BLD Pharm. Retrieved from

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
  • Safety Data Sheet. Cayman Chemical. (2025-11-13).
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. (2025-10-23).
  • 8-Amino-2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylic acid. ChemScene. Retrieved from

  • 8-Amino-2,3-dihydrobenzo[1][2]dioxine-5-carboxylic acid ethyl ester. ChemicalBook. Retrieved from

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-22).
  • Safety Data Sheet. AK Scientific, Inc.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • safety data sheet. Enamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Reactant of Route 2
8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.